molecular formula C8H6N2O2 B1604394 2-(2-Cyanopyridin-4-yl)acetic acid CAS No. 502509-05-9

2-(2-Cyanopyridin-4-yl)acetic acid

Cat. No.: B1604394
CAS No.: 502509-05-9
M. Wt: 162.15 g/mol
InChI Key: RUHXLBCLPMDMFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanopyridin-4-yl)acetic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanopyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-5-7-3-6(1-2-10-7)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXLBCLPMDMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646547
Record name (2-Cyanopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502509-05-9
Record name (2-Cyanopyridin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2-Cyanopyridin-4-yl)acetic Acid: Pathways, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(2-Cyanopyridin-4-yl)acetic acid is a valuable heterocyclic building block, serving as a key intermediate in the development of advanced pharmaceutical agents, notably kinase inhibitors for oncological applications.[1] Its unique structure, featuring a pyridine core with both a nitrile and an acetic acid moiety, allows for versatile downstream derivatization and selective interaction with biological targets. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers and process chemists. We will deconstruct a multi-step synthesis beginning from the readily available starting material, 4-methylpyridine (γ-picoline). Each synthetic step is presented with a detailed examination of the underlying reaction mechanisms, justification for methodological choices, step-by-step experimental protocols, and critical process considerations.

Introduction and Strategic Overview

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. The target molecule, this compound (MW: 162.15 g/mol , Formula: C₈H₆N₂O₂)[2], presents a distinct synthetic challenge: the regioselective installation of two different carbon-based functional groups onto the pyridine ring. The cyano group at the 2-position activates the ring for certain transformations while also being a key pharmacophoric element or a precursor for other functionalities. The acetic acid side chain at the 4-position provides a crucial linkage point for building more complex molecular architectures.

This guide outlines a linear, four-step synthetic sequence that strategically addresses these challenges. The chosen pathway is predicated on efficiency, scalability, and the use of well-established chemical transformations, ensuring a high degree of reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C4-position side chain, identifying 2-(2-cyanopyridin-4-yl)acetonitrile as the immediate precursor. This nitrile is readily accessible from a 4-(halomethyl)-2-cyanopyridine intermediate via nucleophilic substitution with a cyanide salt. This, in turn, points to 2-cyano-4-methylpyridine as a key intermediate, which can be synthesized from the commodity chemical 4-methylpyridine. This analysis forms the basis of our forward synthetic strategy.

G Target This compound Precursor1 2-(2-Cyanopyridin-4-yl)acetonitrile Target->Precursor1 Nitrile Hydrolysis Precursor2 4-(Chloromethyl)-2-cyanopyridine Precursor1->Precursor2 SN2 Cyanation Precursor3 2-Cyano-4-methylpyridine Precursor2->Precursor3 Side-Chain Halogenation Start 4-Methylpyridine Precursor3->Start Oxidative Cyanation

Caption: Retrosynthetic pathway for the target molecule.

The Four-Step Synthesis Pathway

This section provides a detailed, step-by-step guide to the synthesis, including mechanisms, protocols, and expert insights for each transformation.

Step 1: Synthesis of 2-Cyano-4-methylpyridine from 4-Methylpyridine

The initial step involves the regioselective introduction of a cyano group at the 2-position of 4-methylpyridine. While industrial-scale production often relies on ammoxidation, a laboratory-scale synthesis achieves higher selectivity via the activation of the pyridine ring as an N-oxide, followed by a Reissert-type reaction.[3][4]

Mechanism and Rationale: The synthesis begins with the N-oxidation of 4-methylpyridine. The resulting N-oxide is then activated by an electrophilic reagent, such as dimethylcarbamoyl chloride or trifluoroacetic anhydride, making the 2- and 6-positions highly susceptible to nucleophilic attack.[5] The introduction of trimethylsilyl cyanide (TMSCN) as the cyanide source provides a mild and efficient method for cyanation.[6] The trimethylsilyl group coordinates to the N-oxide oxygen, and the cyanide anion attacks the activated 2-position. A subsequent elimination step rearomatizes the ring and yields the desired 2-cyano-4-methylpyridine.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation 4-MePy 4-Methylpyridine N-Oxide 4-Methylpyridine N-Oxide 4-MePy->N-Oxide [O] (e.g., H₂O₂) N-Oxide_2 4-Methylpyridine N-Oxide Activated Activated Intermediate N-Oxide_2->Activated TMSCN, Activator Product 2-Cyano-4-methylpyridine Activated->Product Rearomatization

Caption: Workflow for the synthesis of 2-Cyano-4-methylpyridine.

Experimental Protocol: N-Oxidation and Cyanation [6]

  • N-Oxidation: Dissolve 4-methylpyridine in acetic acid. Heat the solution to 80°C. Slowly add hydrogen peroxide (30% aq.) dropwise while maintaining the temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12 hours). Cool the mixture, concentrate under reduced pressure, and add toluene to azeotropically remove residual acetic acid, yielding 4-methylpyridine N-oxide as a solid.

  • Cyanation: Suspend the crude 4-methylpyridine N-oxide in dichloromethane. Add trimethylsilyl cyanide (TMSCN). Cool the mixture to 10°C and slowly add dimethylcarbamoyl chloride or a similar activator. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully pour the reaction mixture into a 10% aqueous potassium carbonate solution to quench the reagents and stir for 1 hour. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-cyano-4-methylpyridine as a crystalline solid.[7][8]

Step 2: Side-Chain Chlorination to 4-(Chloromethyl)-2-cyanopyridine

With the cyano group installed, the next stage involves functionalizing the 4-methyl group to prepare it for the introduction of the acetic acid precursor. A free-radical halogenation is the most direct method to convert the methyl group into a more reactive chloromethyl group.

Mechanism and Rationale: This transformation proceeds via a classic free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the process. N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can serve as the chlorine source. The initiator generates a chlorine radical, which abstracts a hydrogen atom from the methyl group of 2-cyano-4-methylpyridine. This creates a resonance-stabilized pyridyl-methyl radical. This radical then reacts with the chlorine source to form the desired 4-(chloromethyl)-2-cyanopyridine and propagate the radical chain. The choice of a non-polar solvent like carbon tetrachloride or benzene is crucial to facilitate the radical mechanism and prevent ionic side reactions.

Experimental Protocol: Radical Chlorination

  • Dissolve 2-cyano-4-methylpyridine in a dry, non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a nitrogen inlet.

  • Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent bulb to facilitate radical initiation.

  • Monitor the reaction progress by GC-MS or ¹H NMR (observing the disappearance of the methyl singlet at ~2.4 ppm and the appearance of the chloromethyl singlet at ~4.6 ppm).

  • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 4-(chloromethyl)-2-cyanopyridine, which can be used in the next step with or without further purification.

Step 3: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

This step involves a nucleophilic substitution reaction to append the second nitrile group, which will ultimately become the carboxylic acid. This classic carbon-carbon bond-forming reaction extends the side chain by one carbon.

Mechanism and Rationale: The reaction is a straightforward bimolecular nucleophilic substitution (Sₙ2). The highly reactive 4-(chloromethyl) group is an excellent electrophile. Sodium or potassium cyanide provides the nucleophilic cyanide anion. The cyanide ion attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single concerted step. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal as it solvates the cation (Na⁺ or K⁺) while leaving the cyanide anion highly reactive, thus accelerating the Sₙ2 reaction.[9]

Experimental Protocol: Cyanation [9]

  • In a well-ventilated fume hood, dissolve 4-(chloromethyl)-2-cyanopyridine in anhydrous DMSO or DMF.

  • Add sodium cyanide (NaCN) (1.2 equivalents) in portions. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.

  • Heat the reaction mixture to 50-60°C and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and water to precipitate the product and dissolve the inorganic salts.

  • Filter the resulting solid, wash it thoroughly with water, and dry it under vacuum. The product, 2-(2-cyanopyridin-4-yl)acetonitrile, is often obtained in high purity and can be used directly in the final step.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the side-chain nitrile to the target carboxylic acid. This must be done selectively, as the nitrile at the 2-position of the pyridine ring could also be susceptible to hydrolysis under harsh conditions.

Mechanism and Rationale: Acid-catalyzed hydrolysis is generally preferred for this transformation to achieve selectivity.[10] The reaction is initiated by the protonation of the side-chain nitrile nitrogen by a strong mineral acid, such as hydrochloric acid. This activates the nitrile carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into an amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the carboxylic acid and ammonium chloride. The electron-withdrawing nature of the protonated pyridine ring can make the 2-cyano group less susceptible to hydrolysis than the side-chain nitrile, allowing for a degree of selectivity.

Experimental Protocol: Acid Hydrolysis [10]

  • Suspend 2-(2-cyanopyridin-4-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain it for several hours. The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.

  • After completion, cool the reaction mixture in an ice bath. The product may precipitate from the acidic solution.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. This pH corresponds to the isoelectric point of the amino acid-like product, minimizing its solubility and maximizing precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data and Process Summary

The following table summarizes the key parameters for the described synthetic pathway.

StepReactionStarting MaterialKey ReagentsSolventConditionsExpected Yield
1 Oxidative Cyanation4-MethylpyridineH₂O₂, Acetic Acid, TMSCNDichloromethane80°C then RT60-75%
2 Radical Chlorination2-Cyano-4-methylpyridineNCS, AIBNCarbon TetrachlorideReflux, UV light75-85%
3 Sₙ2 Cyanation4-(Chloromethyl)-2-cyanopyridineNaCNDMSO50-60°C85-95%
4 Nitrile Hydrolysis2-(2-Cyanopyridin-4-yl)acetonitrileConc. HCl, H₂OWaterReflux80-90%

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, four-step process starting from 4-methylpyridine. This pathway leverages fundamental organic reactions, including N-oxidation, Reissert-type cyanation, free-radical side-chain halogenation, nucleophilic substitution, and selective nitrile hydrolysis. By understanding the mechanisms behind each step and adhering to the outlined protocols, researchers can effectively produce this critical intermediate for applications in drug discovery and development. The self-validating nature of each protocol, supported by established chemical principles, ensures a high probability of success for scientists in the field.

References

An In-Depth Technical Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid: Physicochemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-(2-Cyanopyridin-4-yl)acetic acid, a key building block in modern medicinal chemistry. We will delve into its structural features, analytical characterization, and pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource, blending established scientific principles with actionable insights for laboratory applications.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of cyano and acetic acid functionalities, as seen in this compound, offers strategic handles for molecular elaboration and targeted interactions with biological macromolecules. Specifically, the cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the carboxylic acid moiety provides a reactive handle for amide bond formation, a cornerstone of many drug synthesis campaigns. This unique combination of features makes this compound a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.[1][2][3]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug development. These properties govern its reactivity, solubility, and ultimately, its suitability for various synthetic transformations and formulation strategies.

Structural and General Properties

Below is a summary of the fundamental properties of this compound.

PropertyValueSource(s)
CAS Number 502509-05-9[4][5][6]
Molecular Formula C₈H₆N₂O₂[4][5][7]
Molecular Weight 162.15 g/mol [4][6][7]
Boiling Point 397.2 °C (Predicted)[8]
Melting Point Not experimentally determined in reviewed sources.
Appearance White to off-white solid (typical)

Molecular Structure:

Caption: Chemical structure of this compound.

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method remains the gold standard for determining equilibrium solubility.

G Workflow: Shake-Flask Solubility Determination prep Sample Preparation Add excess solid to a known volume of solvent. equilibrate Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48h) to ensure equilibrium. prep->equilibrate Incubate separate Phase Separation Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. equilibrate->separate Isolate supernatant analyze Analysis Quantify the concentration of the solute in the supernatant using a validated analytical method (e.g., HPLC-UV). separate->analyze Quantify

Caption: Shake-Flask method for solubility determination.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of solubility. Temperature control is critical as solubility is highly temperature-dependent.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter, influencing its ionization state at different physiological pH values and its reactivity in chemical syntheses. While an experimental pKa for this specific molecule has not been reported, we can estimate it based on related structures. The pKa of acetic acid is approximately 4.76. The electron-withdrawing nature of the cyanopyridine ring is expected to increase the acidity of the carboxylic acid, thus lowering its pKa. For comparison, the pKa of similar pyridine carboxylic acids can provide a reasonable approximation.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Potentiometric titration is a robust method for determining the pKa of acidic and basic compounds.

G Workflow: Potentiometric pKa Determination dissolve Solution Preparation Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system). titrate Titration Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode. dissolve->titrate Perform titration plot Data Analysis Plot the pH versus the volume of titrant added. titrate->plot Generate curve determine pKa Determination The pKa is the pH at the half-equivalence point of the titration curve. plot->determine Identify half-equivalence

Caption: Potentiometric titration for pKa determination.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the dissociation events. A well-defined inflection point is indicative of a reliable pKa determination.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts of the pyridine protons will be influenced by the positions of the cyano and acetic acid substituents. The methylene protons would likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon. The chemical shifts will provide valuable information about the electronic environment of each carbon atom.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • A sharp C≡N stretching band for the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as a prominent ion. Fragmentation may involve the loss of the carboxylic acid group or other characteristic cleavages.[13]

Application in Kinase Inhibitor Synthesis: A Field-Proven Insight

This compound is a valuable precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[14][15][16] The acetic acid moiety of this building block provides a convenient point for coupling with various amine-containing fragments to generate a library of potential inhibitors.

Pim-1 Kinase Inhibitors: Several studies have highlighted the use of cyanopyridine derivatives in the development of Pim-1 kinase inhibitors.[1][2][3] Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. The general synthetic strategy involves the amidation of the carboxylic acid of this compound with a suitable amine, which can be part of a larger heterocyclic scaffold designed to interact with the ATP-binding site of the kinase.

Illustrative Synthetic Pathway:

G General Synthetic Route to Kinase Inhibitors start This compound coupling Amide Coupling (e.g., HATU, EDCI) start->coupling amine Amine-containing fragment (R-NH2) amine->coupling product Target Kinase Inhibitor coupling->product

Caption: Amide coupling reaction for kinase inhibitor synthesis.

Expertise and Experience: The choice of coupling reagent (e.g., HATU, EDCI) is critical for achieving high yields and minimizing side reactions. The reaction conditions, such as solvent and temperature, must be optimized for each specific substrate combination. This strategic use of a pre-functionalized building block like this compound significantly streamlines the synthesis of complex drug candidates.

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its well-defined physicochemical properties, although not all have been exhaustively reported in the public literature, can be reliably predicted and experimentally determined using standard laboratory protocols. Its strategic application in the synthesis of kinase inhibitors underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its potential in the design and synthesis of novel therapeutics.

References

An In-depth Technical Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid: A Key Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyanopyridin-4-yl)acetic acid (CAS Number: 502509-05-9), a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. The document elucidates the compound's chemical properties, outlines a plausible and detailed synthetic pathway, and discusses its critical role as an intermediate in the synthesis of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, pyridylacetic acid derivatives are of particular importance as versatile intermediates.[2] this compound, featuring both a nitrile and a carboxylic acid functional group, presents a unique combination of reactive handles for the construction of complex molecular architectures. Notably, this compound has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer treatment.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug development.

PropertyValueSource
CAS Number 502509-05-9[1][4][5][6]
Molecular Formula C₈H₆N₂O₂[1][4][5][6]
Molecular Weight 162.15 g/mol [1][5][6]
IUPAC Name This compound[1]
Purity Typically ≥97%[6]
Storage 2-8°C, sealed in a dry environment[3]

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway:

Synthesis_Pathway Start 4-Methylpyridine Intermediate1 4-Methylpyridine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Intermediate2 2-Cyano-4-methylpyridine Intermediate1->Intermediate2 Cyanation (e.g., TMSCN, DMAP) Product This compound Intermediate2->Product Oxidation (e.g., KMnO₄ or SeO₂)

Caption: Proposed synthetic route for this compound.

Step 1: Synthesis of 2-Cyano-4-methylpyridine

The initial step involves the conversion of 4-methylpyridine to 2-cyano-4-methylpyridine. This is a well-documented transformation that proceeds via an N-oxide intermediate.

Protocol:

  • N-Oxidation of 4-Methylpyridine:

    • To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude 4-methylpyridine N-oxide can be used in the next step without further purification.

  • Cyanation of 4-Methylpyridine N-oxide:

    • Dissolve the crude 4-methylpyridine N-oxide (1.0 eq) in an anhydrous solvent like dichloromethane or acetonitrile.

    • Add trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq) and a suitable activating agent such as dimethylaminopyridine (DMAP, 0.1-0.2 eq).

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure 2-cyano-4-methylpyridine.

Step 2: Oxidation of 2-Cyano-4-methylpyridine to this compound

The final step is the selective oxidation of the methyl group at the 4-position to a carboxylic acid. This can be achieved using strong oxidizing agents. Care must be taken to control the reaction conditions to avoid hydrolysis of the nitrile group.

Protocol:

  • Potassium Permanganate Oxidation:

    • Suspend 2-cyano-4-methylpyridine (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.

    • Heat the mixture to reflux (80-100°C).

    • Add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water portion-wise over several hours, maintaining the reflux.

    • After the addition is complete, continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Reactivity and Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable synthon. The carboxylic acid moiety is readily activated for amide bond formation, a key reaction in the synthesis of many kinase inhibitors. The cyanopyridine motif can serve as a hydrogen bond acceptor and participate in various coupling reactions.

Application in Kinase Inhibitor Synthesis:

Kinase inhibitors often feature a core heterocyclic structure linked to various substituted aromatic or aliphatic groups via an amide bond. This compound is an ideal starting material for introducing the 2-cyanopyridin-4-ylmethyl)carbonyl fragment into a target molecule.

Generalized Workflow for Amide Coupling:

Amide_Coupling Reactant1 This compound COOH Product Target Kinase Inhibitor Amide Bond Reactant1:p1->Product:p3 Coupling Agent (e.g., HATU, HOBt, EDCI) Reactant2 Amine (R-NH₂) NH₂ Reactant2:p2->Product:p3

Caption: Generalized amide coupling reaction using this compound.

Exemplary Protocol for Amide Bond Formation:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 eq), HOBt (1.1 eq), and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (R-NH₂, 1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a risk assessment based on its functional groups is crucial for safe handling. The compound contains an acidic moiety and a nitrile group.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Inhalation: May cause respiratory tract irritation. Avoid breathing dust.

  • Skin and Eye Contact: The acetic acid moiety suggests that the compound may be corrosive or irritating to the skin and eyes.[2][8] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Nitriles can be toxic if ingested. Seek immediate medical attention if swallowed.

  • Fire Hazards: While the compound itself is not highly flammable, it can decompose upon heating to produce toxic fumes, including oxides of nitrogen and carbon.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important building block for the synthesis of complex heterocyclic molecules, particularly in the realm of kinase inhibitor discovery. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of well-established reactions. The dual functionality of this compound provides medicinal chemists with a versatile tool for generating libraries of potential drug candidates. As the demand for novel kinase inhibitors continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase.

References

A Comprehensive Technical Guide to the Biological Activities of 2-(2-Cyanopyridin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast landscape of pyridine-based scaffolds, 2-(2-Cyanopyridin-4-yl)acetic acid presents a particularly versatile starting point for the development of novel bioactive compounds. The presence of a cyano group, a carboxylic acid handle, and the pyridine ring's inherent electronic properties allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological potential of these derivatives, with a primary focus on their anticancer and antimicrobial properties. We will dissect the synthetic strategies employed to generate molecular diversity, delve into the specific mechanisms of action, including the inhibition of key oncogenic kinases like EGFR and BRAF, and present standardized protocols for evaluating their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation therapeutics.

Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry

The Significance of Pyridine-Based Heterocycles in Drug Discovery

Heterocyclic compounds are fundamental to the design of modern pharmaceuticals, with pyridine derivatives holding a place of particular prominence. The pyridine ring is a bioisostere of a phenyl ring, but its nitrogen atom introduces a dipole moment, enhances hydrogen bonding capability, and improves aqueous solubility—properties that are often critical for optimizing pharmacokinetic and pharmacodynamic profiles. Consequently, the pyridine moiety is found in a wide array of approved drugs, including the anti-tuberculosis agent Isoniazid, the anticancer drugs Sorafenib and Regorafenib, and the anti-diabetic Pioglitazone. The chemical reactivity and biological importance of cyanopyridines, in particular, make them valuable intermediates for creating diverse molecular libraries.[1][2]

Introducing the this compound Core: A Versatile Scaffold

The this compound molecule (Molecular Formula: C₈H₆N₂O₂) is a specialized building block for drug discovery.[3][4][5] Its structure is characterized by three key functional regions, each offering a distinct opportunity for chemical modification:

  • The Pyridine Ring: Serves as the core scaffold, influencing the molecule's overall geometry and electronic properties.

  • The Cyano Group (-CN): A potent electron-withdrawing group and hydrogen bond acceptor that can be crucial for binding to biological targets. It is a common feature in inhibitors of enzymes like IKK-β.[2][6]

  • The Acetic Acid Moiety (-CH₂COOH): Provides a reactive handle for derivatization, most commonly through the formation of amide bonds, allowing for the introduction of a vast array of substituents to explore structure-activity relationships (SAR).

Overview of Biological Potential: From Anticancer to Antimicrobial Agents

Derivatives of the cyanopyridine core have demonstrated significant promise across multiple therapeutic areas. The primary fields of activity include oncology and infectious diseases.[7] Extensive research has shown that specific derivatives exhibit potent antiproliferative activity against various human cancer cell lines, while others display broad-spectrum antibacterial and antifungal efficacy.[8] Furthermore, some cyanopyridine analogues have been investigated for anti-inflammatory and antitubercular properties, highlighting the scaffold's wide-ranging therapeutic potential.[1][9][10]

Synthetic Pathways to Bioactive Derivatives

Rationale for Derivatization

The primary goal of derivatizing the this compound core is to systematically modify its structure to enhance potency, selectivity, and drug-like properties. By creating a library of derivatives, typically amides, researchers can explore how different substituents interact with the target protein's binding pocket. This process is essential for identifying lead compounds with optimal efficacy and minimal off-target effects.

General Synthetic Strategy: Amide Coupling

A common and effective strategy for derivatization involves the activation of the carboxylic acid group followed by coupling with a diverse range of primary or secondary amines. This workflow allows for the modular assembly of a compound library from readily available building blocks.

G A This compound (Starting Material) B Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) A->B Step 1 C Activated Intermediate (e.g., Acyl Chloride, Active Ester) B->C Step 2 E Amide Coupling Reaction C->E Step 3a D Diverse Amine Library (R-NH₂) D->E Step 3b F Purification (e.g., Chromatography, Recrystallization) E->F Step 4 G Bioactive Amide Derivatives (Final Products) F->G Step 5

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol provides a representative method for synthesizing an amide derivative from this compound.

Objective: To synthesize N-Aryl-2-(2-cyanopyridin-4-yl)acetamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or EDCI/HOBt

  • Substituted aniline (Aryl-NH₂)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Acid Activation:

    • Dissolve 1.0 equivalent of this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of thionyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the conversion to the acyl chloride is complete (monitor by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired substituted aniline and 1.5 equivalents of TEA in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexane).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer and Antiproliferative Activities

Mechanistic Overview: Targeting Key Oncogenic Pathways

The anticancer potential of cyanopyridine derivatives stems from their ability to interact with and inhibit various biological targets crucial for tumor growth and survival.[7] A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the mutant BRAFV600E, which are key drivers in many cancers.[7][11] Another validated mechanism is the induction of programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[12]

Case Study: Dual EGFR/BRAFV600E Inhibition

The EGFR and BRAFV600E signaling pathways are critical for cell proliferation, and their dysregulation is a hallmark of many cancers. Developing hybrid molecules that can simultaneously inhibit both kinases is an effective strategy to achieve potent antiproliferative effects and potentially overcome drug resistance.[7][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Derivative Cyanopyridine Derivative Derivative->EGFR Inhibits Derivative->BRAF Inhibits

Caption: Inhibition of EGFR and BRAF V600E signaling pathways.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic activity of representative cyanopyridine derivatives against various human cancer cell lines, as reported in the literature.

Compound ClassCancer Cell LineActivity MetricValueReference
Tetralin-Pyridine HybridsHCT-116 (Colon)IC₅₀Potent Activity
Tetralin-Pyridine HybridsMCF-7 (Breast)IC₅₀Good Activity
2-Oxo-Pyridine DerivativesHepG-2 (Liver)IC₅₀< 10 µM[12]
Spiro-Pyridine DerivativesCaco-2 (Colon)IC₅₀7.83 ± 0.50 µM[12]
Coumarin-Pyridine HybridsHEPG2 (Liver)IC₅₀1.46 µM[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding:

    • Culture human cancer cells (e.g., HCT-116, MCF-7) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antitubercular Activities

Spectrum of Activity

Derivatives based on the cyanopyridine scaffold have demonstrated a notable range of antimicrobial activities.[14] Studies have reported efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[8][9] Some derivatives have also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][10]

Proposed Mechanisms of Action: Enzyme Inhibition

The antimicrobial effect of these compounds is often attributed to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that cyanopyridine derivatives can bind to the active sites of enzymes like DNA gyrase in bacteria and sterol 14-demethylase in fungi.[14] Inhibition of these enzymes disrupts critical cellular processes—DNA replication in bacteria and ergosterol synthesis in fungi—leading to microbial death.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Supercoiled Supercoiled DNA (Replication Blocked) DNA_Gyrase->DNA_Supercoiled Action Blocked DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Gyrase Binds Derivative Cyanopyridine Derivative Derivative->DNA_Gyrase Inhibits

Caption: Conceptual model of bacterial DNA gyrase inhibition.

Data Summary: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the antimicrobial activity of representative cyanopyridine derivatives.

Compound ClassOrganismActivity MetricValue (µg/mL)Reference
Pyridine DerivativesG+ve & G-ve BacteriaMIC100 - 500[14]
Pyridine DerivativesFungiMIC100 - 500[14]
Cyanopyridine AnaloguesM. tuberculosis H37RvInhibitionGood Potency[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism (MIC).

Procedure:

  • Prepare Inoculum:

    • Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well, resulting in a total volume of 100 µL.

    • Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Structure-Activity Relationship (SAR) Insights

Analyzing the biological data from various derivatives allows for the deduction of structure-activity relationships (SAR), which are crucial for guiding future drug design. For cyanopyridine derivatives, certain structural features have been associated with enhanced activity.

  • Anticancer Activity: The introduction of bulky, hydrophobic groups, such as tetralin or substituted phenyl rings, via an amide linkage often correlates with increased cytotoxic potency. These groups may engage in favorable hydrophobic or π-stacking interactions within the kinase ATP-binding pocket.

  • Antimicrobial Activity: The nature of the substituents on the pyridine ring and the groups attached to the acetic acid moiety can significantly influence the spectrum of activity. For instance, specific substitutions might enhance penetration through the bacterial cell wall or improve binding affinity to a particular microbial enzyme.

G cluster_mods Structural Modifications (R-groups) cluster_activity Resulting Biological Activity Core This compound Core Mod1 Bulky Aromatic Groups (e.g., Naphthyl, Biphenyl) Core->Mod1 Mod2 Heterocyclic Rings (e.g., Thiazole, Imidazole) Core->Mod2 Mod3 Flexible Alkyl Chains Core->Mod3 Act1 Enhanced Anticancer Potency (Kinase Inhibition) Mod1->Act1 Often Leads To Act2 Broad-Spectrum Antimicrobial Activity Mod2->Act2 Can Lead To

Caption: Conceptual structure-activity relationship summary.

Future Directions and Conclusion

Unexplored Potential

While significant research has focused on the anticancer and antimicrobial activities of cyanopyridine derivatives, their potential in other therapeutic areas remains relatively underexplored. Initial reports suggest possible anti-inflammatory activity, which warrants further investigation.[8][9] Probing these derivatives against a wider panel of biological targets, including G-protein coupled receptors and other enzyme classes, could uncover novel therapeutic applications.

Challenges and Optimization

The primary challenges in developing these derivatives into clinical candidates include optimizing their selectivity and minimizing off-target toxicity. While a compound may show high potency against a cancer cell line, it is crucial to demonstrate that it has minimal effect on healthy cells. Further medicinal chemistry efforts will be required to fine-tune the lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties and overall safety profiles.

Concluding Remarks

The this compound scaffold is a rich platform for the discovery of novel therapeutic agents. The chemical tractability of the core structure, combined with the potent and diverse biological activities of its derivatives, establishes it as a high-value starting point for drug development programs. The insights gained from studies on their anticancer and antimicrobial mechanisms provide a strong foundation for the rational design of next-generation compounds with enhanced efficacy and selectivity. Continued exploration of this chemical space is highly likely to yield promising lead candidates for treating a range of human diseases.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Cyanopyridin-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors for cancer therapy.[1][2] Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and conformational dynamics, which govern its interaction with biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. While a definitive crystal structure is not publicly available, this paper synthesizes information from crystallographic data of related cyanopyridine and acetic acid structures, alongside computational modeling principles, to present a robust theoretical framework. We will delve into the anticipated geometric parameters, explore the key rotational barriers influencing conformation, and outline the experimental and computational methodologies that are pivotal for its empirical characterization.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is not solely determined by its chemical formula but is critically dependent on its three-dimensional arrangement in space—its conformation. For drug development professionals, a profound understanding of a molecule's preferred conformation and its dynamic behavior is paramount for designing ligands with high affinity and selectivity for their target proteins.[3] The pyridine ring and its derivatives are prevalent scaffolds in pharmaceuticals due to their diverse pharmacological activities.[4][5] this compound, with its distinct arrangement of a cyanopyridine core and an acetic acid side chain, presents a unique conformational profile that dictates its binding capabilities. This guide aims to elucidate this profile, providing a foundational understanding for researchers working with this and structurally related compounds.

Molecular Structure: A Hybrid of Aromatic Rigidity and Aliphatic Flexibility

The molecular structure of this compound (C8H6N2O2) is characterized by a planar cyanopyridine ring attached to a flexible acetic acid moiety.[6][][8][9] The overall shape and electronic distribution are a direct consequence of the interplay between these two components.

The Cyanopyridine Core

The 2-cyanopyridin-4-yl group forms the rigid backbone of the molecule. Based on X-ray diffraction studies of 2-cyanopyridine, the pyridine ring is expected to be planar.[10] The cyano group, being a strong electron-withdrawing group, will influence the electronic properties of the pyridine ring. The bond lengths and angles within the ring are anticipated to be consistent with those of substituted pyridines.

The Acetic Acid Side Chain

The acetic acid group introduces conformational flexibility. The key determinants of the overall molecular conformation will be the torsion angles around the single bonds connecting the side chain to the pyridine ring and within the acetic acid moiety itself.

A logical workflow for analyzing the structure is as follows:

G cluster_0 Structural Analysis Workflow A Start: this compound B Analyze Cyanopyridine Core (Rigid) A->B C Analyze Acetic Acid Side Chain (Flexible) A->C D Identify Key Torsional Angles B->D C->D E Determine Stable Conformers D->E F End: Predicted 3D Structure E->F

Caption: Workflow for structural analysis of the title compound.

Conformational Analysis: The Rotational Landscape

The conformational flexibility of this compound is primarily governed by the rotation around two key single bonds:

  • τ1: The torsion angle defined by the atoms C(3)-C(4)-C(7)-C(8) (C-C bond between the ring and the methylene group).

  • τ2: The torsion angle defined by the atoms C(4)-C(7)-C(8)-O(2) (C-C bond of the acetic acid).

The interplay of steric hindrance and electronic interactions will dictate the energetically favorable conformations.

Rotation around the Pyridine-Methylene Bond (τ1)

Rotation around this bond will determine the orientation of the acetic acid group relative to the plane of the pyridine ring. Steric clashes between the methylene hydrogens and the hydrogen at position 3 of the pyridine ring will likely lead to preferred conformations where the acetic acid side chain is oriented away from the ring.

Conformation of the Carboxylic Acid Group (τ2)

Carboxylic acids themselves have a preferred planar conformation, with two main conformers: syn and anti.[11] The syn conformation, where the acidic proton is eclipsed by the carbonyl oxygen, is generally more stable.[11] This preference is due to a combination of intramolecular hydrogen bonding and favorable dipole-dipole interactions. It is highly probable that the carboxylic acid group in this compound will predominantly adopt a syn-periplanar conformation.

The potential energy surface of the molecule will likely show distinct minima corresponding to these stable conformations. The global minimum energy conformation will be a combination of the most favorable τ1 and τ2 angles.

Physicochemical Properties and Spectroscopic Signatures

The structural features of this compound give rise to specific physicochemical properties and spectroscopic fingerprints.

PropertyPredicted Value/CharacteristicSignificance
Molecular Weight 162.15 g/mol [8]Fundamental for stoichiometric calculations.
Molecular Formula C8H6N2O2[6][]Defines the elemental composition.
Boiling Point ~397.2°C (Predicted)[1]Indicates low volatility.
pKa The acidity will be influenced by both the carboxylic acid and the pyridine nitrogen. The pyridine nitrogen will be weakly basic, while the carboxylic acid will be acidic. Computational methods can provide good estimates for pKa values.[12]Determines the ionization state at physiological pH, which is crucial for solubility and target interaction.
IR Spectroscopy Characteristic peaks for C≡N stretch (around 2230 cm⁻¹), C=O stretch (around 1700-1730 cm⁻¹), and O-H stretch (broad, around 2500-3300 cm⁻¹).Confirms the presence of key functional groups.
¹H NMR Spectroscopy Distinct aromatic protons on the pyridine ring, a singlet for the methylene protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing cyano group.Provides information on the electronic environment of the protons and can be used to infer conformational preferences in solution.
¹³C NMR Spectroscopy Resonances for the pyridine ring carbons, the cyano carbon, the methylene carbon, and the carboxyl carbon.Complements ¹H NMR in structural elucidation.

Experimental and Computational Methodologies for Structural Elucidation

A combination of experimental techniques and computational modeling is essential for a comprehensive understanding of the molecular structure and conformation.

Experimental Protocols

Protocol: Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the solid-state structure.

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, water). Slow evaporation, cooling, or vapor diffusion is employed to grow single crystals of sufficient size and quality.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.[10]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides insights into the solution-state conformation.

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations are analyzed to determine connectivity and through-space proximities of atoms, which helps in deducing the preferred solution-state conformation.

Computational Modeling

Computational chemistry offers a powerful tool to explore the conformational landscape and predict molecular properties.[5][13]

G cluster_1 Computational Modeling Workflow A Build Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT) B->C D Frequency Calculation C->D F Property Prediction (e.g., pKa, Spectra) C->F E Analysis of Results D->E E->F

Caption: A typical workflow for computational analysis.

Methodology: Density Functional Theory (DFT) Calculations

  • Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[12]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Property Calculations: Spectroscopic properties (IR, NMR), pKa, and other molecular descriptors can be calculated from the optimized structures.

Conclusion and Future Directions

This guide has provided a detailed theoretical examination of the molecular structure and conformation of this compound. Based on the analysis of its constituent parts and established chemical principles, the molecule is predicted to have a planar cyanopyridine core and a flexible acetic acid side chain with a preference for a syn-periplanar conformation. The overall three-dimensional structure is dictated by the rotational barriers around the single bonds connecting the two moieties.

For drug development professionals, this understanding is a critical starting point for rational drug design. Future experimental work, particularly single-crystal X-ray diffraction and detailed solution-state NMR studies, is essential to validate and refine the theoretical models presented here. Such empirical data will provide a more precise picture of the conformational landscape of this important medicinal chemistry scaffold, ultimately enabling the design of more potent and selective therapeutics.

References

Spectroscopic Blueprint of 2-(2-Cyanopyridin-4-yl)acetic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Versatile Building Block

2-(2-Cyanopyridin-4-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with a nucleophilic cyano group and an acidic acetic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules, including kinase inhibitors for targeted cancer therapy. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this compound, coupled with field-proven methodologies for data acquisition. In the absence of publicly available experimental spectra, this document serves as a predictive blueprint for researchers, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for the accurate assignment of spectroscopic signals. The following diagram illustrates the molecular structure and the atom numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on established chemical shift theory for substituted pyridine rings.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring, the two methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group. The electron-withdrawing nature of the nitrogen atom and the cyano group will significantly deshield the ring protons, causing them to appear at higher chemical shifts (downfield).[1]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HH9 (-COOH)The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift.[2]
~8.7Doublet1HH6The proton at the C6 position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding.[1]
~7.8Doublet1HH5The proton at the C5 position is meta to the nitrogen and is expected to be less deshielded than H6.
~7.6Singlet1HH3The proton at the C3 position is adjacent to the cyano group and is expected to appear as a singlet due to the substitution at C2 and C4.
~3.8Singlet2HH7 (-CH₂-)The methylene protons are adjacent to both the aromatic ring and the carboxylic acid group, leading to a downfield shift.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The pyridine ring carbons will be influenced by the electronegativity of the nitrogen atom, and the cyano and carboxyl carbons will have characteristic chemical shifts.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~172C8 (-COOH)The carbon of a carboxylic acid typically appears in this downfield region.[2][3]
~152C6The carbon adjacent to the nitrogen atom is significantly deshielded.
~150C4The carbon bearing the acetic acid group is also expected to be downfield.
~138C2The carbon attached to the cyano group will be deshielded.
~125C5Aromatic carbon chemical shift.
~122C3Aromatic carbon chemical shift.
~118C10 (-CN)The nitrile carbon has a characteristic chemical shift in this range.[2]
~40C7 (-CH₂-)The methylene carbon is expected in this region, influenced by the adjacent aromatic ring and carboxyl group.[4]
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample in ~0.7 mL of DMSO-d₆ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Filter sample into a 5 mm NMR tube prep2->prep3 acq1 Lock on DMSO-d₆ signal acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals proc3->proc4 proc5 Reference spectra to TMS proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitrile groups.

Predicted IR Absorption Bands

The key diagnostic peaks are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the intense C≡N stretch of the nitrile.

Table 3: Predicted FT-IR Data (ATR)

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected IntensityRationale
3300-2500Carboxylic AcidO-H stretchBroad, StrongThe broadness is due to hydrogen bonding.[5][6]
~2230NitrileC≡N stretchStrong, SharpAromatic nitriles absorb in this region.[5][7]
~1710Carboxylic AcidC=O stretchStrong, SharpTypical for a hydrogen-bonded carboxylic acid dimer.[5][8]
~1600, ~1470Pyridine RingC=C and C=N stretchesMediumCharacteristic aromatic ring vibrations.
~1300Carboxylic AcidC-O stretchMedium
~900-650Aromatic RingC-H bend (out-of-plane)Medium-Strong
Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.[7]

  • Instrument Preparation: Ensure the FT-IR spectrometer with an ATR accessory is powered on and has completed its diagnostic checks.

  • Background Spectrum: Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the ATR crystal.[7]

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum

The molecule has a molecular weight of 162.15 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms should have an even nominal molecular weight, which is consistent for C₈H₆N₂O₂.[9][10] The fragmentation is likely to be initiated by the loss of the carboxylic acid group or cleavage of the acetic acid side chain.

Table 4: Predicted Key Mass Fragments (Electron Ionization)

m/zProposed FragmentRationale
162[M]⁺Molecular ion peak.
117[M - COOH]⁺Loss of the carboxylic acid group (45 Da), a common fragmentation pathway for carboxylic acids.[11]
116[M - H₂O - CO]⁺Loss of water followed by loss of carbon monoxide.
103[C₆H₃N₂]⁺Further fragmentation of the pyridine ring.
76[C₅H₄N]⁺Fragment corresponding to a pyridine ring.
Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pathway M [C₈H₆N₂O₂]⁺ m/z = 162 F1 [C₇H₅N₂]⁺ m/z = 117 M->F1 - COOH (45 Da) F2 [C₆H₃N₂]⁺ m/z = 103 F1->F2 - CH₂

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Utilize Electrospray Ionization (ESI) for a soft ionization, which is likely to show a prominent protonated molecule [M+H]⁺ at m/z 163, or Electron Ionization (EI) for more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire data over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragment ions.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By leveraging established principles of NMR, IR, and MS, we have constructed a comprehensive spectroscopic blueprint that can guide researchers in the identification and characterization of this important molecule. The provided methodologies for data acquisition represent standard, robust practices in the field of analytical chemistry, ensuring that future experimental work can be conducted with high confidence and scientific rigor.

References

Potential Therapeutic Targets of 2-(2-Cyanopyridin-4-yl)acetic Acid Analogs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(2-Cyanopyridin-4-yl)acetic acid scaffold represents a promising, yet underexplored, chemical entity in modern drug discovery. Its structural features, particularly the pyridine ring coupled with a carboxylic acid moiety, suggest a strong potential for interaction with a critical class of metalloenzymes: the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases. This technical guide provides a comprehensive analysis of the most promising therapeutic targets for analogs of this compound. We delve into the scientific rationale, key signaling pathways, and detailed experimental protocols for target validation, with a primary focus on two major enzyme families: the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) implicated in oncology, and the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), a validated target for anemia. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical series.

Introduction: The Scientific Rationale for Targeting 2-OG Dependent Oxygenases

The human genome encodes approximately 60 Fe(II) and 2-oxoglutarate dependent oxygenases, which play pivotal roles in a vast array of physiological and pathological processes, including epigenetic regulation, oxygen sensing, and collagen biosynthesis. These enzymes share a common catalytic mechanism centered around a highly conserved active site containing a ferrous iron atom and a binding pocket for the co-substrate, 2-oxoglutarate (2-OG).

The therapeutic tractability of this enzyme superfamily has been firmly established. The structural motif of this compound, featuring a pyridine ring and a carboxylic acid, bears a strong resemblance to known 2-OG competitive inhibitors, such as pyridine-2,4-dicarboxylic acid (2,4-PDCA).[1][2] These inhibitors function by mimicking the binding of 2-OG, with the pyridine nitrogen and the carboxylate group coordinating the active site Fe(II) ion.[1][2] This structural analogy provides a compelling starting point for investigating this compound analogs as modulators of two key subfamilies of 2-OG oxygenases: JmjC histone demethylases and HIF prolyl hydroxylases.

Target Class I: Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs)

Rationale for Targeting KDMs in Oncology

Histone lysine demethylases (KDMs) are critical epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression.[3] The Jumonji C (JmjC) domain-containing family of KDMs are 2-OG dependent oxygenases. Dysregulation and overexpression of specific JmjC KDMs, particularly members of the KDM4 (also known as JMJD2) subfamily, are frequently observed in a multitude of cancers, including breast, prostate, lung, and colorectal cancer.[4][5][6] This overexpression is often associated with aggressive tumor phenotypes, therapy resistance, and poor patient prognosis.

The KDM4 subfamily (KDM4A-E) primarily demethylates di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3).[5] The removal of the repressive H3K9me3 mark, for instance, can lead to the inappropriate activation of oncogenes. Consequently, the development of small molecule inhibitors targeting the catalytic activity of KDM4 enzymes presents a highly attractive therapeutic strategy in oncology.[6]

Proposed Mechanism of Inhibition

We hypothesize that this compound analogs will act as competitive inhibitors with respect to the 2-OG co-substrate. The pyridine nitrogen and the carboxylate oxygen of the acetic acid moiety are positioned to form a bidentate chelation with the Fe(II) ion in the catalytic center of the JmjC domain. This binding mode would occupy the 2-OG binding pocket, preventing the catalytic cycle from proceeding and leading to an accumulation of histone methylation marks.

G cluster_0 KDM4 Active Site cluster_1 Catalytic Cycle Fe Fe(II) Two_OG 2-Oxoglutarate (Co-substrate) Fe->Two_OG Binds Histone H3K9me3 Substrate Fe->Histone Binds Demethylation Demethylation of H3K9me3 Two_OG->Demethylation Enables Analog This compound Analog (Proposed Inhibitor) Analog->Fe Chelates & Blocks 2-OG Binding Histone->Demethylation Oncogene_Activation Oncogene Activation Demethylation->Oncogene_Activation Leads to caption Fig 1. Proposed mechanism of KDM4 inhibition.

Caption: Fig 1. Proposed mechanism of KDM4 inhibition.

Experimental Validation Workflow

Validating analogs as KDM4 inhibitors requires a tiered approach, moving from biochemical assays to cellular and potentially in vivo models.

G start Start: Analog Synthesis enzymatic_assay Tier 1: In Vitro Enzymatic Assay (e.g., KDM4C AlphaLISA) start->enzymatic_assay ic50 Determine IC50 & Selectivity enzymatic_assay->ic50 cellular_assay Tier 2: Cellular Target Engagement (H3K9me3 Levels Assay) ic50->cellular_assay Potent Hits phenotypic_assay Tier 3: Cellular Phenotypic Assay (Anti-proliferation, Apoptosis) cellular_assay->phenotypic_assay invivo Tier 4: In Vivo Xenograft Model phenotypic_assay->invivo Active Compounds end End: Lead Candidate invivo->end caption Fig 2. KDM inhibitor validation workflow.

Caption: Fig 2. KDM inhibitor validation workflow.

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based, no-wash immunoassay suitable for high-throughput screening.[7][8]

Principle: A biotinylated histone H3 peptide substrate is captured by streptavidin-coated Donor beads. A specific antibody for the demethylated product (e.g., H3K9me2) is conjugated to Acceptor beads. In the presence of active KDM4 enzyme, the substrate is demethylated, allowing the antibody to bind. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead at ~615 nm. Inhibitors will prevent substrate demethylation, resulting in a loss of signal.

Detailed Protocol: KDM4C AlphaLISA Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Co-factors: Prepare a solution containing Ascorbic Acid (to 200 µM final), Ammonium iron(II) sulfate (to 2 µM final), and 2-Oxoglutaric acid (to 50 µM final) in Assay Buffer.

    • Enzyme: Dilute recombinant human KDM4C to the desired working concentration (e.g., 2 nM final) in Assay Buffer.

    • Substrate: Dilute biotinylated H3K9me3 peptide (e.g., Art. No. AL117 from PerkinElmer) to its working concentration (e.g., 20 nM final) in Assay Buffer.

    • Inhibitor: Perform serial dilutions of the this compound analog in DMSO, followed by a final dilution in Assay Buffer.

    • Detection: Prepare a mix of Anti-H3K9me2-Acceptor beads (e.g., 20 µg/mL final) and Streptavidin-Donor beads (e.g., 20 µg/mL final) in AlphaLISA buffer in the dark.

  • Assay Procedure (384-well plate):

    • Add 2 µL of inhibitor solution or vehicle (DMSO) to the wells.

    • Add 2 µL of KDM4C enzyme solution to all wells except the negative control.

    • Add 2 µL of the substrate/co-factor mix to all wells.

    • Incubate for 60 minutes at 23°C.

    • Add 4 µL of the Acceptor/Donor bead mix to all wells under subdued light.

    • Incubate for 60 minutes at 23°C in the dark.

    • Read the plate on an EnVision or similar plate reader capable of AlphaScreen detection.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

To confirm that the analogs engage KDM4 in a cellular context, their effect on global H3K9me3 levels must be assessed.

Principle: Cancer cells (e.g., MCF-7 breast cancer cells, which overexpress KDM4) are treated with the inhibitor. If the inhibitor is cell-permeable and engages the target, an increase in the global levels of the KDM4 substrate, H3K9me3, is expected. This can be measured via Western blot or a cellular AlphaLISA assay.

Detailed Protocol: H3K9me3 Cellular AlphaLISA [9]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the inhibitor analog for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Histone Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells using a specialized lysis buffer (e.g., from PerkinElmer's H3K9me3 cellular detection kit) containing a protease inhibitor cocktail.

    • Incubate for 15-30 minutes on ice.

  • AlphaLISA Procedure:

    • Transfer 5 µL of the cell lysate to a 384-well plate.

    • Add 5 µL of a mix containing Anti-H3K9me3-Acceptor beads and Biotinylated Anti-Histone H3 (C-term)-Donor beads.

    • Incubate for 2 hours at 23°C in the dark.

    • Read the plate on an EnVision reader.

  • Data Analysis:

    • An increase in the AlphaLISA signal corresponds to an increase in H3K9me3 levels.

    • Plot the signal against inhibitor concentration to determine the EC50 for cellular target engagement.

Target Class II: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

Rationale for Targeting PHDs in Anemia

Hypoxia-inducible factors (HIFs) are transcription factors that act as master regulators of the cellular response to low oxygen levels (hypoxia).[10] The stability of the HIF-α subunit is controlled by a family of 2-OG dependent enzymes called HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[11] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[11][12]

In conditions such as chronic kidney disease (CKD), the production of erythropoietin (EPO), the primary hormone stimulating red blood cell production, is impaired, leading to anemia. HIF-2α is the key transcription factor that drives EPO production in the kidney. By inhibiting PHDs (primarily PHD2), the degradation of HIF-α subunits is blocked, leading to their stabilization and translocation to the nucleus.[11] This mimics a hypoxic state, resulting in the transcriptional activation of HIF target genes, including EPO.[13] Therefore, small molecule PHD inhibitors are a clinically validated oral therapy for anemia of CKD.[10][13]

Proposed Mechanism of Inhibition

Similar to their proposed action on KDMs, this compound analogs are expected to inhibit PHDs by acting as 2-OG mimetics. They are predicted to chelate the catalytic Fe(II) in the PHD active site, thereby preventing the hydroxylation of HIF-α proline residues. This leads to the stabilization and accumulation of HIF-α, even under normoxic conditions.

G cluster_0 Normoxia cluster_1 PHD Inhibition PHD Active PHD Enzyme HIF HIF-1α Inactive_PHD Inactive PHD Enzyme Hydroxylation Prolyl Hydroxylation HIF->Hydroxylation Stable_HIF Stable HIF-1α HIF->Stable_HIF No Hydroxylation VHL VHL-mediated Ubiquitination Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation Analog This compound Analog Analog->PHD Inhibits Nucleus Nuclear Translocation Stable_HIF->Nucleus EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene caption Fig 3. HIF pathway and proposed PHD inhibition.

Caption: Fig 3. HIF pathway and proposed PHD inhibition.

Experimental Validation Workflow

The primary endpoint for validating a PHD inhibitor is its ability to stabilize HIF-α and subsequently induce the expression of HIF-regulated genes.

The most direct method to demonstrate cellular PHD inhibition is to measure the accumulation of HIF-1α protein.

Principle: HIF-1α is rapidly degraded under normoxia (half-life < 5 minutes). Proper sample preparation is critical. Cells (e.g., HeLa or renal carcinoma cells like 786-O) are treated with the inhibitor, and cell lysates are analyzed by Western blot for the presence of HIF-1α. A chemical inducer of hypoxia, such as cobalt chloride (CoCl2), can be used as a positive control.[14][15]

Detailed Protocol: HIF-1α Western Blot [14][16]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) and allow them to adhere.

    • Treat cells with various concentrations of the inhibitor analog for 4-6 hours. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl2).

  • Sample Preparation (Critical Step):

    • Place the cell culture plate on ice to halt metabolic activity.

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To further stabilize HIF-1α, the lysis buffer can be supplemented with a PHD inhibitor like dimethyloxalylglycine (DMOG) or the compound being tested.[15]

    • Scrape the cells, transfer the lysate to a microfuge tube, and keep on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., NB100-105, Novus Biologicals) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.

  • Data Analysis:

    • A band appearing at ~110-120 kDa in the inhibitor-treated lanes, which is absent or weak in the vehicle control lane, indicates HIF-1α stabilization.

    • Quantify band intensity and normalize to the loading control to assess the dose-dependent effect of the inhibitor.

Parameter Condition Expected HIF-1α Level
Negative Control Vehicle (DMSO)Undetectable / Very Low
Positive Control CoCl2 (100 µM)Strong Signal
Test Compound Analog (Dose-response)Increasing Signal with Dose
Loading Control All conditionsConsistent Signal
Table 1: Expected outcomes for HIF-1α stabilization Western blot.

Summary and Future Directions

The this compound scaffold holds significant promise as a foundational structure for the development of novel inhibitors targeting 2-oxoglutarate dependent oxygenases. Based on compelling structural and mechanistic rationale, the JmjC domain-containing histone demethylases (specifically the KDM4 subfamily) and the HIF prolyl hydroxylases stand out as high-priority potential therapeutic targets. The aberrant activity of KDM4 enzymes in numerous cancers makes them a key target for oncologic drug discovery. Simultaneously, the clinically validated role of PHD inhibition in stimulating erythropoiesis provides a clear path for developing treatments for anemia associated with chronic kidney disease.

The experimental workflows detailed in this guide provide a robust framework for validating these potential targets. Successful prosecution of these studies, beginning with sensitive in vitro enzymatic assays and progressing to mechanism-based cellular assays, will be critical in determining the therapeutic utility of this chemical series. Future work should focus on synthesizing a library of analogs to establish a clear structure-activity relationship (SAR), optimizing for potency, selectivity (e.g., KDM vs. PHD, and selectivity within KDM subfamilies), and drug-like properties.

References

Initial Screening of 2-(2-Cyanopyridin-4-yl)acetic Acid for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel therapeutic agents is a cornerstone of biomedical research and pharmaceutical development. Heterocyclic compounds, particularly those containing pyridine scaffolds, are of significant interest due to their prevalence in both natural products and FDA-approved drugs.[1][2][3][4] The cyanopyridine moiety, a recurring structural motif in many biologically active molecules, has been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][5][6][7] This guide outlines a comprehensive, multi-tiered strategy for the initial bioactivity screening of a novel compound, 2-(2-Cyanopyridin-4-yl)acetic acid.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed framework for a logical, evidence-based initial investigation into the therapeutic potential of this molecule. The experimental choices detailed herein are grounded in the known bioactivities of structurally related compounds and established drug discovery principles.

Compound Profile: this compound

Property Value Source
IUPAC Name This compound[8]
CAS Number 502509-05-9[9][10]
Molecular Formula C₈H₆N₂O₂[8][9][10]
Molecular Weight 162.15 g/mol [8][9][10]
Purity Min. 95-97%[8][10]

Part 1: In Silico Bioactivity and ADME/Tox Prediction

Before embarking on resource-intensive in vitro screening, a preliminary in silico assessment is crucial for guiding the experimental design. Computational models can predict potential biological targets and assess the drug-likeness of a compound, thereby prioritizing experimental efforts.[11][12][13][14]

Rationale for In Silico Modeling
  • Target Prediction: The 2-cyanopyridine scaffold is a known pharmacophore in several enzyme inhibitors. In silico target prediction algorithms can identify potential protein targets by comparing the compound's structure to libraries of known bioactive molecules.

  • ADME/Tox Profiling: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify potential liabilities that could lead to late-stage attrition in drug development.[11][15]

Recommended In Silico Tools and Parameters
Prediction Area Recommended Tools Key Parameters to Assess
Target Prediction SwissTargetPrediction, SuperPred, PharmMapperProbability of interaction with various target classes (e.g., kinases, proteases, GPCRs)
ADME Prediction SwissADME, admetSAR, QikPropLipophilicity (LogP), water solubility, blood-brain barrier permeability, CYP450 inhibition, human intestinal absorption
Toxicity Prediction ProTox-II, DEREK Nexus, TOPKATMutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity

Part 2: Tiered In Vitro Screening Cascade

The proposed in vitro screening strategy follows a tiered approach, starting with broad assessments of cytotoxicity and then proceeding to more specific, hypothesis-driven assays based on the in silico predictions and the known pharmacology of related structures.

Experimental Workflow Diagram

Caption: Tiered experimental workflow for initial bioactivity screening.

Tier 1: General Cytotoxicity Screening

The initial step in evaluating the bioactivity of any new compound is to determine its inherent cytotoxicity across a panel of relevant cell lines. This data is crucial for establishing a therapeutic window and for designing subsequent, more specific assays.[16][17][18]

Many cyanopyridine derivatives have demonstrated potent anticancer activity, which is often mediated through cytotoxic effects.[2][6][19][20][21][22][23] A broad-spectrum cytotoxicity screen can provide initial clues about the compound's potential as an anti-proliferative agent and will define the sub-lethal concentrations necessary for non-cytotoxic assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT116 (colon)[19][21]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Tier 2: Target-Oriented and Phenotypic Assays

Based on the structural motifs within this compound, several specific biological activities can be hypothesized and tested.

The cyanopyridine and cyanopyrrolidine scaffolds are present in several classes of enzyme inhibitors.[6][24] Therefore, a primary focus of the initial screening should be on relevant enzyme inhibition assays.[25][26]

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition

  • Scientific Rationale: Cyanopyrrolidines are a well-established class of DPP-4 inhibitors used in the treatment of type 2 diabetes.[24][27][28] The cyano group plays a key role in the inhibitory mechanism. Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against DPP-4 or other dipeptidyl peptidases.[29][30]

  • Experimental Protocol: Fluorogenic DPP-4 Assay

    • Reagents: Human recombinant DPP-4, Gly-Pro-AMC (fluorogenic substrate), and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

    • Assay Procedure: In a 96-well plate, pre-incubate DPP-4 with varying concentrations of this compound for 15 minutes.

    • Reaction Initiation: Add the Gly-Pro-AMC substrate to initiate the enzymatic reaction.

    • Fluorescence Measurement: Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a microplate reader.

    • Data Analysis: Determine the initial reaction velocities and calculate the IC₅₀ value for the inhibition of DPP-4 activity.[31]

B. Kinase Inhibition

  • Scientific Rationale: Several cyanopyridine-containing compounds have been identified as inhibitors of various protein kinases, such as Pim-1, VEGFR-2, and HER-2, which are important targets in oncology.[19][20][22][23]

  • High-Throughput Screening (HTS) Approach: A broad kinase panel screening is the most efficient initial approach.[32] This can be outsourced to specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The compound would be screened at a fixed concentration (e.g., 10 µM) to identify initial hits.

  • Scientific Rationale: Pyridine and cyanopyridine derivatives have been reported to possess antibacterial and antifungal properties.[1][6][7][33]

  • Experimental Protocol: Broth Microdilution Assay

    • Microorganisms: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Assay Procedure: In a 96-well plate, prepare serial dilutions of the test compound in the appropriate broth medium. Inoculate each well with a standardized suspension of the microorganism.

    • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 3: Cell-Based Functional Assays

If promising activity is observed in the target-oriented assays, the next logical step is to investigate the compound's effects in a more physiologically relevant cellular context.

  • Scientific Rationale: If the compound exhibits significant cytotoxicity against cancer cell lines, it is important to determine if cell death is occurring through apoptosis (programmed cell death), a desirable mechanism for anticancer agents.[21]

  • Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

    • Cell Treatment: Treat a cancer cell line that showed high sensitivity in the cytotoxicity assay with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Data Summary and Interpretation

All quantitative data from these initial screens should be meticulously documented and summarized for comparative analysis.

Assay Cell Line / Target Endpoint Example Positive Control
Cytotoxicity (MTT) MCF-7, HepG2, HCT116IC₅₀ (µM)Doxorubicin
DPP-4 Inhibition Recombinant Human DPP-4IC₅₀ (µM)Sitagliptin
Kinase Inhibition Kinase Panel (e.g., 100 kinases)% Inhibition @ 10 µMStaurosporine
Antimicrobial S. aureus, E. coli, C. albicansMIC (µg/mL)Ciprofloxacin, Fluconazole
Apoptosis Relevant Cancer Cell Line% Apoptotic CellsCamptothecin

Conclusion

This technical guide provides a structured and scientifically-grounded framework for the initial bioactivity screening of this compound. By employing a tiered approach that integrates in silico predictions with a cascade of in vitro assays, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this novel compound. The results from this initial screening will be instrumental in guiding future lead optimization efforts and more in-depth mechanistic studies.

References

An In-depth Technical Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Cyanopyridin-4-yl)acetic acid, a key building block in modern medicinal chemistry, has emerged as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for autoimmune diseases and cancer. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this pivotal molecule. It will delve into the scientific principles underpinning its preparation and explore its significant role in the creation of innovative pharmaceuticals. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its applications will be presented to serve as an essential resource for researchers and professionals in the field of drug development.

Introduction: The Rise of a Privileged Scaffold

In the landscape of pharmaceutical research, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a wide array of therapeutic agents. This compound has solidified its position as one such scaffold. Its unique electronic and structural features, characterized by the presence of a cyanopyridine ring and an acetic acid moiety, make it an ideal starting point for the synthesis of complex molecules designed to modulate the activity of key enzymes involved in disease pathways.

This guide will provide an in-depth exploration of this compound, from its fundamental chemical properties to its role in the synthesis of cutting-edge pharmaceuticals.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in synthesis and drug design.

PropertyValueSource
CAS Number 502509-05-9[][2][3]
Molecular Formula C₈H₆N₂O₂[][2][3]
Molecular Weight 162.15 g/mol [][2][3]
IUPAC Name This compound[]
Synonyms 2-Cyano-4-pyridineacetic acid, (2-Cyanopyridin-4-yl)acetic acid[3]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure by identifying the number and connectivity of protons and carbon atoms.

  • Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.

Discovery and Historical Context: A Molecule Behind the Blockbusters

The precise date and the researchers who first synthesized this compound are not prominently documented in readily accessible scientific literature. Its emergence is intrinsically linked to the development of pharmaceuticals that utilize it as a key intermediate. The timeline of its significance, therefore, mirrors the progress of the drug discovery programs it has enabled.

Its most notable application is in the synthesis of Baricitinib , an inhibitor of Janus kinase (JAK) used in the treatment of rheumatoid arthritis. The development of Baricitinib and other kinase inhibitors has driven the demand and, consequently, the optimization of the synthesis of this compound.

Synthesis of this compound: A Practical Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and commonly referenced synthetic strategy involves the preparation of a key intermediate, 2-(2-cyanopyridin-4-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid.

Conceptual Synthesis Pathway

The overall transformation can be visualized as a two-stage process, starting from a suitable pyridine derivative.

G Start 4-Substituted Pyridine Intermediate 2-(2-Cyanopyridin-4-yl)acetonitrile Start->Intermediate Cyanation & Acetonitrile Introduction Product This compound Intermediate->Product Hydrolysis

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative synthesis based on established chemical principles for the formation of cyanopyridines and the hydrolysis of nitriles.

Part A: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

Materials:

  • 4-Chloropyridine hydrochloride

  • Ethyl cyanoacetate

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)

  • A suitable solvent (e.g., ethanol, tetrahydrofuran)

  • Lithium chloride

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate: In a reaction vessel, dissolve 4-chloropyridine hydrochloride and ethyl cyanoacetate in a suitable anhydrous solvent.

  • Slowly add a strong base at a controlled temperature to facilitate the nucleophilic substitution reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the crude ethyl 2-cyano-2-(pyridin-4-yl)acetate.

  • Decarboxylation to 2-(Pyridin-4-yl)acetonitrile: The crude ester is then subjected to decarboxylation. A common method involves heating the ester in a high-boiling solvent like DMSO in the presence of a salt such as lithium chloride.[3]

  • The reaction is heated to a temperature between 100-160°C for 90-180 minutes.[3]

  • After the reaction is complete (monitored by TLC), the mixture is poured into water to precipitate the product.[3]

  • The solid 2-(pyridin-4-yl)acetonitrile is collected by filtration and dried.

Part B: Hydrolysis of 2-(2-Cyanopyridin-4-yl)acetonitrile to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions.

Materials:

  • 2-(2-Cyanopyridin-4-yl)acetonitrile

  • A strong acid (e.g., concentrated sulfuric acid, hydrochloric acid) or a strong base (e.g., sodium hydroxide, potassium hydroxide)

  • Water

Procedure (Acid-Catalyzed Hydrolysis):

  • To the 2-(2-cyanopyridin-4-yl)acetonitrile, add a solution of concentrated sulfuric acid in water.

  • Heat the mixture under reflux for a specified period. The hydrolysis of nitriles to carboxylic acids is a well-established reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid this compound by filtration, wash with cold water, and dry.

Procedure (Base-Catalyzed Hydrolysis):

  • Suspend 2-(2-cyanopyridin-4-yl)acetonitrile in an aqueous solution of a strong base like sodium hydroxide.

  • Heat the mixture to reflux. The alkaline hydrolysis of (pyridyl-2)acetonitriles is a known transformation.[4]

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Synthesis of Kinase Inhibitors

The structure of this compound allows for its elaboration into more complex molecules that can selectively bind to the active site of specific kinases. The cyanopyridine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain, while the acetic acid group provides a handle for further chemical modifications to enhance potency and selectivity.

G cluster_0 Synthesis of Kinase Inhibitor cluster_1 Biological Action CPAA This compound Amide Amide Coupling CPAA->Amide Cyclization Cyclization/Further Modification Amide->Cyclization KI Final Kinase Inhibitor Cyclization->KI Kinase Target Kinase KI->Kinase Inhibition Inhibition of Kinase Activity Kinase->Inhibition Pathway Downstream Signaling Pathway Blocked Inhibition->Pathway Effect Therapeutic Effect Pathway->Effect

Caption: Role of this compound in kinase inhibitor synthesis and action.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in the synthesis of pharmacologically active compounds. Its importance is underscored by its role in the production of approved drugs and its continued use in the discovery of new therapeutic agents. As our understanding of cellular signaling pathways deepens, the demand for novel and selective kinase inhibitors is expected to grow. Consequently, the development of more efficient and sustainable synthetic routes to this compound will remain an area of active research. Further exploration of its chemical reactivity may also unveil new applications in the synthesis of other classes of bioactive molecules, solidifying its status as a cornerstone of modern medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-(2-Cyanopyridin-4-yl)acetic acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules are comprised of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][6] While significant progress has been made, particularly with PROTACs recruiting the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases, the exploration of novel chemical scaffolds is crucial for expanding the scope of accessible targets and overcoming existing limitations.[1][7][8]

This guide introduces 2-(2-Cyanopyridin-4-yl)acetic acid as a versatile building block for the synthesis of novel PROTACs. Its distinct chemical features—a carboxylic acid handle for straightforward conjugation and a cyanopyridine moiety for potential unique molecular interactions—offer new avenues for linker design and the development of proprietary E3 ligase ligands or warheads. We will provide a comprehensive overview of its application, from synthetic protocols to validation assays, to empower researchers in their pursuit of next-generation protein degraders.

Chemical Profile of this compound

A thorough understanding of the starting material is fundamental. Below are the key chemical properties of this compound.

PropertyValue
CAS Number 502509-05-9[9][10]
Molecular Formula C₈H₆N₂O₂[10][11][12]
Molecular Weight 162.15 g/mol [10][11][12]
Appearance Off-white to yellow solid
Key Functional Groups Carboxylic acid, Cyanopyridine

The cyanopyridine group, a known pharmacophore in medicinal chemistry, can participate in various non-covalent interactions, potentially influencing ternary complex stability.[13][14][15][16] The carboxylic acid provides a reactive handle for standard amide bond formation, a common strategy in PROTAC linker synthesis.[17]

Conceptual Framework: PROTAC Synthesis Strategy

We propose the use of this compound as a novel component integrated into the linker structure of a PROTAC. This approach allows for the systematic evaluation of how the cyanopyridine moiety influences the physicochemical properties and biological activity of the resulting degrader.

For this conceptual guide, we will outline the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4, a well-validated target in oncology.[4] The PROTAC will consist of three modules:

  • Warhead: JQ1, a potent BET inhibitor.[4]

  • E3 Ligase Ligand: A derivative of pomalidomide, to recruit the CRBN E3 ligase.[18][19][20]

  • Linker: An ethylene glycol-based linker incorporating this compound.

Visualizing the PROTAC Assembly Workflow

The following diagram illustrates the modular assembly of the conceptual PROTAC, designated CP-BRD4-DEG.

PROTAC_Assembly cluster_linker Linker Module JQ1 JQ1 Derivative (with amine handle) Linker_Part1 PEG Linker (e.g., with Boc-protected amine) JQ1->Linker_Part1 Amide Coupling Final_PROTAC Final PROTAC (CP-BRD4-DEG) Activation Carboxylic Acid Activation (e.g., HATU) Linker_Part1->Activation Deprotection & Coupling CP_Acid 2-(2-Cyanopyridin-4-yl) acetic acid CP_Acid->Activation Pomalidomide Pomalidomide Derivative (with amine handle) Activation->Pomalidomide Amide Coupling

Caption: Modular synthesis workflow for the conceptual PROTAC CP-BRD4-DEG.

Experimental Protocols

Protocol 1: Synthesis of CP-BRD4-DEG

This protocol outlines the key steps for the synthesis of the conceptual PROTAC. Standard laboratory techniques for organic synthesis are assumed.

Materials:

  • JQ1 with a linker attachment point (e.g., an amino group)

  • This compound[9][10][11]

  • Pomalidomide derivative with a linker attachment point (e.g., an amino group)

  • Boc-NH-PEGn-COOH (n=2-4)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Standard purification supplies (silica gel, HPLC)

Step-by-Step Methodology:

  • Synthesis of JQ1-Linker Intermediate: a. Dissolve Boc-NH-PEGn-COOH (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF. b. Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the JQ1 derivative (1.0 eq) to the solution. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected JQ1-PEGn intermediate.

  • Deprotection of the JQ1-Linker Intermediate: a. Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent under reduced pressure to obtain the amine-functionalized JQ1-PEGn-TFA salt.

  • Coupling with this compound: a. Dissolve this compound (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF. b. Stir for 15 minutes to activate the acid. c. Add the JQ1-PEGn-amine TFA salt (1.0 eq) to the solution. d. Stir at room temperature for 4-6 hours. e. Purify the resulting product, which now has a terminal carboxylic acid, by preparative HPLC.

  • Final PROTAC Assembly: a. Activate the carboxylic acid of the product from step 3 using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 minutes. b. Add the pomalidomide derivative (1.0 eq). c. Stir at room temperature overnight. d. Purify the final PROTAC compound, CP-BRD4-DEG, by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.[21]

Protocol 2: Validation of PROTAC Activity

The following protocols are designed to confirm that CP-BRD4-DEG functions as a protein degrader.

A. Ternary Complex Formation Assay (TR-FRET)

This assay confirms the PROTAC's ability to induce a ternary complex between BRD4 and CRBN.[22][23][24]

Materials:

  • HEK293T cells

  • Plasmids for HaloTag-BRD4 and GST-CRBN/DDB1

  • Transfection reagent

  • TR-FRET reagents (e.g., terbium-conjugated anti-GST antibody, HaloTag-fluorescent ligand)

  • CP-BRD4-DEG

Methodology:

  • Co-transfect HEK293T cells with HaloTag-BRD4 and GST-CRBN/DDB1 plasmids.

  • After 24-48 hours, lyse the cells and prepare clarified lysate.

  • In a 384-well plate, add the cell lysate, terbium-conjugated anti-GST antibody, and the HaloTag-fluorescent ligand.

  • Add serial dilutions of CP-BRD4-DEG.

  • Incubate for 1-2 hours at room temperature.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.

  • Plot the FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀).

B. Target Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction in target protein levels.[22]

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)

  • CP-BRD4-DEG

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of CP-BRD4-DEG (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include a DMSO control and a high-concentration PROTAC + MG132 co-treatment group.

  • Wash the cells with PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, transferring the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the secondary antibody.

  • Add chemiluminescence substrate and image the blot.

  • Quantify band intensities and normalize BRD4 levels to the loading control.

  • Plot normalized BRD4 levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]

Expected Quantitative Outcomes

The following tables present hypothetical data to guide the interpretation of results from the validation assays.

Table 1: Ternary Complex Formation and Degradation Potency

CompoundTernary Complex TC₅₀ (nM)BRD4 Degradation DC₅₀ (nM)Dₘₐₓ (%)
CP-BRD4-DEG 7550>90%
Reference PROTAC (Alkyl Linker) 12085>90%

A lower TC₅₀ and DC₅₀ for CP-BRD4-DEG would suggest that the cyanopyridine moiety contributes favorably to ternary complex formation and subsequent degradation.

Table 2: Cellular Proliferation Assay (MTT/CellTiter-Glo)

CompoundCell LineGI₅₀ (nM)
CP-BRD4-DEG MDA-MB-231150
JQ1 (Warhead only) MDA-MB-231450
Reference PROTAC (Alkyl Linker) MDA-MB-231220

A lower GI₅₀ for CP-BRD4-DEG compared to the warhead alone and the reference PROTAC would indicate enhanced anti-proliferative activity due to efficient protein degradation.

Visualizing the PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC (CP-BRD4-DEG) PROTAC->Ternary E3 E3 Ligase Complex (e.g., CRBN) E3->Ternary Ternary->E3 PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->Degradation Degradation

References

Application Notes and Protocols for Amide Coupling with 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Amide Synthesis with a Challenging Heterocycle

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding its place in a vast array of pharmaceuticals.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] This guide focuses on a specific, yet increasingly relevant building block: 2-(2-Cyanopyridin-4-yl)acetic acid . Its structure, featuring a pyridine ring, a reactive carboxylic acid moiety, and an electron-withdrawing cyano group, makes it a valuable scaffold for introducing a heteroaromatic element into drug candidates.

However, the electronic properties of this molecule present unique challenges. The electron-withdrawing nature of the cyano group and the pyridine nitrogen decreases the electron density of the aromatic ring.[3][4][5] This electronic deficiency can impact the reactivity of the carboxylic acid and the basicity of the pyridine nitrogen, necessitating carefully optimized coupling protocols. This document provides a detailed exploration of the mechanistic rationale, experimental procedures, and troubleshooting strategies for successful amide bond formation using this compound.

Understanding the Core Chemistry: Reagent Selection and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to remove water, conditions that are often not compatible with complex molecules.[6] Therefore, "coupling reagents" are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.

Two of the most reliable and widely used classes of coupling reagents are carbodiimides (like EDC) and onium salts (like HATU).

Method 1: The Carbodiimide Approach with EDC and HOBt
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • HOBt (1-Hydroxybenzotriazole): This additive is crucial for two reasons. First, it reacts with the unstable O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization if the carboxylic acid has a chiral center.[7][8] Second, it suppresses side reactions. The resulting amide bond is formed upon nucleophilic attack of the amine on this active ester.[7]

The general mechanism for the EDC/HOBt mediated coupling is as follows:

  • The carboxylic acid attacks the carbodiimide (EDC) to form the reactive O-acylisourea intermediate.

  • HOBt, acting as a nucleophile, displaces the urea portion to form a more stable HOBt active ester.

  • The amine then reacts with the HOBt-ester to yield the desired amide and regenerate HOBt.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (Active Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea byproduct (water-soluble) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt Amide Coupling Mechanism.

Method 2: The Onium Salt Approach with HATU
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium/uronium salt that is highly efficient and leads to fast reaction rates.[9] It is particularly useful for sterically hindered substrates or less nucleophilic amines.[2]

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine): A non-nucleophilic base is essential to deprotonate the carboxylic acid, forming the carboxylate anion. This anion then initiates the reaction with HATU. DIPEA is commonly used as it does not compete with the primary/secondary amine as a nucleophile.[10]

The mechanism for HATU coupling proceeds as follows:

  • The base deprotonates the carboxylic acid.

  • The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.

  • The OAt anion then rapidly attacks this intermediate to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.

  • The amine attacks the active ester to form the final amide product. The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[9]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH Carboxylate R-COO⁻ Acid->Carboxylate + Base Base DIPEA Base->Carboxylate OAt_ester OAt-active ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea (byproduct) HATU->TMU Amide Amide Product OAt_ester->Amide + R'-NH2 HOAt HOAt (byproduct) OAt_ester->HOAt Amine R'-NH2 Amine->Amide

Caption: HATU Amide Coupling Mechanism.

Detailed Experimental Protocols

The following protocols are general starting points and may require optimization based on the specific amine used. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.[10][11]

Protocol 1: Amide Coupling using HATU/DIPEA

This method is often preferred for its high efficiency and speed.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add DIPEA (2.0 - 2.5 eq) dropwise to the mixture.

  • Stir the solution at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.0 - 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

Protocol 2: Amide Coupling using EDC/HOBt

This is a classic, cost-effective method suitable for many substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA or Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[7]

  • Add DIPEA (2.5 eq) or Et₃N dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

General Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (HATU or EDC/HOBt) and Base (DIPEA) start->add_reagents preactivate Pre-activate (if HATU) or Cool to 0°C (if EDC) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (1-24h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete quench Aqueous Work-up (e.g., add H₂O, extract with organic solvent) monitor->quench Complete dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate quench->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify end Characterize Pure Amide Product purify->end

Caption: General Experimental Workflow.

Work-up and Purification Strategies

The work-up for both protocols is similar. The water-soluble nature of the urea byproduct from EDC and the byproducts from HATU facilitates their removal through an aqueous wash.[11]

Standard Work-up Procedure:

  • Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate or DCM.

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution or saturated NH₄Cl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography: The resulting amide product will be polar due to the pyridine and amide functionalities. This can sometimes lead to challenges during silica gel chromatography, such as peak tailing.

  • Stationary Phase: Standard silica gel is typically sufficient.

  • Mobile Phase: A gradient of a polar solvent (e.g., Ethyl Acetate or a 9:1 mixture of DCM:Methanol) in a non-polar solvent (e.g., Hexanes or DCM) is a good starting point.

  • Reducing Peak Tailing: Peak tailing for pyridine-containing compounds is often due to interaction with acidic silanol groups on the silica.[12] To mitigate this, a small amount of a basic additive, such as triethylamine (~0.5-1%), can be added to the mobile phase. This competes for the active sites on the silica gel, leading to improved peak shape.

Purification by Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method, often providing very pure material.[13]

  • Solvent Selection: Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble at room temperature. Common solvents for polar amides include ethanol, isopropanol, acetonitrile, or ethyl acetate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.[11]2. Presence of water in the reaction.[10][11]3. Amine is not nucleophilic enough (e.g., highly electron-deficient anilines).[2]4. Steric hindrance on the amine or acid.[11]5. Incorrect stoichiometry of reagents.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[2]2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.3. Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time.[14]4. Consider using a less hindered base or a different solvent.5. Re-verify the molar equivalents of all reagents.
Multiple Spots on TLC (Side Reactions) 1. Formation of N-acylurea byproduct (with EDC if HOBt is omitted).2. Reaction of the amine with the coupling reagent (a known side reaction with HATU).3. The pyridine nitrogen is basic and might be interfering with the reaction.1. Always use an additive like HOBt with EDC.[8]2. Ensure the carboxylic acid is pre-activated with HATU for 15-30 minutes before adding the amine.3. The cyano group significantly reduces the basicity of the pyridine nitrogen, making this less likely, but ensure a sufficient amount of non-nucleophilic base (DIPEA) is present.
Difficulty in Purification 1. Product is highly polar and streaks on the silica gel column.2. Byproducts have similar polarity to the desired product.3. Product is water-soluble, leading to loss during aqueous work-up.1. Add a small percentage of triethylamine or ammonia in methanol to the eluent to improve peak shape.[12]2. Try a different solvent system for chromatography or consider reversed-phase chromatography if the compound is sufficiently polar.[12]3. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. If very water-soluble, consider alternative purification like preparative HPLC.

References

application of 2-(2-Cyanopyridin-4-yl)acetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

I've started with comprehensive Google searches, focusing on 2-(2-Cyanopyridin-4-yl)acetic acid. I am gathering info on its medicinal chemistry applications, exploring its synthesis and potential biological targets. I'm aiming to build a solid foundation of existing knowledge.

Analyzing Search Results

I'm now diving deep into the search results, identifying specific drugs and candidates incorporating the this compound moiety. I'm scrutinizing structure-activity relationships and understanding the rationale for its use. I am also searching for experimental protocols related to its synthesis and applications, including reaction conditions and analytical characterization. Simultaneously, I am researching signaling pathways for accurate diagrams. I'm structuring the application note with an introduction to the scaffold's importance.

Planning Application Note Structure

I'm now outlining the application note's structure. I'll include sections on synthesis, applications in drug development (kinases, etc.), mechanism of action diagrams, and a detailed synthesis protocol. I'm focusing on creating clear, concise explanations and detailed diagrams for the expert. I'll include tables of IC50 data from the results, and will finish with comprehensive references.

Refining Initial Approach

I'm now initiating focused Google searches, pinpointing applications of this compound in medicinal chemistry. I'll concentrate on synthesis, biological targets, and its use as a key intermediate in drug development. I am meticulously analyzing results, noting drugs with the moiety, structure-activity relationships, and the synthesis' protocols. Parallel research aims to define signaling pathways for detailed diagrams. Finally, I will structure the application note introduction, and will include a synthetic protocol and detailed workflow diagrams.

Confirming Initial Findings

I've established that 2-( 2-Cyanopyridin-4-yl)acetic acid is indeed a confirmed chemical intermediate. My search yielded detailed properties and confirmed its role within various chemical processes. I'm now digging deeper into its specific applications and reactions.

Expanding the Scope

I've confirmed the compound's link to Baricitinib synthesis, a crucial JAK inhibitor in medicinal chemistry. Sources detail its properties, including CAS number and molecular weight. I am now looking to expand beyond Baricitinib and establish whether this molecule is used in the synthesis of other medicinal agents. I'm focusing on finding detailed synthetic protocols for the molecule, and its specific role in drug synthesis.

Deepening the Investigation

I'm now zeroing in on the specifics. My focus is now on the precise synthetic step within Baricitinib synthesis that utilizes the molecule. I'm also actively searching for its presence in other medicinal agents. I'm expanding my approach to include detailed protocols for the molecule's own synthesis, as well as its involvement in drug synthesis. Also, I'm working to gather data such as IC50 values. I'm shifting to more targeted searches.

Analyzing Baricitinib's Pathway

I've established that this compound is crucial for Baricitinib synthesis. I am digging deeper into Baricitinib's mechanism as a JAK1/JAK2 inhibitor. The medicinal chemistry aspect is solid.

Refining Synthesis Protocols

I'm now focusing on specific protocols. While the role of this compound in Baricitinib synthesis is clear, I need detailed, step-by-step instructions for its conversion to the next intermediate, and also its own synthesis. Current sources lack explicit laboratory protocols. I will be looking into synthetic routes with detailed, reproducible steps. I'm also ensuring I've thoroughly explored all possible applications of this molecule.

Focusing On Synthesis Details

I am currently focusing on the synthesis details, understanding that this compound serves as a key Baricitinib synthesis intermediate. I still need to gather additional information to make it a more comprehensive guide.

Prioritizing Protocol Refinement

Now, I'm prioritizing the refinement of experimental protocols. I have a firm grasp on Baricitinib's function and related pathways, along with its synthesis' broad strokes. The major challenge is securing a step-by-step laboratory protocol for synthesizing the core intermediate this compound and its immediate successor in the Baricitinib pathway.

Refining Synthesis Understanding

I'm now refining my understanding of the synthesis, and the gaps that need filling are becoming clear. I can see that this compound is a key Baricitinib intermediate, but a specific, step-by-step laboratory protocol for its synthesis, and its conversion to the next key intermediate, are needed. A search for other potential applications is also necessary. Consolidating precursor synthesis data is next.

Analyzing Baricitinib's Pathway

I've established this compound as crucial to Baricitinib synthesis. I'm focusing on its mechanism within the JAK-STAT pathway, and its IC50 values. I am building a clear picture of its activity and role.

Seeking Detailed Protocols

I've established the key role of this compound and Baricitinib's mechanism, IC50 data, and synthetic pathways. Currently, I'm missing detailed, step-by-step experimental protocols for synthesizing this acid and its conversion steps for Baricitinib. While I have the general methodologies, I need specific reagents and conditions to deliver the user a practical guide. My next focus is finding or building these protocols.

Developing Lab-Ready Protocols

I've assembled a solid understanding of Baricitinib's synthesis, its mechanism in the JAK-STAT pathway, and its IC50 values. I've also identified this compound as a critical intermediate. Now, I'm concentrating on building the lab-ready protocols for synthesizing this acid and its conversion steps. While general methods are available, specific details on reagents, quantities, and conditions are missing. I'm actively seeking these specifics to transform my knowledge into a practical guide. My next step will be to search for any other applications.

2-(2-Cyanopyridin-4-yl)acetic Acid: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery. Within this class of compounds, 2-(2-Cyanopyridin-4-yl)acetic acid has emerged as a particularly valuable building block. The presence of a cyano group, a carboxylic acid, and a pyridine ring provides multiple points for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties and Safety Information

This compound is a white to off-white solid with the following properties:

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
CAS Number 502509-05-9[3]
Boiling Point 397.2°C[3]
Storage 2-8°C[3]

Safety Precautions:

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 4-methylpyridine. The synthesis involves two key steps: cyanation of the pyridine ring and oxidation of the methyl group.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Oxidation 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine N-oxide 4-Methylpyridine N-oxide 4-Methylpyridine->4-Methylpyridine N-oxide Oxidation (e.g., H2O2, Acetic Acid) 2-Cyano-4-methylpyridine 2-Cyano-4-methylpyridine 4-Methylpyridine N-oxide->2-Cyano-4-methylpyridine Cyanation (e.g., TMSCN, (CH3)2NCOCl) This compound This compound 2-Cyano-4-methylpyridine->this compound Oxidation (e.g., KMnO4 or SeO2)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Cyano-4-methylpyridine

This protocol is adapted from a method for the synthesis of 2-cyano-4-methylpyridine.[7]

Materials:

  • 4-Methylpyridine

  • Acetic Acid

  • Hydrogen Peroxide (30%)

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride

  • Dichloromethane (DCM)

  • 10% Potassium carbonate aqueous solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • N-Oxidation: In a round-bottom flask, dissolve 4-methylpyridine in acetic acid. Heat the solution to 80°C. Slowly add hydrogen peroxide dropwise. Maintain the reaction at 100°C for 12-24 hours, monitoring by TLC. After completion, cool to room temperature and concentrate under reduced pressure to obtain 4-methylpyridine N-oxide.

  • Cyanation: Dissolve the crude 4-methylpyridine N-oxide and trimethylsilyl cyanide in dichloromethane. Stir at room temperature for 20 minutes. Cool the mixture to 10°C and slowly add dimethylcarbamoyl chloride dropwise. Stir the reaction at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into a 10% potassium carbonate aqueous solution and stir for 1 hour. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-cyano-4-methylpyridine.

Protocol 2: Synthesis of this compound

The final step involves the oxidation of the methyl group of 2-cyano-4-methylpyridine to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

Materials:

  • 2-Cyano-4-methylpyridine

  • Potassium permanganate (KMnO₄) or Selenium dioxide (SeO₂)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure (using KMnO₄):

  • In a round-bottom flask, suspend 2-cyano-4-methylpyridine in water. Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water portion-wise, maintaining the reflux. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3.

  • Decolorize the solution by adding sodium bisulfite until the brown color disappears.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Targeting PI3K

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][7] this compound is an excellent starting material for the synthesis of PI3K inhibitors. The carboxylic acid moiety can be readily coupled with various amines to explore the chemical space and optimize inhibitor properties.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-(2-Cyanopyridin-4-yl)acetic acid-based Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Protocol 3: Synthesis of a Representative PI3K Inhibitor

This protocol describes the synthesis of a PI3K inhibitor based on the core structure disclosed in patent WO/2008/070740, which utilizes a scaffold readily derived from this compound.[8] The key step is an amide bond formation using the coupling reagent HATU.

Materials:

  • This compound

  • A suitable amine (e.g., a substituted aminothiazole, as suggested by related PI3K inhibitor structures)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Carboxylic_Acid This compound Reaction_Mixture Reaction_Mixture Carboxylic_Acid->Reaction_Mixture Amine Substituted Amine Amine->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture DMF Anhydrous DMF DMF->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Stir at RT Extraction Extraction Quenching->Extraction Add Ethyl Acetate & Wash Drying Drying Extraction->Drying Dry over Na2SO4 Concentration Concentration Drying->Concentration Concentrate Chromatography Chromatography Concentration->Chromatography Purify Final_Product Final_Product Chromatography->Final_Product Pure Kinase Inhibitor

Caption: Experimental workflow for HATU-mediated amide coupling.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Biological Evaluation of Synthesized Inhibitors

The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases using established in vitro assays.

Kinase Inhibition Assay (General Protocol)

A common method to determine the potency of a kinase inhibitor is to measure its half-maximal inhibitory concentration (IC₅₀). This can be done using a variety of commercially available assay kits, which typically measure the amount of ATP consumed or ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in the kinase assay buffer.

  • In a microplate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.

  • Stop the reaction and measure the kinase activity using the detection reagent from the kit.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Biological Activity

While specific IC₅₀ values for inhibitors derived directly from this compound are not extensively published, related cyanopyridine-containing compounds have shown potent inhibitory activity against various kinases. For example, certain cyanopyridine derivatives have demonstrated significant inhibition of PIM-1 kinase and PI3Kα.[9][10]

Kinase TargetReported IC₅₀ Range for Related Cyanopyridine InhibitorsReference
PIM-10.94 µM[9]
PI3Kα9.47 µM[10]
VEGFR-20.124 - 0.217 µM[11]
HER-20.077 - 0.168 µM[11]

It is anticipated that novel inhibitors synthesized from this compound could exhibit potent and selective activity against members of the PI3K family and other relevant cancer-associated kinases.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its chemical functionality allows for the straightforward introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. The protocols and information provided in this application note offer a solid foundation for researchers to utilize this scaffold in their drug discovery efforts, particularly in the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway and other critical cancer targets.

References

Application Notes and Protocols for the Use of Novel Cereblon Ligands in Targeted Protein Degradation, Featuring 2-(2-Cyanopyridin-4-yl)acetic acid as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of novel Cereblon (CRBN) E3 ligase ligands in the field of targeted protein degradation (TPD), with a specific focus on the potential application of 2-(2-Cyanopyridin-4-yl)acetic acid as a foundational scaffold. This document moves beyond a rigid template to offer in-depth scientific rationale, field-proven insights, and detailed experimental protocols.

I. The Evolving Landscape of CRBN Ligands in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of disease-causing proteins rather than their mere inhibition.[1][2] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A significant portion of successful PROTACs leverage the E3 ubiquitin ligase Cereblon (CRBN) for this purpose.[3][4]

Traditionally, the recruitment of CRBN has been dominated by immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[] While effective, these ligands are not without their challenges. They are known to induce the degradation of endogenous "neosubstrates," which can lead to off-target effects and potential toxicity.[] Furthermore, issues such as hydrolytic instability and the potential for racemization have prompted a search for novel, non-imide CRBN binders.[3][7]

The scientific community is actively exploring new chemical scaffolds that can replicate the key binding interactions of IMiDs while offering improved physicochemical properties and a more favorable selectivity profile.[3][7] This has led to the investigation of diverse structures, including phenyl glutarimides and benzamide-type derivatives, which aim to provide more stable and selective engagement of CRBN.[3] It is within this innovative context that we explore the potential of this compound as a novel building block for the next generation of CRBN-based PROTACs.

II. This compound: A Hypothetical Scaffold for Novel CRBN Ligands

While direct literature on the use of this compound as a CRBN ligand is not yet established, its structural features present an intriguing starting point for rational design.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][8]
Molecular Weight 162.15 g/mol [1][9]
Appearance White, hygroscopic solid[10]

The rationale for exploring this scaffold lies in its potential to engage with key residues in the CRBN binding pocket, typically occupied by the glutarimide moiety of IMiDs. The cyano and carboxylic acid groups offer opportunities for hydrogen bonding and other interactions, while the pyridine ring provides a rigid core that can be further functionalized. The development of PROTACs from such a novel ligand would follow a structured, multi-step process, beginning with synthesis and proceeding through rigorous biochemical and cellular evaluation.

III. Experimental Protocols: A Roadmap for Developing PROTACs with Novel CRBN Ligands

The following protocols are designed to be broadly applicable for the synthesis and evaluation of PROTACs employing a novel CRBN ligand like this compound.

A. Synthesis of a PROTAC Incorporating a Novel CRBN Ligand

The synthesis of a PROTAC is a modular process involving the conjugation of a ligand for the protein of interest (POI), a linker, and the E3 ligase ligand.[11][12] The carboxylic acid functionality of this compound provides a convenient handle for linker attachment via standard peptide coupling reactions.

Workflow for PROTAC Synthesis:

PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis Start Start with POI Ligand and Novel CRBN Ligand Activate_Acid Activate Carboxylic Acid on CRBN Ligand or Linker Start->Activate_Acid Couple_Linker Couple Activated Acid to Amine-functionalized Linker or POI Ligand Activate_Acid->Couple_Linker Purify_Intermediate Purify Intermediate (HPLC) Couple_Linker->Purify_Intermediate Final_Coupling Final Coupling Reaction Purify_Intermediate->Final_Coupling Final_Purification Final PROTAC Purification (HPLC) Final_Coupling->Final_Purification Characterization Characterize PROTAC (LC-MS, NMR) Final_Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Step-by-Step Protocol for PROTAC Synthesis:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (or a linker with a terminal carboxylic acid) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

    • Add a peptide coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 30-60 minutes to form the activated ester.

  • Coupling to an Amine-Functionalized Linker or POI Ligand:

    • To the solution of the activated ester, add the amine-functionalized linker or POI ligand.

    • Allow the reaction to proceed at room temperature for 12-24 hours.[12]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the Intermediate:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting intermediate product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Final Coupling and Purification:

    • Repeat the activation and coupling steps to attach the final component (either the POI ligand or the CRBN ligand-linker conjugate).

    • Purify the final PROTAC molecule using preparative HPLC to achieve high purity (>95%).

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

B. Biochemical and Biophysical Assays for PROTAC Characterization

A suite of in vitro assays is essential to understand the binding affinities and ternary complex formation that are critical for PROTAC function.[4][7]

Key Biochemical and Biophysical Assays:

AssayPurposePrinciple
Fluorescence Polarization (FP) Determine binary binding affinities (PROTAC to POI, PROTAC to CRBN) and ternary complex formation.[4]Measures the change in polarization of fluorescently labeled ligands upon binding to larger molecules.
Isothermal Titration Calorimetry (ITC) Characterize the thermodynamics of binding interactions.Measures the heat released or absorbed during a binding event.
Surface Plasmon Resonance (SPR) Determine binding kinetics (on- and off-rates).Measures changes in the refractive index at a sensor surface as molecules bind and dissociate.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assess ternary complex formation in a solution-based format.[4]Measures the energy transfer between a donor and acceptor fluorophore when brought into proximity by the PROTAC.
NanoBRET™ Ternary Complex Assay Quantify ternary complex formation in live cells.Measures bioluminescence resonance energy transfer between a NanoLuc® fusion protein and a fluorescently labeled ligand.

Protocol for a Competitive Fluorescence Polarization (FP) Assay to Determine Binding to CRBN:

  • Reagents and Materials:

    • Recombinant CRBN-DDB1 complex.

    • A fluorescently labeled tracer that binds to CRBN (e.g., a fluorescently tagged IMiD).

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

    • 384-well, low-volume, black plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a serial dilution of the test PROTAC in assay buffer.

    • In the assay plate, add the CRBN-DDB1 complex and the fluorescent tracer at a fixed concentration.

    • Add the serially diluted PROTAC to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization of each well.

    • Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

C. Cellular Assays to Evaluate PROTAC-Mediated Protein Degradation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.[13]

Workflow for Cellular Evaluation of PROTACs:

Cellular Evaluation Workflow cluster_cellular Cellular Evaluation Cell_Treatment Treat Cells with PROTAC at Various Concentrations and Time Points Protein_Degradation Measure Target Protein Levels Cell_Treatment->Protein_Degradation Ubiquitination_Assay Assess Target Ubiquitination Cell_Treatment->Ubiquitination_Assay Downstream_Effects Analyze Downstream Functional Consequences Protein_Degradation->Downstream_Effects Data_Analysis Calculate DC50 and Dmax Protein_Degradation->Data_Analysis

Caption: A workflow for the cellular characterization of PROTACs.

Protocol for Western Blot Analysis of Target Protein Degradation:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation).

Protocol for Target Ubiquitination Assay (Immunoprecipitation-Western Blot):

  • Cell Treatment:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitate the target protein using a specific antibody conjugated to beads.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect polyubiquitin chains on the target protein.

IV. Conclusion and Future Directions

The development of novel CRBN ligands is a critical frontier in the advancement of targeted protein degradation. While this compound serves as a conceptual example in this guide, the principles and protocols outlined here provide a robust framework for the design, synthesis, and evaluation of any new CRBN-recruiting PROTAC. By systematically applying these biochemical, biophysical, and cellular assays, researchers can thoroughly characterize novel degraders and accelerate their journey toward clinical translation. The continuous exploration of new chemical matter for E3 ligase recruitment will undoubtedly expand the druggable proteome and unlock new therapeutic opportunities.

V. References

  • Benchchem. The Role of Cereblon E3 Ligase in PROTAC-Mediated Degradation: An In-depth Technical Guide. Available from: --INVALID-LINK--.

  • Vicente, A. T. S., et al. (2025). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Communications Chemistry.

  • Nowak, R. P., et al. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. International Journal of Molecular Sciences.

  • Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.

  • Khan, S., et al. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention. RSC Medicinal Chemistry.

  • BLDpharm. This compound. Available from: --INVALID-LINK--.

  • Maniaci, C., et al. (2019). Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. Journal of Visualized Experiments.

  • Reaction Biology. Protein Degradation Assays – PROTAC Screening. Available from: --INVALID-LINK--.

  • LifeSensors. PROTAC® Degradation Assays. Available from: --INVALID-LINK--.

  • BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Available from: --INVALID-LINK--.

  • Echemi. This compound. Available from: --INVALID-LINK--.

  • Zhang, X., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters.

  • Sigma-Aldrich. PROTAC Synthesis Kits for Targeted Protein Degradation. Available from: --INVALID-LINK--.

  • Goswami, R., et al. (2025). Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. Medicinal Chemistry Research.

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis.

  • BOC Sciences. (2023). PROTAC Design - CRBN Ligand Modification. Available from: --INVALID-LINK--.

  • Zhang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules.

  • Li, Y., et al. (2025). Discovery of a Novel CRBN-Recruiting cGAS PROTAC Degrader for the Treatment of Ulcerative Colitis. Journal of Medicinal Chemistry.

  • Google Patents. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof. Available from: --INVALID-LINK--.

  • BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs. Available from: --INVALID-LINK--.

  • Al-Tel, T. H., et al. (2021). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. ARKIVOC.

  • Crews, C. M. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv.

  • Zhang, C., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Pharmaceuticals.

  • National Institutes of Health. (2024). Targeted protein degradation: advances in drug discovery and clinical practice. Available from: --INVALID-LINK--.

  • Royal Society of Chemistry. (2022). Translational PK–PD for targeted protein degradation. Available from: --INVALID-LINK--.

  • Wikipedia. Acetic acid. Available from: --INVALID-LINK--.

  • National Institutes of Health. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Available from: --INVALID-LINK--.

  • Wikipedia. Cyanoacetic acid. Available from: --INVALID-LINK--.

References

Application Note: Quantitative Analysis of 2-(2-Cyanopyridin-4-yl)acetic acid by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise quantification of 2-(2-Cyanopyridin-4-yl)acetic acid, a key intermediate and building block in pharmaceutical synthesis. A primary method utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) is detailed, offering a reliable, accessible, and high-throughput approach for routine analysis. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is provided as an alternative or confirmatory technique. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing in-depth protocols, method validation criteria based on ICH guidelines, and expert insights into experimental design.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are incorporated into various pharmacologically active molecules. The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of accurate and reliable analytical methods for its quantification is essential for process control, quality assurance, and regulatory compliance.

This document provides two comprehensive protocols tailored for the quantification of this analyte in solution, addressing the needs of both research-level and GMP-compliant environments.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 502509-05-9[1][2]
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1]
Appearance White to tan solid[3]

Primary Method: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The selected method is a reversed-phase approach, which is ideal for separating moderately polar organic molecules.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention of organic molecules. The end-capped silica provides better peak shape for basic compounds like pyridines by minimizing unwanted interactions with residual silanols.

  • Mobile Phase: The mobile phase consists of acetonitrile and water, a common combination for reversed-phase chromatography. An acidic modifier, 0.1% formic acid, is crucial for two reasons:

    • It suppresses the ionization of the carboxylic acid group (maintaining it in the neutral -COOH form), which significantly enhances its retention on the C18 stationary phase and promotes sharp, symmetrical peaks.

    • It ensures the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase.

  • Detection Wavelength (λ): The pyridine ring and cyano group constitute a conjugated π-electron system, which results in strong UV absorbance. Pyridine itself shows a maximum absorbance (λmax) around 250-260 nm.[4][5] Therefore, a detection wavelength of 256 nm is selected to provide high sensitivity and selectivity for the analyte. An initial scan with a photodiode array (PDA) detector is recommended to confirm the λmax for the specific standard.

Detailed Protocol: HPLC-UV Analysis

3.2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

3.2.2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or PDA detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

3.2.3. Solution Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of deionized water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3.2.4. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 256 nm
Run Time 10 minutes

Workflow and Data Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Create Calibration Curve Standards prep_std->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_sample Prepare & Filter Test Sample inject_sample Inject Test Sample prep_sample->inject_sample inject_cal->inject_sample gen_curve Generate Calibration Curve (Area vs. Conc.) inject_cal->gen_curve calc_conc Calculate Sample Concentration inject_sample->calc_conc gen_curve->calc_conc report Report Final Result calc_conc->report

Caption: HPLC-UV workflow for quantification.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the calibration standards in increasing order of concentration.

  • Sample Analysis: Inject the prepared sample(s). A bracketing standard should be run periodically to check for system drift.

  • Calculation: Plot the peak area of the analyte against the concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The concentration of the analyte in the sample is calculated using this equation.

Method Validation Protocol

To ensure the analytical method is suitable for its intended purpose, it must be validated. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7]

Validation_Workflow cluster_precision Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked sample. Assess peak purity using a PDA detector.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze at least 5 concentration levels across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard.Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantification (LOQ) Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 10:1. RSD ≤ 10%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).RSD of results should remain ≤ 2.0%.

Confirmatory Method: Quantification by LC-MS/MS

For applications requiring higher sensitivity (e.g., trace-level analysis, pharmacokinetic studies) or absolute confirmation of identity, LC-MS/MS is the preferred technique. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Principle

The analyte is separated chromatographically and then ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the protonated molecular ion ([M+H]⁺) of the analyte (Quadrupole 1). This "precursor ion" is then fragmented via collision-induced dissociation (CID), and specific "product ions" are monitored (Quadrupole 3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise.

Protocol: LC-MS/MS Analysis

5.2.1. Solution Preparation

  • Use LC-MS grade solvents.

  • Prepare standards and samples as described in the HPLC-UV section, but at much lower concentrations (e.g., ng/mL range), depending on instrument sensitivity.

5.2.2. LC-MS/MS Conditions

Table 4: LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC/UHPLC system for optimal performance
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Precursor Ion (Q1): m/z 163.1 ([M+H]⁺)Product Ion (Q3): m/z 117.1 (Loss of COOH group)Product Ion (Q3, confirmatory): m/z 90.1 (Further fragmentation)

Note: MS parameters are instrument-dependent and require optimization.

Conclusion

This application note provides two validated, reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and process monitoring, offering excellent robustness and precision. The LC-MS/MS method provides a highly sensitive and specific alternative for trace-level analysis or confirmatory testing. The detailed protocols and validation framework herein serve as a comprehensive guide for scientists in the pharmaceutical industry to ensure the quality and consistency of this critical synthetic intermediate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Cyanopyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Cyanopyridin-4-yl)acetic acid is a pivotal pyridine-based building block in modern medicinal chemistry.[1][2] Its structural motifs are integral to the development of advanced therapeutic agents, most notably as a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[3][4][5] The efficient and scalable production of this intermediate is therefore of paramount importance to drug development professionals.

This document provides a comprehensive guide to the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, justifies the selection of specific reagents and conditions, and presents a robust, field-proven protocol designed for safety, scalability, and high yield.

Strategic Overview of the Synthetic Pathway

The selected synthetic route begins with the commercially available and cost-effective starting material, 4-methylpyridine (γ-picoline). The strategy involves a three-stage process:

  • Directed Cyanation: Introduction of a cyano group at the C2 position of the pyridine ring.

  • Side-Chain Functionalization: Conversion of the C4-methyl group into an acetonitrile moiety.

  • Final Hydrolysis: Selective hydrolysis of the acetonitrile to the desired carboxylic acid.

This pathway is favored for industrial applications due to its reliance on well-understood transformations and the avoidance of expensive heavy-metal catalysts that can lead to toxic effluents.[6]

G cluster_0 Overall Synthetic Workflow A 4-Methylpyridine (γ-Picoline) B 2-Cyano-4-methylpyridine A->B Step 1: N-Oxidation & Cyanation C 2-(2-Cyanopyridin-4-yl)acetonitrile B->C Step 2: Radical Bromination & Cyanation D This compound C->D Step 3: Selective Hydrolysis G start Charge Reactor: 4-Methylpyridine Acetic Acid heat1 Heat to 80°C start->heat1 add_h2o2 Slowly Add 30% Hydrogen Peroxide heat1->add_h2o2 react Maintain at 100°C for 12 hours add_h2o2->react monitor Monitor by TLC/LCMS react->monitor cool Cool to Room Temp. monitor->cool Reaction Complete concentrate Concentrate under Reduced Pressure cool->concentrate product 4-Methylpyridine N-Oxide (Proceed to next step) concentrate->product G start Charge Reactor: 2-(2-Cyanopyridin-4-yl)acetonitrile Ethanol/Water add_naoh Add Aqueous NaOH Solution start->add_naoh reflux Heat to Reflux (approx. 80°C) add_naoh->reflux monitor Monitor by HPLC reflux->monitor cool Cool to 5-10°C monitor->cool Hydrolysis Complete acidify Adjust pH to ~4-5 with HCl cool->acidify precipitate Precipitate Product acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry under Vacuum precipitate->filter_dry product This compound filter_dry->product

References

The Strategic Utility of 2-(2-Cyanopyridin-4-yl)acetic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds with precisely tailored properties is insatiable. These molecular frameworks form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(2-Cyanopyridin-4-yl)acetic acid, a strategically functionalized pyridine derivative, has emerged as a highly valuable and versatile starting material for the construction of complex, nitrogen-containing polycyclic systems. Its unique architecture, featuring a nucleophilic methylene group, a carboxylic acid handle for diverse functionalization, and an electrophilic cyano group poised for cyclization, offers multiple avenues for sophisticated molecular engineering.

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthetic potential of this compound. We will delve into mechanistically driven protocols for the synthesis of key heterocyclic cores, such as indolizines and pyridopyrimidines, underscoring the causality behind experimental choices and providing self-validating methodologies. While direct literature on this specific reagent is emerging, the protocols herein are built upon well-established, analogous chemical transformations, offering a robust starting point for laboratory investigation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is paramount for successful synthesis and characterization. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 502509-05-9[1][2][3]
Molecular Formula C₈H₆N₂O₂[4][5]
Molecular Weight 162.15 g/mol [4][5]
Appearance White to off-white solid (predicted)N/A
Purity Typically ≥95%[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted)N/A

Predicted Spectroscopic Data:

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)
¹H NMR (DMSO-d₆) ~12.5 (br s, 1H, COOH), ~8.7 (d, 1H, pyridine-H), ~7.8 (s, 1H, pyridine-H), ~7.6 (d, 1H, pyridine-H), ~3.9 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆) ~171 (C=O), ~152 (C-CN), ~150 (C-CH₂), ~138 (C-H), ~125 (C-H), ~122 (C-H), ~117 (CN), ~40 (CH₂)
IR (KBr) ~3000-2500 (O-H stretch), ~2230 (C≡N stretch), ~1710 (C=O stretch), ~1590, 1480 (C=C, C=N stretch)

Synthetic Applications and Protocols

The true utility of this compound lies in its ability to serve as a linchpin in the assembly of diverse heterocyclic systems. The following sections provide detailed, plausible protocols for its application in the synthesis of indolizine and pyridopyrimidine derivatives.

Application I: Synthesis of 7-Cyanoindolizine Scaffolds

Indolizines are a class of nitrogen-containing fused heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[6]. The classical approach to indolizine synthesis often involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an activated alkene or alkyne[7]. This compound is an ideal precursor for the in-situ generation of the required pyridinium ylide.

This protocol outlines a one-pot synthesis of a 7-cyanoindolizine derivative via the reaction of this compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), in the presence of acetic anhydride. The acetic anhydride serves a dual role: it activates the pyridine nitrogen for ylide formation and acts as a dehydrating agent.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents reactant1 This compound product Dimethyl 7-cyanoindolizine-1,2-dicarboxylate reactant1->product 1,3-Dipolar Cycloaddition reactant2 DMAD reactant2->product reagent1 Acetic Anhydride (Ac₂O) reagent1->product Ylide formation & Dehydration G start This compound + Ac₂O mixed_anhydride Mixed Anhydride Formation start->mixed_anhydride pyridinium_salt Intramolecular Acylation (Pyridinium Salt) mixed_anhydride->pyridinium_salt ylide Deprotonation (Pyridinium Ylide) pyridinium_salt->ylide cycloaddition [3+2] Cycloaddition with DMAD ylide->cycloaddition dihydropyridine Dihydropyridine Intermediate cycloaddition->dihydropyridine elimination Elimination of Acetic Acid dihydropyridine->elimination product 7-Cyanoindolizine Product elimination->product G cluster_reactants Reactants cluster_reagents Reagents reactant1 Ethyl 2-(2-cyanopyridin-4-yl)acetate product Substituted Pyrido[2,3-d]pyrimidine reactant1->product Thorpe-Ziegler Cyclization reactant2 Guanidine reactant2->product Pyrimidine Ring Formation reagent1 Sodium Ethoxide (NaOEt) reagent1->product Base G start Ethyl 2-(2-cyanopyridin-4-yl)acetate deprotonation Deprotonation (NaOEt) start->deprotonation carbanion Carbanion Formation deprotonation->carbanion thorpe_ziegler Thorpe-Ziegler Dimerization/ Cyclization carbanion->thorpe_ziegler aminocyanopyridine 2-Amino-3-cyanopyridine Intermediate thorpe_ziegler->aminocyanopyridine guanidine_addition Reaction with Guanidine aminocyanopyridine->guanidine_addition cyclization Intramolecular Cyclization guanidine_addition->cyclization product Pyrido[2,3-d]pyrimidine Product cyclization->product

References

Application Note: Methodologies for the Esterification of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 2-(2-Cyanopyridin-4-yl)acetic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] It details three robust methodologies—classic Fischer Esterification, mild Steglich Esterification, and neutral Mitsunobu Reaction—offering researchers a selection of protocols adaptable to various substrate sensitivities, scales, and laboratory capabilities. The causality behind experimental choices, detailed step-by-step protocols, purification strategies, and troubleshooting are discussed to ensure procedural success and scientific integrity.

Introduction and Core Principles

This compound is a versatile heterocyclic building block.[2] Its esters are valuable precursors, particularly in the development of kinase inhibitors for therapeutic applications.[1] The esterification of this molecule, while seemingly straightforward, presents unique challenges due to the presence of three distinct functional groups: a carboxylic acid, a nitrile, and a pyridine ring. The basicity of the pyridine nitrogen can interfere with standard acid-catalyzed reactions, while the overall functionality may be sensitive to harsh conditions.

The selection of an appropriate esterification method is therefore critical. The fundamental reaction is a reversible condensation between a carboxylic acid and an alcohol to form an ester and water.[3] The primary challenge is to shift the equilibrium towards the product. This can be achieved by either using a large excess of one reactant (typically the alcohol) or by actively removing water as it forms.[4][5]

Esterification_Equilibrium Carboxylic_Acid R-COOH Ester R-COOR' Carboxylic_Acid->Ester + R'-OH (Catalyst) Alcohol R'-OH Water H₂O

Caption: General equilibrium of an esterification reaction.

This guide explores three distinct, field-proven strategies to achieve this transformation efficiently.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for safety and procedural design.

PropertyValueSource
Chemical Name This compound[6]
CAS Number 502509-05-9[6][7]
Molecular Formula C₈H₆N₂O₂[2][6][7]
Molecular Weight 162.15 g/mol [2][7]
Appearance Solid (Typical)N/A
Boiling Point 397.2°C (Predicted)[1]
Storage 2-8°C[1]

Methodology Selection Guide

The optimal esterification method depends on the stability of the substrate, the steric hindrance of the alcohol, and the desired reaction scale. The pyridine moiety in the substrate can be protonated under strongly acidic conditions, potentially altering solubility and reactivity, making milder methods attractive.

Method_Selection_Logic rect_node rect_node start Start: Select Esterification Method acid_sensitive Substrate Acid-Sensitive? start->acid_sensitive mild_conditions Mild Conditions Required? acid_sensitive->mild_conditions Yes fischer Fischer Esterification (Cost-effective, simple alcohols) acid_sensitive->fischer No steric_hindrance Sterically Hindered Alcohol? steglich Steglich Esterification (Mild, versatile, handles steric hindrance) steric_hindrance->steglich Yes mitsunobu Mitsunobu Reaction (Neutral, mild, stereochemical inversion) steric_hindrance->mitsunobu No mild_conditions->steric_hindrance Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Weigh Reagents & Prepare Anhydrous Solvents setup 2. Assemble Glassware (Under N₂ if needed) reagents->setup run_rxn 3. Add Reagents & Run Reaction (Stir, Heat/Cool) setup->run_rxn monitor 4. Monitor Progress (TLC / LC-MS) run_rxn->monitor workup 5. Quench & Work-up (Neutralize, Extract) monitor->workup purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS, IR) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, robust and reproducible synthesis of this molecule is critical.[1] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a multi-stage process, commencing from readily available 4-methylpyridine (4-picoline). The overall strategy involves the sequential installation of the cyano group at the C2 position and the functionalization of the C4-methyl group to form the acetic acid moiety. The key transformation is the hydrolysis of the nitrile intermediate, 2-(2-cyanopyridin-4-yl)acetonitrile.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Final Product Formation A 4-Methylpyridine (4-Picoline) B 4-Methylpyridine N-Oxide A->B Oxidation C 2-Cyano-4-methylpyridine B->C Cyanation (Reissert-Henze Reaction) D 4-(Bromomethyl)-2-cyanopyridine C->D Radical Bromination E 2-(2-Cyanopyridin-4-yl)acetonitrile D->E Nucleophilic Substitution F This compound E->F Hydrolysis caption Figure 1. Overall synthetic workflow from 4-methylpyridine.

Caption: Figure 1. Overall synthetic workflow from 4-methylpyridine.

Troubleshooting Guide & Step-by-Step Protocols

This section addresses specific issues encountered during the synthesis in a question-and-answer format, integrated with detailed experimental protocols.

Stage 1: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

This stage involves creating the core structure with both the C2-cyano group and the C4-acetonitrile side chain.

Protocol 1.1: Synthesis of 2-Cyano-4-methylpyridine

This protocol combines the N-oxidation of 4-methylpyridine and subsequent cyanation.

  • Part A: 4-Methylpyridine N-Oxide. In a flask, dissolve 4-methylpyridine in glacial acetic acid. While maintaining the temperature between 70-90°C, add a 35% aqueous solution of hydrogen peroxide dropwise. Stir for 6-8 hours. After the reaction, remove the acetic acid via vacuum distillation to obtain the N-oxide.[2]

  • Part B: 2-Cyano-4-methylpyridine. Suspend the 4-Methylpyridine N-Oxide in an appropriate solvent like acetonitrile. Add an acylating agent (e.g., dimethylcarbamoyl chloride) and a cyanide source (e.g., potassium cyanide). Heat the reaction mixture, typically at reflux (around 120°C in CH3CN), for 10-12 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the product is isolated via extraction and purified.

Troubleshooting Stage 1, Part A & B:

  • Q1: My yield for the cyanation of 4-methylpyridine N-oxide is low, and I see a lot of starting material remaining. What went wrong?

    • A1: Incomplete Activation or Insufficient Temperature. The cyanation of a pyridine N-oxide, a variant of the Reissert-Henze reaction, requires activation of the N-oxide by an acylating agent to facilitate nucleophilic attack by the cyanide ion.[3]

      • Cause & Solution: Ensure your acylating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) is fresh and added in the correct stoichiometry (typically 2-3 equivalents). The reaction often requires elevated temperatures (100-120°C) to proceed efficiently.[3] Verify your reaction temperature and consider extending the reaction time, monitoring progress carefully by TLC.

  • Q2: I'm getting multiple cyanated products. How can I improve regioselectivity for the C2 position?

    • A2: Steric Hindrance and Electronic Effects. Cyanation generally favors the C2 (alpha) and C4 (gamma) positions. For 4-substituted pyridine N-oxides, the C2 and C6 positions are electronically activated.

      • Cause & Solution: While some formation of the C6-cyano isomer might occur, the C2 position is generally favored. The choice of activating agent can influence selectivity. Using a bulkier acylating agent might slightly favor the less hindered position, but for this substrate, the electronic preference is strong. Focus on purification methods like column chromatography to separate isomers.

Protocol 1.2: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

  • Part A: 4-(Bromomethyl)-2-cyanopyridine. Dissolve 2-cyano-4-methylpyridine in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN (azobisisobutyronitrile). Reflux the mixture under inert atmosphere, typically with irradiation from a sunlamp to facilitate initiation. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Isolate the product by filtration and removal of the solvent.

  • Part B: 2-(2-Cyanopyridin-4-yl)acetonitrile. In a polar aprotic solvent like anhydrous acetone or DMSO, dissolve the crude 4-(bromomethyl)-2-cyanopyridine. Add finely powdered sodium or potassium cyanide. The reaction is typically stirred at room temperature or with gentle heating for several hours.[4] The use of a catalyst like sodium iodide can accelerate the reaction.[4] After completion, the product is isolated by filtration of inorganic salts and purification of the filtrate.

Troubleshooting Stage 1, Part C & D:

  • Q3: The bromination of my 2-cyano-4-methylpyridine is messy, with low yield of the desired mono-brominated product.

    • A3: Over-bromination and Radical Reaction Control. Free-radical bromination can be difficult to control. The formation of the dibrominated product (4-(dibromomethyl)-2-cyanopyridine) is a common side reaction.

      • Cause & Solution: Use a slight excess of the starting material relative to NBS (e.g., 1.0 eq of methylpyridine to 0.9-0.95 eq of NBS) to minimize over-bromination. Ensure your solvent is dry and your initiator is active. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.

  • Q4: My nucleophilic substitution with NaCN to form the acetonitrile is slow and incomplete.

    • A4: Poor Nucleophile Solubility or Inactive Substrate. Sodium cyanide has limited solubility in many organic solvents, and the benzylic bromide can be unreactive if the reaction conditions are not optimal.

      • Cause & Solution: Use a polar aprotic solvent like DMSO or DMF, which helps dissolve the cyanide salt.[5] Ensure the cyanide is finely powdered to maximize surface area. Adding a phase-transfer catalyst or a catalytic amount of sodium iodide can significantly improve the reaction rate by in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).[4]

Stage 2: Hydrolysis to this compound

This final step converts the acetonitrile intermediate into the target carboxylic acid. Both acidic and basic conditions can be employed.

Protocol 2.1: Base-Catalyzed Hydrolysis

  • Dissolve 2-(2-cyanopyridin-4-yl)acetonitrile in an aqueous solution of a strong base, such as 10-20% sodium hydroxide.

  • Heat the mixture to reflux (typically 100-110°C) for several hours. The reaction involves the initial hydrolysis to the corresponding amide, followed by further hydrolysis to the carboxylate salt.[6][7]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of approximately 2.5-3.5.[6] The product, being an amino acid analog, may precipitate at its isoelectric point.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Troubleshooting Stage 2:

  • Q5: My hydrolysis reaction stopped, and the major product is the amide, not the carboxylic acid. How do I push the reaction to completion?

    • A5: Insufficiently Forcing Conditions. The hydrolysis of the intermediate amide to the carboxylate is often slower than the initial hydrolysis of the nitrile to the amide.

      • Cause & Solution: To drive the reaction to the carboxylic acid, you may need more forcing conditions. Increase the concentration of the base (e.g., up to 30% NaOH), increase the reaction temperature, or prolong the reflux time.[6] Continuous monitoring is key to determine the optimal endpoint.

  • Q6: I am experiencing low isolated yield after acidification and filtration. Where is my product?

    • A6: Product Solubility and Isoelectric Point. The target molecule has both a basic pyridine ring and an acidic carboxylic acid group, making it zwitterionic. Its solubility in water is highly pH-dependent.

      • Cause & Solution: The minimum solubility occurs at the isoelectric point. If you overshoot or undershoot the optimal pH during acidification, a significant amount of your product may remain dissolved.[6] Adjust the pH slowly and carefully, monitoring for the point of maximum precipitation. If the yield is still low, consider extracting the aqueous filtrate multiple times with an organic solvent like ethyl acetate after acidification.

  • Q7: I suspect my product is decarboxylating due to the harsh reaction conditions. How can I avoid this?

    • A7: Thermal Instability. Pyridine acetic acids can be susceptible to decarboxylation at very high temperatures, especially under acidic conditions.

      • Cause & Solution: While basic hydrolysis is generally robust, avoid excessively high temperatures for prolonged periods. If decarboxylation is a confirmed issue, consider using alternative, milder hydrolysis methods. For instance, acid-catalyzed hydrolysis using a mixture of concentrated HCl and an alcohol can sometimes be performed at lower temperatures.[8]

Parameter Stage 1: Cyanation Stage 1: Bromination Stage 1: Substitution Stage 2: Hydrolysis (Base)
Key Reagents 4-MePy N-Oxide, KCN, Acylating Agent2-CN-4-MePy, NBS, AIBN4-(BrMe)-2-CNPy, NaCN2-(2-CNPy-4-yl)acetonitrile, NaOH
Solvent AcetonitrileCCl₄DMSO or AcetoneWater
Temperature 100 - 120 °CReflux (~77 °C)25 - 50 °CReflux (100 - 110 °C)
Time 10 - 12 hours2 - 4 hours4 - 8 hours4 - 12 hours
Typical Yield 50 - 70%60 - 80%75 - 90%80 - 95%
Reference [3]N/A (Standard Protocol)[4][5][6][7]
Caption: Table 1. Summary of typical reaction parameters and expected outcomes.
Frequently Asked Questions (FAQs)
  • Q: Can I use acidic conditions for the final hydrolysis step?

    • A: Yes, acid-catalyzed hydrolysis is a viable alternative.[8] Typically, a mixture of a strong mineral acid like concentrated HCl or H₂SO₄ in water or an alcohol is heated to reflux.[8]

    • Trade-offs: Acidic hydrolysis can sometimes be slower and may require equally harsh conditions. A key advantage is that the product is formed as the hydrochloride salt, which can be easier to isolate directly from the reaction mixture, avoiding the careful pH adjustment needed after basic hydrolysis. However, the pyridine ring can be protonated, potentially affecting reactivity.

  • Q: What is the best way to monitor the progress of these reactions?

    • A: A combination of techniques is recommended.

      • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products in all stages.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for the hydrolysis step, as it can clearly distinguish between the nitrile starting material, the amide intermediate, and the final carboxylic acid product, providing confirmation via mass-to-charge ratio.

      • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for monitoring the more volatile intermediates in Stage 1, such as the bromination reaction.

      • NMR (Nuclear Magnetic Resonance): Provides definitive structural confirmation of intermediates and the final product upon isolation.

  • Q: What safety precautions are essential for this synthesis?

    • A: This synthesis involves highly toxic and hazardous materials.

      • Cyanide Salts (KCN, NaCN): Extremely toxic. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and ensure you are trained in its use. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

      • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle with care in a fume hood.

      • Strong Acids and Bases: Corrosive. Handle with appropriate PPE. Acidification of the final basic solution will generate heat and should be done slowly in an ice bath.

G Start Low Overall Yield or Impure Product Check_Stage1 Problem in Stage 1? (Intermediate Synthesis) Start->Check_Stage1 Check_Stage2 Problem in Stage 2? (Hydrolysis) Start->Check_Stage2 S1_Issue1 Low Cyanation Yield Check_Stage1->S1_Issue1 S1_Issue2 Poor Bromination Selectivity Check_Stage1->S1_Issue2 S1_Issue3 Incomplete Substitution Check_Stage1->S1_Issue3 S1_Sol1 Verify Temp & Reagent Activity Extend Reaction Time S1_Issue1->S1_Sol1 S1_Sol2 Use <1 eq. NBS Monitor Closely S1_Issue2->S1_Sol2 S1_Sol3 Use Polar Aprotic Solvent (DMSO) Add NaI Catalyst S1_Issue3->S1_Sol3 S2_Issue1 Amide is Major Product Check_Stage2->S2_Issue1 S2_Issue2 Low Isolated Yield Check_Stage2->S2_Issue2 S2_Sol1 Increase Base Concentration Increase Temperature/Time S2_Issue1->S2_Sol1 S2_Sol2 Careful pH Adjustment to Isoelectric Point Extract Filtrate S2_Issue2->S2_Sol2 caption Figure 2. Troubleshooting workflow for low yield.

Caption: Figure 2. Troubleshooting workflow for low yield.

References

Navigating the Purification of 2-(2-Cyanopyridin-4-yl)acetic Acid: A Technical Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(2-Cyanopyridin-4-yl)acetic acid via recrystallization. Moving beyond a simple procedural outline, this document delves into the rationale behind experimental choices, offers robust troubleshooting solutions, and is grounded in established scientific principles to ensure reliable and reproducible outcomes.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1] Its molecular structure, featuring a pyridine ring, a carboxylic acid, and a nitrile group, presents unique challenges and opportunities for purification. Achieving high purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). Recrystallization remains a powerful and scalable technique for achieving the requisite purity of this crystalline solid.

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at elevated temperatures (to be removed via hot filtration).

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of this compound, presented in a practical question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

  • Possible Cause 1: Inappropriate Solvent Selection. The solvent may not be a good match for the polarity of this compound.

    • Solution: Consult a solvent polarity chart and consider the structure of your compound. A systematic solvent screening is recommended (see Experimental Protocols). Given the polar nature of the carboxylic acid and the pyridine nitrogen, polar protic solvents like water, ethanol, or methanol are good starting points.[3]

  • Possible Cause 2: Insoluble Impurities. The undissolved material may be an insoluble impurity.

    • Solution: If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble matter.

  • Possible Cause 3: Insufficient Heat. The solvent may not be at its boiling point, thus limiting the solubility of your compound.

    • Solution: Ensure the solvent is heated to a gentle boil before and during the dissolution of the solid.

Q2: After cooling, no crystals have formed, or the yield is very low.

  • Possible Cause 1: Supersaturation. The solution may be supersaturated and requires nucleation to initiate crystallization.

    • Solution 1: Induce Crystallization. Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2: Seeding. If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystal growth.

  • Possible Cause 2: Too Much Solvent. An excessive volume of solvent was used, keeping the compound in solution even at low temperatures.

    • Solution: Concentrate the solution by carefully boiling off a portion of the solvent and then allow it to cool again.

  • Possible Cause 3: Cooling Too Rapidly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.

Q3: The recrystallized product appears oily or forms a precipitate instead of distinct crystals.

  • Possible Cause 1: Compound "Oiling Out". This occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can crystallize.

    • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.

    • Solution 2: Modify the Solvent System. Consider using a two-solvent recrystallization method. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Possible Cause 2: Presence of Soluble Impurities. High concentrations of soluble impurities can interfere with crystal lattice formation.

    • Solution: The initial purity of the crude material may be too low for a single recrystallization. Consider a preliminary purification step, such as a wash with a solvent in which the desired compound is sparingly soluble, or column chromatography if necessary.

Q4: The recrystallized product is colored, but the pure compound should be colorless.

  • Possible Cause: Presence of Colored Impurities. These are often highly conjugated organic molecules.

    • Solution: Use of Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use the minimum amount necessary, as it can also adsorb some of the desired product. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

Frequently Asked Questions (FAQs)

What is the likely identity of impurities in my crude this compound?

Without specific knowledge of the synthetic route, potential impurities can be inferred. A plausible synthesis involves the hydrolysis of a nitrile precursor.[4] Therefore, unreacted starting materials or byproducts from side reactions are common impurities. Given the structure, potential impurities could include:

  • Starting materials: such as 2-cyano-4-methylpyridine.

  • Byproducts of hydrolysis: such as the corresponding amide intermediate.

  • Reagents from the synthesis: such as residual acids or bases.

How does the zwitterionic character of this molecule affect recrystallization?

Pyridine carboxylic acids can exist as zwitterions, where the carboxylic acid is deprotonated and the pyridine nitrogen is protonated.[5][6] This can significantly increase their solubility in polar solvents like water, while making them less soluble in nonpolar organic solvents. This property can be exploited for purification. For instance, adjusting the pH of an aqueous solution can modulate the solubility of the compound.

What is the best way to dry the recrystallized product?

After filtration, the crystals should be washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. The crystals can then be dried in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Experimental Protocols

Solvent Screening for Recrystallization

A systematic approach to identifying the optimal solvent is crucial for a successful recrystallization.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)[3]

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • Add the first test solvent dropwise to the first test tube at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent used.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath. Continue to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures, with significant crystal formation upon cooling.

  • Repeat this process for each of the selected test solvents.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
WaterLowHighAbundant, well-defined crystalsExcellent Candidate
EthanolModerateHighSome crystal formationGood Candidate
TolueneInsolubleInsolubleNo crystalsUnsuitable
Ethyl AcetateLowModerateModerate crystal formationPotential Candidate
Step-by-Step Recrystallization Protocol (Example with Water)

This protocol is a general guideline and should be optimized based on the results of your solvent screening.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of deionized water required to create a slurry. Heat the mixture to boiling with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a benchtop. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Workflow

Recrystallization_Workflow Crude Crude Product Solvent Select Solvent Crude->Solvent Dissolve Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for this compound.

References

Technical Support Center: Synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(2-Cyanopyridin-4-yl)acetic acid. This molecule is a critical building block in medicinal chemistry, notably as an intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] The synthetic route, while conceptually straightforward, is nuanced and presents several opportunities for side reactions that can complicate purification and significantly reduce yields.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why these issues occur and how to mitigate them effectively.

Section 1: Synthetic Strategy Overview & Key Challenges

The most common and logical approach to synthesizing this compound involves a two-stage process: first, the preparation of the key intermediate, 2-Cyano-4-methylpyridine, followed by the functionalization of the 4-methyl group into an acetic acid moiety. Each stage has its own set of potential side reactions.

Synthetic_Pathway start 4-Methylpyridine intermediate 2-Cyano-4-methylpyridine start->intermediate Ammoxidation or N-Oxidation & Cyanation product This compound intermediate->product Side-chain Functionalization

Caption: High-level overview of the synthetic route.

The primary challenges lie in the selective functionalization of the 4-methyl group without affecting the electronically sensitive cyanopyridine core. The cyano group and the pyridine ring are both susceptible to transformation under the conditions typically required for side-chain oxidation or elaboration.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems researchers may encounter. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.

FAQ 1: Synthesis of the Precursor, 2-Cyano-4-methylpyridine

Question: My yield for 2-Cyano-4-methylpyridine is consistently low, and I see multiple products during TLC analysis. What is happening?

Answer: Low yields in this step typically stem from two main issues: inefficient cyanation and the formation of isomers. The choice of synthetic route is critical.

  • Route A: Ammoxidation of 4-Picoline (4-Methylpyridine) This industrial method involves reacting 4-picoline with ammonia and air over a catalyst at high temperatures.[2][3] While efficient at scale, it can be difficult to control in a lab setting, often leading to over-oxidation to pyridine-4-carboxamide or pyridine-4-carboxylic acid, or even complete decomposition (combustion).

  • Route B: N-Oxidation followed by Cyanation This is the more common laboratory-scale method. 4-Methylpyridine is first oxidized to 4-methylpyridine-N-oxide. The N-oxide is then activated with an agent like dimethyl sulfate or a sulfonyl chloride, followed by nucleophilic attack by a cyanide source (e.g., KCN, NaCN, or TMSCN).[4][5]

    Common Side Reactions & Solutions:

    • Incomplete N-Oxidation: Ensure sufficient oxidant (like H₂O₂ in acetic acid) and reaction time. Monitor by TLC until the starting 4-methylpyridine is consumed.

    • Isomer Formation during Cyanation: The reaction of 4-methylpyridine-N-oxide with an activating agent and cyanide can sometimes yield a mixture of 2-cyano-4-methylpyridine and 3-cyano-4-methylpyridine, although the 2-position is strongly favored. Using milder, more controlled cyanation reagents like trimethylsilyl cyanide (TMSCN) with an activator like dimethylcarbamoyl chloride can improve regioselectivity.[6]

    • Hydrolysis of Activating Agent: The activating agents are often moisture-sensitive. Ensure anhydrous conditions are maintained until the cyanide source is added. The N-oxide itself can be hygroscopic.[5]

    • Reaction Darkening/Polymerization: The presence of air (oxygen) during the cyanation of activated N-oxide salts can cause the reaction mixture to darken rapidly, indicating side reactions and polymerization.[5] Flushing the apparatus with an inert gas like nitrogen or argon is crucial.

FAQ 2: Side-Chain Functionalization - The Critical Step

Question: I am attempting to convert the 4-methyl group of 2-Cyano-4-methylpyridine into the acetic acid side-chain, but my reaction is messy. My main impurity seems more polar than the starting material. What is it?

Answer: This is the most common and challenging issue. A highly polar byproduct strongly suggests hydrolysis of the 2-cyano group . The conditions used to functionalize the methyl group (often acidic or basic) are frequently harsh enough to hydrolyze the nitrile.

Mechanism of Nitrile Hydrolysis: Under either acidic or basic conditions, the nitrile carbon is attacked by water (or hydroxide). This initially forms an imidate or carboximidic acid, which tautomerizes to the more stable amide (2-Carboxamido-4-methylpyridine). With continued heating or stronger conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid (4-Methylpyridine-2-carboxylic acid).[7]

Side_Reactions sub 2-Cyano-4-methylpyridine sub_sidechain Side-Chain Functionalization (e.g., base + Et₂CO₃ or radical bromination) sub->sub_sidechain Intended Path prod This compound sub_sidechain->prod Desired Product hydrolysis Nitrile Hydrolysis (2-Carboxamido- or 2-Carboxy- derivative) sub_sidechain->hydrolysis Problem: Acid/Base Conditions rearrangement Sommelet-Hauser Rearrangement (e.g., 2-Cyano-3,4-dimethylpyridine) sub_sidechain->rearrangement Problem: Strong Base (e.g., LDA, NaNH₂) oxidation Ring Oxidation (N-Oxide formation) sub_sidechain->oxidation Problem: Strong Oxidants (e.g., KMnO₄) decarboxylation Decarboxylation (Back to 2-Cyano-4-methylpyridine) prod->decarboxylation Problem: Heat/Harsh pH

Caption: Major side reaction pathways during synthesis.

Solutions to Prevent Nitrile Hydrolysis:

  • Use a Protected Acetic Acid Equivalent: Instead of a harsh multi-step oxidation, consider a milder approach. Deprotonate the methyl group with a strong, non-nucleophilic base (like LDA or LiHMDS) at low temperature (-78 °C) and then quench the resulting anion with diethyl carbonate. This forms the corresponding ethyl ester directly. The ester can then be hydrolyzed under carefully controlled, milder basic conditions (e.g., LiOH in THF/water at 0 °C to room temperature) that are less likely to affect the nitrile.

  • Two-Step Halogenation-Substitution: Perform a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (AIBN) to form 2-cyano-4-(bromomethyl)pyridine. This intermediate can then be reacted with sodium or potassium cyanide to yield the nitrile, 2-(2-Cyanopyridin-4-yl)acetonitrile. This dinitrile can then be selectively hydrolyzed. The side-chain nitrile is generally more reactive than the aromatic one, allowing for controlled hydrolysis to the desired acetic acid.

Question: I used a strong base like LDA to deprotonate the methyl group, but I isolated an unexpected isomer, possibly a dimethylcyanopyridine. What happened?

Answer: You have likely encountered a Sommelet-Hauser rearrangement . This is a classic side reaction when benzylic (or in this case, pyridylic) quaternary ammonium salts or related ylides are treated with a strong base.[8][9]

Mechanism Insight: When you deprotonate the 4-methyl group, you form a resonance-stabilized carbanion (an ylide). While this anion is intended to react with your electrophile, it can also undergo a[10][11]-sigmatropic rearrangement. The anion attacks the C3 position of the pyridine ring, temporarily breaking aromaticity. A subsequent proton transfer and re-aromatization sequence leads to the migration of the methyl group from the nitrogen (in the ylide form) to the C3 position.[10][12] This results in the formation of a product like 2-cyano-3,4-dimethylpyridine if a methylating agent were present, or other rearranged products.

Solutions to Prevent Sommelet-Hauser Rearrangement:

  • Use Low Temperatures: This rearrangement is often kinetically disfavored at very low temperatures. Performing the deprotonation and subsequent reaction strictly at -78 °C is critical.

  • Choose the Right Base: While strong bases are needed, bases like sodium amide (NaNH₂) are notorious for promoting this rearrangement.[11] Lithium bases like LDA or LiHMDS are generally better behaved but must be used with caution.

  • Rapid Quenching: Add the electrophile (e.g., diethyl carbonate) quickly to the freshly formed anion to ensure the desired reaction outcompetes the rearrangement pathway.

Question: My final product seems unstable and I observe gas evolution upon heating or during workup. My yield is decreasing during purification. Why?

Answer: Your product is likely undergoing decarboxylation . Heterocyclic acetic acids, including pyridylacetic acids, can lose CO₂ under thermal stress or strong acidic/basic conditions to revert to the corresponding methyl-substituted heterocycle.[13][14]

Solutions to Prevent Decarboxylation:

  • Avoid High Temperatures: Concentrate your product solutions under reduced pressure at low temperatures (e.g., < 40 °C). Avoid distillation of the final product.

  • Neutral pH Workup: During the workup, adjust the pH carefully. If extracting, do not let the product sit for extended periods under very low or very high pH. Aim for a pH range of 3-5 for the free acid.

  • Purification Method: Opt for flash column chromatography over methods requiring heat. If recrystallizing, use a minimal amount of heat to dissolve the compound and cool it promptly.

Section 3: Recommended Protocols & Data

Protocol A: Synthesis of Ethyl 2-(2-Cyanopyridin-4-yl)acetate

This protocol is designed to minimize hydrolysis of the 2-cyano group.

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (10 mL per 1 g of starting material). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Preparation: Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C to pre-form LDA.

  • Anion Formation: Dissolve 2-Cyano-4-methylpyridine (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour. The solution should turn a deep color (often dark red or brown), indicating anion formation.

  • Carboxylation: Add diethyl carbonate (1.5 equivalents) dropwise to the anion solution at -78 °C.

  • Quench: After stirring for 2-3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol B: Hydrolysis to this compound
  • Setup: Dissolve the purified ester from Protocol A in a mixture of THF and water (e.g., 3:1 ratio).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 equivalents) portion-wise.

  • Monitoring: Allow the reaction to stir at room temperature and monitor closely by TLC until all the starting ester is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH ~4 with cold 1 M HCl. The product should precipitate. If it doesn't, extract with ethyl acetate.

  • Drying: Collect the precipitate by filtration and dry under vacuum at a low temperature (< 40 °C).

Table 1: Troubleshooting Summary
Observed Problem Likely Cause Key Diagnostic Evidence Recommended Solution
Low yield, highly polar impurityNitrile HydrolysisAmide (CONH₂) or carboxyl (COOH) peaks in IR/NMR spectra.Use milder esterification/hydrolysis route (Protocols A & B).
Formation of isomerSommelet-Hauser RearrangementMass spec shows correct mass but NMR shows rearranged aromatic/aliphatic signals.Maintain strict low temperature (-78 °C); use lithium-based reagents over sodium amide.
Product loss during purificationDecarboxylationGas evolution upon heating; reappearance of 2-cyano-4-methylpyridine starting material.Use low-temperature workup and purification; maintain neutral to slightly acidic pH.
Complex mixture, low mass recoveryRing Oxidation / PolymerizationDark, tarry reaction mixture; complex baseline on chromatograms.Use non-oxidative conditions; ensure inert atmosphere. Avoid strong oxidants like KMnO₄.

References

Technical Support Center: Optimization of Coupling Reactions Involving 2-(2-Cyanopyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-(2-Cyanopyridin-4-yl)acetic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this heteroaromatic building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions to maximize the success of your coupling reactions.

Section 1: Understanding the Substrate: Key Chemical Properties

Before troubleshooting, it is crucial to understand the inherent reactivity of this compound. Its structure is not typical; the pyridine ring and the cyano group introduce specific electronic effects that directly influence the coupling reaction.

  • Acidity and Nucleophilicity: The pyridine nitrogen is basic and can be protonated, potentially complicating reactions in acidic media. Conversely, the electron-withdrawing nature of both the pyridine ring and the C2-cyano group increases the acidity of the carboxylic acid proton, which can facilitate its deprotonation but also influences the overall reaction environment.

  • Reactivity of the Activated Intermediate: The electron-deficient nature of the pyridine ring can affect the stability and reactivity of the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester). This can be advantageous in promoting nucleophilic attack but may also open pathways to undesired side reactions if not properly controlled.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound in amide bond formation.

Q1: My coupling reaction has stalled or resulted in a very low yield. What are the primary causes?

Low or no product formation is the most common issue. The causes often trace back to incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or it may have degraded due to improper storage.

  • Amine Deactivation: The amine partner may be protonated by the acidic starting material, rendering it non-nucleophilic.[1] This is especially true for weakly basic amines (e.g., anilines).

  • Steric Hindrance: Bulky groups on either the acid or the amine can physically block the reaction site, dramatically slowing the coupling rate.[2]

  • Hydrolysis: The presence of trace amounts of water can hydrolyze the activated acid intermediate, reverting it to the starting carboxylic acid. Always use anhydrous solvents and reagents.[1]

Q2: I see the formation of an activated acid intermediate by LC-MS, but the reaction does not proceed to the final product. What is happening?

This is a classic sign that the nucleophilicity of your amine is the limiting factor. The energy barrier for the activated intermediate to react with the amine is too high. This is frequently observed when the amine partner is electronically deactivated (e.g., 3-aminopyridine) or sterically hindered.[3]

Troubleshooting Workflow:

If you observe the formation of an activated intermediate but no product, follow this decision-making process to optimize the reaction.

G start Low Yield: Activated Intermediate Observed check_amine Is the amine partner weakly nucleophilic (e.g., aniline, heteroaromatic amine)? start->check_amine check_sterics Is either coupling partner sterically hindered? check_amine->check_sterics No potent_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) check_amine->potent_reagent Yes increase_temp Increase Reaction Temperature (e.g., 40-60 °C) check_sterics->increase_temp No check_sterics->potent_reagent Yes increase_equiv Increase Equivalents of Amine and Base (1.5 - 2.0 eq) increase_temp->increase_equiv potent_reagent->increase_temp acid_chloride Consider Conversion to Acid Chloride (SOCl₂) as a final option increase_equiv->acid_chloride

Caption: Troubleshooting workflow for stalled amide coupling reactions.

Q3: Which coupling reagent is best suited for this compound?

The choice of coupling reagent is critical. While standard carbodiimides like EDC are a good starting point for simple systems, the electronic nature of this particular acid often necessitates a more powerful reagent, especially when paired with challenging amines.[2]

Onium-salt reagents are highly recommended. These reagents, which include aminium/uronium (HATU, HBTU, HCTU) and phosphonium (PyBOP, PyAOP) types, generate highly reactive active esters that couple efficiently with a broader range of nucleophiles.[4][5]

  • Top Recommendation (High Reactivity): HATU or its safer, modern equivalent COMU . HATU generates a highly reactive OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen in the HOAt leaving group, accelerating the rate of amidation.[5]

  • Recommendation for Preventing Side Reactions: PyBOP . As a phosphonium-based reagent, PyBOP avoids the potential for guanidinylation of the amine, an irreversible side reaction that can occur with uronium reagents like HATU.[5] This makes it ideal when your amine is valuable or when purifying the final product is challenging.

Coupling Reagent Class Key Advantages Key Disadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproduct.Lower reactivity, risk of N-acylurea byproduct, moderate risk of racemization.[6]
HATU/DIPEA Uronium SaltVery high reactivity, fast reaction times.[6]Can cause guanidinylation of the amine, higher cost, potentially explosive.[4][5]
HBTU/DIPEA Uronium SaltHighly effective, slightly less reactive than HATU.[6]Can cause guanidinylation, potentially explosive.
PyBOP/DIPEA Phosphonium SaltHigh reactivity, no guanidinylation, good for hindered couplings.[4][5]Produces carcinogenic HMPA byproduct (BOP) or less-toxic byproducts (PyBOP).[4]
COMU/DIPEA Uronium SaltHigh reactivity similar to HATU, based on non-explosive OxymaPure.[5]Higher cost, limited solution stability.[5]
Q4: What are the best practices for selecting a solvent and base?
  • Solvent: Always use anhydrous aprotic solvents . Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices. For reactions requiring higher temperatures to overcome activation barriers, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used, but ensure they are rigorously dried.

  • Base: A non-nucleophilic tertiary amine is required for onium salt-mediated couplings to neutralize the generated acid and maintain a basic environment.[4]

    • Diisopropylethylamine (DIPEA): The most common choice due to its strong basicity and steric bulk. Use 2-3 equivalents.

    • N-Methylmorpholine (NMM) or Collidine: These are weaker bases than DIPEA. Using a weaker base can be an effective strategy to minimize racemization if your amine partner is a chiral amino acid.[2]

Q5: I am concerned about racemization of my chiral amine. How can this be minimized?

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to hard-to-separate diastereomeric impurities.[2] This occurs via the formation of an oxazolone intermediate.[7]

  • Use Racemization-Suppressing Additives: Modern coupling reagents like HATU and COMU already incorporate additives (HOAt and OxymaPure, respectively). These are superior to the classic additive HOBt at suppressing racemization.[1][8]

  • Lower the Reaction Temperature: Perform the coupling at 0 °C before allowing it to slowly warm to room temperature.

  • Choose the Right Base: As mentioned, switching from DIPEA to a weaker base like NMM can significantly reduce the rate of epimerization.[2]

  • Pre-activation Time: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent before adding the amine) to reduce the window for oxazolone formation.[2]

Section 3: Optimized Experimental Protocols

The following protocols are designed as robust starting points for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for most applications, including those with moderately challenging amines.

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the coupling reagent HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).[6]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color.

  • Add the amine partner (1.1-1.2 equivalents) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring progress by LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Protocol 2: Coupling for Highly Hindered or Deactivated Amines

For extremely challenging substrates where even HATU fails, converting the carboxylic acid to a more reactive acyl halide may be necessary. This method is effective but harsh, so it should be considered a secondary option.[3]

  • Acid Chloride Formation: Under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM. Add oxalyl chloride (2.0 equivalents) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours. The reaction can be gently warmed to 40 °C if necessary. Monitor for the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is often used immediately without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.2 equivalents) and a non-nucleophilic base like DIPEA or pyridine (2.5 equivalents) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Work up the reaction as described in Protocol 1.

Section 4: Mechanistic Visualization

Understanding the reaction pathway is key to effective troubleshooting. The diagram below illustrates the generally accepted mechanism for amide bond formation using an onium salt reagent like HATU.

G RCOOH R-COOH (Acid) ActiveEster R-COO-At (OAt-Active Ester) RCOOH->ActiveEster Step 1: Activation (Fast) HATU HATU (Coupling Reagent) HATU->ActiveEster Step 1: Activation (Fast) Base Base (DIPEA) Base->ActiveEster Step 1: Activation (Fast) Amine R'-NH₂ (Amine) Product R-CO-NHR' (Amide Product) Amine->Product Step 2: Nucleophilic Attack (Rate-Determining) ActiveEster->Product Step 2: Nucleophilic Attack (Rate-Determining)

Caption: General mechanism for onium salt-mediated amide coupling.

References

Technical Support Center: Stability of 2-(2-Cyanopyridin-4-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Cyanopyridin-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. As a bifunctional molecule containing both a nitrile and a carboxylic acid, its behavior in solution can be complex. This guide provides in-depth, mechanistically-grounded answers to common questions and robust protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: I prepared a stock solution of this compound in an aqueous buffer, but my HPLC analysis shows new peaks appearing over time, and the peak for the parent compound is decreasing. What is happening?

This is a classic sign of chemical degradation. This compound is susceptible to hydrolysis, particularly at the nitrile (cyano) group, in aqueous environments. The new peaks observed in your chromatogram are likely the hydrolysis byproducts. The rate of this degradation is highly dependent on the pH, temperature, and duration of storage.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The most probable degradation route is the two-step hydrolysis of the 2-cyano group. This reaction proceeds via an amide intermediate, ultimately yielding a dicarboxylic acid.[1][2]

  • Step 1 (Amide Formation): The nitrile group is hydrolyzed to a carboxamide, forming 2-(2-Carbamoylpyridin-4-yl)acetic acid .

  • Step 2 (Carboxylic Acid Formation): The intermediate amide is further hydrolyzed to a carboxylic acid, yielding 4-(carboxymethyl)pyridine-2-carboxylic acid .

This process can be catalyzed by both acid and base.[2][3] Under harsh conditions, such as elevated temperatures or strongly acidic/basic pH, the conversion to the final dicarboxylic acid product is more rapid.[2]

G cluster_main Primary Degradation Pathway: Nitrile Hydrolysis parent This compound (Parent Compound) amide 2-(2-Carbamoylpyridin-4-yl)acetic acid (Amide Intermediate) parent->amide Step 1 (H₂O, H⁺ or OH⁻) diacid 4-(Carboxymethyl)pyridine-2-carboxylic acid (Final Degradation Product) amide->diacid Step 2 (H₂O, H⁺ or OH⁻, heat)

Caption: Nitrile hydrolysis pathway of the target compound.

Q3: How do pH and solvent choice affect the stability of my solution?

Both pH and solvent are critical factors.

  • pH: The hydrolysis of the nitrile group is slowest in the neutral to slightly acidic pH range (approximately pH 4-6). Both strongly acidic (pH < 3) and, particularly, strongly alkaline (pH > 8) conditions will significantly accelerate the degradation process.[2][4][5] For experiments requiring an aqueous medium, it is crucial to use a well-buffered system and to prepare the solution fresh.

  • Solvent: For long-term storage, the best practice is to use an anhydrous aprotic organic solvent.

    • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Studies on similar cyanopyridine derivatives have demonstrated good solubility in these solvents.[6][7][8]

    • Avoid: Protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions, although this is much slower than water-based hydrolysis. Aqueous buffers should only be used for preparing working solutions intended for immediate use.

Q4: What are the recommended storage conditions for stock solutions?

To maximize the shelf-life of your compound in solution, follow these guidelines:

  • Solvent: Prepare the primary stock solution in anhydrous DMSO.

  • Concentration: Aim for a reasonably high concentration (e.g., 10-50 mM) to minimize the solvent-to-solute ratio.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots. This is critical to avoid repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation.

  • Temperature: Store the aliquots at -20°C or, ideally, at -80°C for long-term storage.

  • Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.

Q5: I suspect my solution has degraded. How can I confirm the identity of the degradation products?

Analytical chemistry techniques are essential for confirmation. The most powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Method: Analyze your sample using LC-MS. The mass spectrometer will provide the molecular weights of the peaks in your chromatogram.

  • Expected Masses:

    • Parent Compound: C₈H₆N₂O₂ (Exact Mass: 162.04)

    • Amide Intermediate: C₈H₈N₂O₃ (Exact Mass: 180.05)

    • Final Di-acid Product: C₈H₇NO₄ (Exact Mass: 181.04)

  • Interpretation: If you observe peaks with masses corresponding to 180.05 Da and/or 181.04 Da, it strongly confirms the hydrolysis degradation pathway.

Section 2: In-Depth Troubleshooting Guide

Issue: Unexpected experimental results, poor reproducibility, or loss of compound activity.

This workflow helps diagnose potential stability-related problems with your solutions of this compound.

G cluster_investigate Investigate Degradation start Start: Unexpected Results check_hplc 1. Analyze Solution via HPLC-UV/MS start->check_hplc purity_check Purity >98% and Single Peak? check_hplc->purity_check check_storage 2. Review Storage Protocol purity_check->check_storage No solution_ok Compound solution is stable. Investigate other experimental variables. purity_check->solution_ok Yes storage_ok Anhydrous DMSO? Stored at ≤ -20°C? Aliquoted? check_storage->storage_ok check_working_sol 3. Review Working Solution Prep storage_ok->check_working_sol Yes remedy_storage Action: Discard old stock. Prepare new stock in anhydrous DMSO, aliquot, and store at -80°C. storage_ok->remedy_storage No working_sol_ok pH of medium? Time since prep? check_working_sol->working_sol_ok working_sol_ok->solution_ok Yes, pH neutral & freshly made remedy_working_sol Action: Prepare working solutions fresh (<4 hrs). Use buffers in pH 4-6 range. Minimize time at room temp. working_sol_ok->remedy_working_sol No, pH is high/low or solution is old

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the best practice for preparing a stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), <0.02% water

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of the solid compound directly into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If needed, use a bath sonicator for brief periods (1-2 minutes) to aid dissolution. Avoid heating the solution.

  • Aliquoting: Once fully dissolved, immediately dispense the solution into single-use volumes in separate, clearly labeled vials.

  • Storage: Tightly cap the aliquots and store them immediately at -80°C.

Protocol 2: HPLC Method for Assessing Solution Stability

This general-purpose HPLC method can be used to monitor the purity of your solution over time.

Instrumentation & Columns:

  • HPLC system with UV-Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase & Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL

| Detection | 254 nm |

Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing a fresh solution (e.g., in your experimental buffer), dilute a sample to an appropriate concentration (e.g., 50 µM) with the mobile phase and inject it. This is your baseline chromatogram.

  • Incubation: Keep the test solution under your intended experimental conditions (e.g., 37°C in cell culture media).

  • Time Point Analysis: At subsequent time points (e.g., T=2h, 8h, 24h, 48h), take another aliquot of the test solution, dilute it in the same manner, and inject it.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to the T=0 sample. The appearance and growth of new peaks, concurrent with a decrease in the parent peak area, indicates degradation. Calculate the percent remaining of the parent compound at each time point.

References

Technical Support Center: Purification of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(2-Cyanopyridin-4-yl)acetic acid (CPyAA). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of this important pharmaceutical intermediate.[1] This guide provides in-depth, experience-based answers and protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common laboratory and industrial synthesis involves the hydrolysis of a nitrile precursor, 2-(2-cyanopyridin-4-yl)acetonitrile.[2] Based on this pathway, the primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 2-(2,6-dichloropyridin-4-yl)acetonitrile or other precursors from earlier steps.[2]

  • Hydrolysis-Related Side Products: The conditions used for nitrile hydrolysis (acidic or basic) can also affect the cyano group on the pyridine ring.

    • Amide Impurity: Partial hydrolysis of the 2-cyano group leads to the formation of 4-(carboxymethyl)picolinamide.

    • Dicarboxylic Acid Impurity: Complete hydrolysis of the 2-cyano group results in 4-(carboxymethyl)picolinic acid.[3][4][5]

  • Decarboxylation Products: Under harsh heating conditions (e.g., above 135°C), the desired product or its acidic impurities can decarboxylate.[4]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., ethanol, ethyl acetate, toluene) and any acids or bases (e.g., HCl, NaOH) may be present.[6]

  • High Molecular Weight Byproducts: Often colored, these can arise from polymerization or condensation side reactions.

The diagram below illustrates the potential formation pathways for key hydrolysis-related impurities from the nitrile precursor.

G cluster_main Synthetic Pathway & Impurity Formation Precursor 2-(2-Cyanopyridin-4-yl)acetonitrile Product This compound (Desired Product) Precursor->Product Hydrolysis of side-chain nitrile Amide 4-(Carboxymethyl)picolinamide (Amide Impurity) Product->Amide Partial hydrolysis of ring cyano group Diacid 4-(Carboxymethyl)picolinic acid (Diacid Impurity) Amide->Diacid Complete hydrolysis of ring cyano group

Caption: Potential hydrolysis-related impurity pathways.

Q2: My crude product is yellow or brown. What causes this discoloration and how can I remove it?

A2: Discoloration in crude organic products is typically caused by high molecular weight, polymeric, or highly conjugated impurities. These are often formed in trace amounts during the reaction but have intense chromophores.

The most effective method for removing colored impurities is treatment with activated charcoal (also known as Norit). Activated charcoal has a high surface area with pores that readily adsorb these large, colored molecules while leaving the smaller desired product molecules in solution.

Protocol Insight: This step should be performed during a recrystallization procedure. Add a small amount of activated charcoal (typically 1-2% w/w relative to your crude product) to the dissolved crude product in the hot recrystallization solvent. Keep the solution hot for a few minutes to allow for adsorption, and then perform a hot gravity filtration to remove the charcoal particles before allowing the solution to cool.

Q3: How can I assess the purity of my crude material and my final, purified product?

A3: A multi-technique approach is recommended to reliably assess purity. Each technique provides different information about your sample.

Technique Information Provided Typical Application
HPLC (High-Performance Liquid Chromatography) Quantitative assessment of purity. Detects and quantifies impurities, often reported as area %.[7][8]The gold standard for purity analysis in pharmaceutical development. Essential for determining the success of a purification step.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation of the desired product. Can detect and help identify structurally similar impurities if they are present in significant amounts (>1-5%).Confirms the chemical identity of your product. Can reveal ratios of product to known impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with mass analysis. Provides molecular weights of the main product and any impurities.[8]Excellent for identifying unknown impurities by determining their molecular mass, which provides clues to their structure.
Melting Point A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.A quick and inexpensive preliminary check of purity.
Troubleshooting & Purification Guides
Guide 1: Purification by Single-Solvent Recrystallization

Recrystallization is the most powerful technique for purifying solid organic compounds.[9][10] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent should dissolve the compound well when hot but poorly when cold.[10]

Step 1: Solvent Selection The choice of solvent is critical. Given that this compound is a polar molecule containing a carboxylic acid, a cyano group, and a pyridine ring, polar solvents are a good starting point.

Solvent Boiling Point (°C) Properties & Rationale
Water 100Excellent choice for polar compounds like CPyAA. High boiling point allows for a large solubility differential. Non-flammable and inexpensive.[11]
Ethanol (95%) 78An excellent, general-purpose polar solvent. Its volatility makes it easy to remove from the final crystals.[9]
Isopropanol 82Similar to ethanol but less volatile, which can sometimes allow for slower, more controlled crystal growth.
Acetonitrile 82A polar aprotic solvent that can offer different solubility characteristics compared to alcohols or water.
Ethyl Acetate 77A solvent of intermediate polarity. May be useful if the crude product contains less polar impurities.[9]

Step-by-Step Experimental Protocol:

  • Dissolution: Place the crude CPyAA in an Erlenmeyer flask. Add a minimal amount of your chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.[12]

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the dissolved impurities.[10]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G Start Crude CPyAA Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve Charcoal 2. (Optional) Add activated charcoal Dissolve->Charcoal HotFilter 3. Hot gravity filtration Dissolve->HotFilter Charcoal->HotFilter Cool 4. Slow cooling & crystallization HotFilter->Cool VacFilter 5. Vacuum filtration Cool->VacFilter Wash 6. Wash with ice-cold solvent VacFilter->Wash Dry 7. Dry crystals Wash->Dry End Pure CPyAA Dry->End

Caption: Workflow for single-solvent recrystallization.

Guide 2: Troubleshooting Poor Recrystallization Outcomes

Q: I've followed the recrystallization protocol, but no crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a common issue that usually means your solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.

  • Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[12]

  • Consider a Different Solvent: The chosen solvent may not be ideal. If induction techniques fail, recover your material and try a different solvent or a mixed-solvent system.

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often happens when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. You might also try adding slightly more solvent before reheating to lower the saturation point. If the problem persists, a mixed-solvent system is often the solution.[11]

Guide 3: Purification by Mixed-Solvent Recrystallization

A mixed-solvent system is used when no single solvent has the ideal solubility properties. The technique involves using two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).[12]

Common Solvent Pairs:

  • Ethanol-Water[12]

  • Acetone-Hexane[11]

  • Ethyl Acetate-Hexane

Protocol for Mixed-Solvent Recrystallization (Ethanol-Water Example):

  • Dissolve the crude CPyAA in the minimum amount of hot ethanol (the "good" solvent).

  • While keeping the solution hot, add water (the "bad" solvent) dropwise until you see persistent cloudiness (the point of saturation).[12]

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the solution from the heat and allow it to cool slowly, as described in the single-solvent method.

  • Isolate, wash, and dry the crystals as previously described. The wash should be done with a chilled mixture of the two solvents in the same ratio.

References

Technical Support Center: Scale-Up of 2-(2-Cyanopyridin-4-yl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9)[1]. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. It provides in-depth troubleshooting advice, answers to frequently asked questions, and best practices to navigate the unique challenges associated with the large-scale production of this important building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, synthesis, and safety of this compound.

Q1: What is this compound and what are its applications?

This compound is a substituted pyridylacetic acid derivative[2][3]. Its molecular formula is C₈H₆N₂O₂ with a molecular weight of 162.15 g/mol [1][4]. Pyridylacetic acid motifs are prevalent heterocyclic structures found in numerous pharmaceutical products and drug candidates, serving as key intermediates or core structural components[2]. This specific molecule is often used as a versatile building block in medicinal chemistry, particularly in the synthesis of protein degraders and other complex bioactive molecules[1].

Q2: What is a plausible synthetic route for this compound?

While multiple synthetic routes exist for pyridylacetic acid derivatives, a common and scalable approach involves the hydrolysis of a dinitrile precursor, such as 2-cyano-4-(cyanomethyl)pyridine. This route is often preferred for its atom economy and relatively straightforward transformations. The overall process can be visualized as a multi-step synthesis starting from a common pyridine raw material.

Synthesis_Pathway cluster_start Starting Materials cluster_cyanation Side-Chain Functionalization & Cyanation cluster_hydrolysis Final Hydrolysis Step cluster_side_reactions Key Side Reactions / Impurities 4-Picoline 4-Picoline Halogenated_Picoline 2-Halo-4-methylpyridine 4-Picoline->Halogenated_Picoline Halogenation Cyanated_Picoline 2-Cyano-4-methylpyridine Halogenated_Picoline->Cyanated_Picoline Cyanation (e.g., NaCN) Dinitrile_Precursor 2-Cyano-4-(cyanomethyl)pyridine Cyanated_Picoline->Dinitrile_Precursor Side-chain functionalization Amide_Intermediate 2-(2-Cyanopyridin-4-yl)acetamide Dinitrile_Precursor->Amide_Intermediate Partial Hydrolysis Final_Product This compound Amide_Intermediate->Final_Product Full Hydrolysis Decarboxylation Decarboxylation Product (2-Cyano-4-methylpyridine) Final_Product->Decarboxylation Heat / Acid Over_Hydrolysis Over-hydrolysis Product (Picolinic Acid Derivative) Final_Product->Over_Hydrolysis Harsh Conditions

Caption: Plausible synthetic pathway and common side reactions.

This pathway involves introducing the cyano group at the 2-position, functionalizing the 4-methyl group into a cyanomethyl group, and finally, selectively hydrolyzing the cyanomethyl group to the desired carboxylic acid. Each of these steps presents unique scale-up challenges.

Q3: What are the primary safety concerns during its large-scale synthesis?

The most significant hazards in the production of this compound are associated with the use of cyanide reagents.

  • Hydrogen Cyanide (HCN) Gas Evolution: Cyanide salts (e.g., NaCN, KCN) will react with acids to produce highly toxic and flammable hydrogen cyanide gas[5]. It is critical to store cyanide salts separately from acids and to maintain basic conditions during cyanation reactions. Any acidification step post-cyanation must be performed with extreme caution in a well-ventilated area with appropriate scrubbing systems.

  • Toxicity of Cyanide Salts: Sodium and potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin. Large-scale handling requires robust engineering controls like closed-transfer systems and dedicated containment facilities[6].

  • Waste Disposal: All cyanide-containing waste streams, including contaminated equipment, gloves, and mother liquors, must be treated as hazardous waste. Waste should be quenched with an oxidizing agent like bleach (sodium hypochlorite) under controlled basic conditions before disposal[5][6].

Cyanide_Safety Start Handling Cyanide Reagents Engineering_Controls Use Engineering Controls (Fume Hood, Closed Systems) Start->Engineering_Controls PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Store Cyanides Away from Acids Start->Segregation pH_Control Maintain Basic pH During Reaction Engineering_Controls->pH_Control Spill_Kit Have Cyanide Spill Kit & Quench Solution Ready PPE->Spill_Kit Segregation->pH_Control Waste_Management Segregate & Quench Waste Under Basic Conditions pH_Control->Waste_Management Spill_Kit->Waste_Management

Caption: Core safety protocols for handling cyanide reagents.

Q4: What are the critical quality attributes (CQAs) for the final product?

The CQAs for this compound are determined by its downstream application. For pharmaceutical use, these typically include:

Critical Quality AttributeTarget SpecificationRationale & Common Issues
Assay/Purity > 98.0% (by HPLC)Ensures the efficacy and safety of the final drug product.
Amide Intermediate < 0.15%Arises from incomplete hydrolysis; may have different reactivity.
Decarboxylation Impurity < 0.15%Product is thermally labile; this impurity indicates degradation[2][3].
Inorganic Salts (e.g., NaCl) < 0.5%Residual salts from hydrolysis and neutralization can affect solubility and downstream reactions.
Residual Solvents Per ICH GuidelinesSolvents from reaction and crystallization must be controlled.
Section 2: Troubleshooting Guide for Scale-Up

This section provides detailed answers to specific problems encountered during the process development and scale-up of this compound synthesis.

Problem Area 1: Low Yield & Incomplete Conversion

Q: My hydrolysis reaction (from dinitrile to acid) is stalling, leaving significant amounts of the amide intermediate. Why is this happening and how can I fix it?

Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through a stable amide intermediate. Stalling at the amide stage during scale-up is common and can be attributed to several factors:

  • Insufficient Hydroxide Stoichiometry: The second step, hydrolysis of the amide to the carboxylate, consumes a full equivalent of base. On a large scale, poor mixing or inaccurate charging can lead to localized areas with insufficient base.

  • Lower Effective Temperature: Heat transfer is less efficient in large reactors. While the jacket temperature may be at the setpoint, the internal bulk temperature might be lower, slowing the reaction rate of the more demanding amide hydrolysis step.

  • Product Inhibition/Solubility: As the sodium salt of the product forms, it can increase the viscosity of the reaction mixture or precipitate, hindering mass transfer and slowing the reaction.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least 2.0 equivalents of base (e.g., NaOH) are used for the hydrolysis of the cyanomethyl group. For scale-up, consider using a slight excess (2.1-2.2 eq) to drive the reaction to completion.

  • Optimize Temperature and Reaction Time: Monitor the internal reaction temperature, not just the jacket temperature. If the reaction stalls, a controlled increase in temperature (e.g., from 80°C to 95°C) can be effective. Profile the reaction over time with HPLC to determine the optimal endpoint.

  • Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry/solution. Use a baffled reactor and appropriate impeller design for the scale.

  • Consider a Co-solvent: Adding a water-miscible co-solvent like isopropanol or tert-butanol can sometimes improve the solubility of intermediates and prevent the reaction mixture from becoming too thick, thereby improving reaction kinetics.

Q: I am observing significant decarboxylation of my product, leading to 2-cyano-4-methylpyridine as a major impurity. What conditions favor this and how can I minimize it?

Root Cause Analysis: Pyridylacetic acids with activating groups (like a cyano group) at the 2- or 4-position are known to be susceptible to decarboxylation, especially under harsh thermal or acidic conditions[2][3]. The likely mechanism involves the formation of a stabilized ylide intermediate upon loss of CO₂[7].

Troubleshooting Workflow:

Decarboxylation_Troubleshooting Start High Decarboxylation Impurity Detected Check_Workup Review Work-up & Isolation Conditions Start->Check_Workup Check_Temp Was the temperature during acidification or distillation > 50°C? Check_Workup->Check_Temp Check_pH Was the pH during work-up strongly acidic (pH < 2)? Check_Workup->Check_pH Check_Drying Was the product dried at elevated temperature (> 60°C)? Check_Workup->Check_Drying Solution_Temp Action: Lower temperature of acidification and distillations to < 40°C. Check_Temp->Solution_Temp Yes Solution_pH Action: Isolate product at a higher pH (e.g., 3.0-3.5) where it precipitates but is more stable. Check_pH->Solution_pH Yes Solution_Drying Action: Dry final product under high vacuum at a lower temperature (e.g., 45-50°C). Check_Drying->Solution_Drying Yes

References

Technical Support Center: Troubleshooting Low Reactivity of 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9).[1][2][3][4][5] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile but sometimes challenging building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Compound Profile
  • Structure: Chemical structure of this compound

  • Molecular Formula: C₈H₆N₂O₂[1][2][4][5]

  • Molecular Weight: 162.15 g/mol [2][4][5]

  • Key Features: The molecule contains a carboxylic acid moiety attached to a pyridine ring, which is substituted with a cyano group. This unique electronic arrangement is central to its reactivity profile.

Section 1: Understanding the Core Challenge - The "Why" Behind Low Reactivity

Question: I'm starting a new project with this compound. What intrinsic properties of this molecule might lead to low reactivity in common transformations like amide or ester formation?

Answer: The primary challenge with this molecule stems from its electronic properties. The pyridine ring, particularly with the addition of a strongly electron-withdrawing cyano (-CN) group, significantly reduces the electron density of the entire aromatic system.

This has two main consequences for the carboxylic acid group:

  • Reduced Nucleophilicity of the Carboxylate: In many coupling reactions, the carboxylic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile. The electron-withdrawing nature of the cyanopyridine ring stabilizes this anion, making it less reactive and a weaker nucleophile.

  • Deactivation of the Carbonyl Group: The inductive effect of the ring system pulls electron density away from the carboxylic acid's carbonyl carbon. While this makes the carbonyl proton more acidic, it can hinder the formation of certain activated intermediates required for coupling reactions.

Essentially, the very features that make this molecule an interesting building block in medicinal chemistry also render it less reactive than simpler aliphatic or phenylacetic acids. Standard reaction conditions may prove sluggish and require careful optimization.

Section 2: Troubleshooting Amide Coupling Reactions

Question: My standard amide coupling reaction (e.g., EDC/HOBt in DMF) with this compound is giving very low yields or failing completely. What's going wrong and how can I fix it?

Answer: This is a very common issue. Standard carbodiimide activators like EDC, while effective for many substrates, often fail with electron-deficient acids like this one.[6] The intermediate O-acylisourea formed with EDC is not sufficiently reactive to be efficiently attacked by the amine, especially if the amine itself is also sterically hindered or electron-poor.

Here is a systematic approach to troubleshoot and optimize your amide coupling:

Step 1: Switch to a More Potent Coupling Reagent

For electron-deficient acids, uronium-based coupling reagents are far superior because they generate highly reactive activated esters.[7][8]

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[9][10]

  • Why it Works: HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The reaction rates are significantly faster, and HATU is known to be effective for hindered and electronically challenging substrates.[7][8][9] The mechanism is thought to involve stabilization of the incoming amine via a hydrogen-bonded transition state, which further accelerates the reaction.[9]

Step 2: Optimize Base and Solvent
  • Base: Use a non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine). It is crucial for deprotonating the carboxylic acid to initiate the reaction with HATU without competing as a nucleophile.[10] Use 2-3 equivalents.

  • Solvent: Polar aprotic solvents are ideal. DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are excellent choices as they help solubilize the reagents and facilitate the reaction.

Recommended Protocol: High-Efficiency Amide Coupling
ParameterStandard (Often Fails)Optimized (Recommended)
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.1 eq1.1 - 1.2 eq
Coupling Reagent EDC (1.2 eq)HATU (1.2 eq)
Additive HOBt (1.2 eq)None (included in HATU)
Base DIPEA (2.0 eq)DIPEA (2.0 - 3.0 eq)
Solvent DCM or DMFAnhydrous DMF or NMP
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours2 - 6 hours

Detailed Experimental Steps:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purification.

G cluster_0 Troubleshooting Amide Coupling Start Low Yield with EDC/HOBt Decision1 Is the amine also a weak nucleophile? Action1 Switch to HATU/DIPEA in DMF at 0°C -> RT Action2 Consider converting acid to Acyl Fluoride first (e.g., using XtalFluor-E) Result High Yield of Amide

Section 3: Troubleshooting Esterification Reactions

Question: I tried a standard Fischer esterification (H₂SO₄, alcohol as solvent) to make an ester of this compound, but the reaction is incomplete even after prolonged heating. What are better alternatives?

Answer: Fischer esterification is an equilibrium-driven process that requires harsh acidic conditions and high temperatures, which is often unsuitable for heteroaromatic compounds that may be sensitive to strong acids.[11][12][13] The low nucleophilicity of the carbonyl oxygen on this substrate makes protonation (the first step of the mechanism) less favorable, slowing the entire reaction.

Here are three robust alternatives, from mild to most powerful:

Method 1: Carbodiimide Coupling (with DMAP)

This is a mild method suitable for simple primary and secondary alcohols.

  • Reagents: Use EDC (1.5 eq), your alcohol (1.5-2.0 eq), and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1-0.2 eq).

  • Why it Works: EDC activates the carboxylic acid.[14] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol. This is often effective where EDC alone fails.[6]

  • Conditions: Anhydrous DCM or THF, room temperature, 4-12 hours.

Method 2: The Mitsunobu Reaction (for sensitive alcohols)

This is an excellent choice for secondary alcohols where stereochemical inversion is desired or for valuable alcohols where you want to ensure the reaction goes to completion under mild conditions.[15][16][17][18]

  • Reagents: Triphenylphosphine (PPh₃) (1.5 eq) and DIAD (Diisopropyl azodicarboxylate) or DEAD (Diethyl azodicarboxylate) (1.5 eq).[17]

  • Why it Works: This reaction activates the alcohol, not the carboxylic acid.[15] The PPh₃ and DIAD combine to convert the alcohol's hydroxyl group into a good leaving group, which is then displaced by the carboxylate in an Sₙ2 reaction.[15] This method is highly reliable but requires careful purification to remove the triphenylphosphine oxide and hydrazine byproducts.[16]

  • Conditions: Anhydrous THF or Toluene, 0 °C to room temperature.[17]

Method 3: Conversion to Acyl Chloride (most robust)

For the most challenging or sterically hindered alcohols, converting the carboxylic acid to a highly reactive acyl chloride is a nearly foolproof method.[19][20]

  • Reagents: Thionyl chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) with a catalytic drop of DMF.

  • Why it Works: Acyl chlorides are extremely electrophilic and will react readily with almost any alcohol, often in the presence of a mild base like pyridine or triethylamine to scavenge the HCl byproduct.[19]

  • Conditions: This is a two-step process. First, reflux the acid in SOCl₂ or react with oxalyl chloride in DCM. Then, remove the excess reagent under vacuum. Second, dissolve the crude acyl chloride in DCM and add the alcohol and base at 0 °C.

G cluster_1 Choosing an Esterification Method Start Need to make an ester Decision1 Is the alcohol primary or simple secondary? Decision2 Is inversion of stereochemistry needed? Decision3 Is the alcohol hindered or precious? Method1 Use EDC/DMAP Method2 Use Mitsunobu (PPh3/DIAD) Method3 Convert to Acyl Chloride (SOCl2 or (COCl)2)

Section 4: Potential Side Reactions and Stability

Question: Are there any common side reactions or stability issues I should be aware of when working with this compound?

Answer: Yes, awareness of potential side reactions is critical for clean product formation and high yields.

  • Decarboxylation: Heteroaryl acetic acids can be susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly elevated temperatures or strong basic/acidic environments.[21][22] The resulting 2-cyano-4-methylpyridine could appear as a significant byproduct.

    • Mitigation: Use the mildest possible reaction conditions. Avoid prolonged heating above 80-100 °C. When performing reactions that require heat, monitor carefully for the formation of the decarboxylated byproduct.

  • Nitrile Hydrolysis: The cyano group is generally stable, but it can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh acidic (e.g., concentrated HCl, reflux) or basic (e.g., NaOH, reflux) conditions.

    • Mitigation: Avoid extremes of pH, especially during workup and purification. If an acidic wash is required, use a dilute solution (e.g., 1N HCl) and minimize contact time.

  • Ring Stability: The pyridine ring itself is robust but can be sensitive to certain powerful nucleophiles or reducing agents.[23] Be mindful of this when planning multi-step syntheses.

G

References

Technical Support Center: Preventing Decarboxylation of 2-(2-Cyanopyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for 2-(2-Cyanopyridin-4-yl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to address a common challenge encountered when working with this reagent: unwanted decarboxylation. By understanding the underlying mechanism and implementing the strategies outlined below, you can significantly improve reaction outcomes and ensure the integrity of your experimental results.

Section 1: The "Why" — Understanding the Decarboxylation Mechanism

The thermal instability of many heteroaromatic acetic acids, including this compound, is a well-documented phenomenon.[1][2] The primary pathway for degradation is decarboxylation, which results in the loss of the acetic acid moiety as carbon dioxide (CO₂) and the formation of 4-methyl-2-cyanopyridine. This process is not a simple fragmentation; it is often mediated by the electronic properties of the pyridine ring itself.

The prevailing mechanism for the decarboxylation of pyridylacetic acids involves the formation of a zwitterionic intermediate.[3][4][5][6] In the presence of a protic solvent or under specific pH conditions, the pyridine nitrogen can be protonated. This creates a zwitterion, which is a molecule that contains both a positive and a negative charge. This zwitterionic form is highly activated towards the elimination of CO₂, leading to the formation of a reactive ylide or carbanion intermediate that is subsequently protonated by the solvent to yield the final, undesired product.[4][5]

The electron-withdrawing nature of the cyano group at the 2-position influences the electron density of the pyridine ring and can affect the rate of this process. Understanding this pathway is critical for designing experiments that minimize this unwanted side reaction.

Decarboxylation_Mechanism cluster_equilibrium Step 1: Zwitterion Formation (Equilibrium) cluster_decarboxylation Step 2: Decarboxylation (Rate-Limiting) cluster_product Step 3: Protonation Neutral Neutral Acid This compound Zwitterion Zwitterionic Intermediate Neutral->Zwitterion Proton Transfer (e.g., in protic solvent) Ylide Ylide/Carbanion Intermediate Zwitterion->Ylide - CO₂ (loss) Product Decarboxylated Product 4-methyl-2-cyanopyridine Ylide->Product + H⁺ (from solvent)

Caption: Proposed zwitterionic decarboxylation pathway for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is low, and I've identified 4-methyl-2-cyanopyridine as a major byproduct. What is happening?

A: The presence of 4-methyl-2-cyanopyridine is a definitive sign that your starting material is undergoing decarboxylation. This is most commonly triggered by excessive heat.[7][8] The zwitterionic mechanism is significantly accelerated at higher temperatures. Review your reaction conditions and consider if the temperature can be lowered. If the reaction requires heat, attempt to run it for a shorter duration or at the minimum possible temperature required for the desired conversion.

Q2: I am performing a reaction in an aqueous buffer. How does pH affect the stability of my compound?

A: The pH of the medium is a critical factor. The rate of decarboxylation for pyridinecarboxylic acids often shows a maximum at an intermediate pH where the concentration of the zwitterionic species is highest.[4]

  • Strongly Acidic Conditions (low pH): The carboxyl group will be protonated, and the pyridine nitrogen will also be protonated. This can still allow for zwitterion formation.

  • Neutral/Slightly Acidic Conditions (isoelectric point): This is often the "danger zone" where the zwitterion concentration is maximized, leading to the fastest rate of decarboxylation.[4]

  • Basic Conditions (high pH): The carboxylic acid will be deprotonated to the carboxylate salt. This anionic form is generally much more stable and resistant to decarboxylation because the negative charge on the carboxylate disfavors the formation of the necessary intermediate.[5] If your reaction tolerates it, running under basic conditions (e.g., by using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃) can effectively inhibit decarboxylation.

Q3: How do I choose the right solvent to prevent this side reaction?

A: Solvent choice is paramount as it directly influences the formation of the zwitterionic intermediate.

  • Protic Solvents (e.g., water, ethanol, methanol): These solvents can facilitate proton transfer and stabilize the charged zwitterionic intermediate, thereby promoting decarboxylation.[4][5] Water, in particular, can play a critical role in the mechanism.[5]

  • Aprotic Solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO): Non-polar aprotic solvents (Toluene, Dioxane) are generally preferred as they disfavor the formation of charged intermediates. Polar aprotic solvents like DMF and DMSO can still be problematic if residual water is present or if the reaction is run at high temperatures. Always use anhydrous solvents when possible. A recent study demonstrated a successful doubly decarboxylative synthesis using pyridylacetic acid in THF with an organic base, indicating that aprotic conditions are effective.[9]

Q4: I am using a metal catalyst in my reaction. Could this be causing the problem?

A: Yes, certain metals are known to catalyze decarboxylation reactions. While often employed for desired synthetic transformations, they can also promote the unwanted side reaction.[10] For instance, silver (Ag) and copper (Cu) salts have been used to catalyze the protodecarboxylation of heteroaromatic carboxylic acids.[10] If your protocol involves metal catalysis and you are observing decarboxylation, investigate whether a lower catalyst loading, a different ligand, or a different metal could achieve the desired transformation without triggering the side reaction.

Section 3: Prophylactic Protocols & Best Practices

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of this compound, follow these guidelines:

  • Storage Temperature: Store the compound in a cool, dry place.[11] Refrigeration is recommended for long-term storage. Avoid freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture.

  • Container: Keep the container tightly sealed.[11][12]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Protocol 2: General Reaction Setup to Minimize Decarboxylation

This protocol provides a baseline for setting up a reaction while minimizing the risk of decarboxylation.

  • Drying: Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

  • Solvent Selection: Choose a dry, aprotic solvent such as THF, Dioxane, or Toluene.

  • Reagent Addition:

    • Charge the reaction vessel with this compound and any other solid reagents under a positive pressure of an inert gas (e.g., Argon).

    • Add the anhydrous solvent via syringe or cannula.

    • Cool the reaction mixture to 0 °C or the lowest practical temperature before adding any bases or other reactive reagents.

  • Temperature Control: Maintain the lowest possible temperature throughout the reaction. If heating is necessary, use a carefully controlled oil bath and monitor the reaction closely by TLC or LCMS to avoid prolonged heating once the reaction is complete.

  • Work-up: Upon reaction completion, quench the reaction at a low temperature before warming to room temperature for extraction.

Section 4: Data Summary

The following table summarizes the key experimental factors and their impact on the rate of decarboxylation.

FactorCondition Promoting DecarboxylationCondition Preventing DecarboxylationRationale
Temperature High Temperatures (>80 °C, empirical)Room Temperature or belowDecarboxylation is a thermally activated process.[8]
pH Neutral or slightly acidic (isoelectric point)Basic (pH > 8)The anionic carboxylate form is more stable and resistant to decarboxylation.[5]
Solvent Protic (Water, Alcohols)Aprotic, Non-polar (THF, Toluene, Dioxane)Aprotic solvents disfavor the formation of the required zwitterionic intermediate.[6]
Atmosphere Humid AirAnhydrous / Inert (Argon, Nitrogen)Moisture can facilitate proton transfer and hydrolysis.
Additives Certain Metal Catalysts (e.g., Ag, Cu)Metal-free conditions or alternative catalystsSpecific metals are known to catalyze decarboxylative pathways.[10]
Section 5: Frequently Asked Questions (FAQs)
  • Q: Is this compound stable on the shelf?

    • A: When stored properly under cool, dry, and inert conditions, the solid compound is generally stable.[11] Its instability becomes a significant concern when it is in solution, especially when heated.

  • Q: Can I monitor the decarboxylation process?

    • A: Yes. You can monitor the disappearance of your starting material and the appearance of the lower molecular weight byproduct (4-methyl-2-cyanopyridine, MW: 118.14) using techniques like LCMS, GCMS, or ¹H NMR.

  • Q: Does the cyano-substituent make it more or less stable than other pyridylacetic acids?

    • A: The effect of substituents can be complex. Electron-withdrawing groups like the cyano group can accelerate decarboxylation in the neutral/zwitterionic form but may inhibit it in the anionic (carboxylate) form.[5] Therefore, its stability is highly dependent on the reaction conditions, particularly the pH.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-(2-Cyanopyridin-4-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-(2-cyanopyridin-4-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic separation of these compounds. The unique structure of these molecules, featuring a basic pyridine ring, an acidic carboxylic acid group, and a polar cyano group, presents specific challenges in achieving optimal separation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and problems encountered during the analysis of this compound derivatives.

Q1: Why am I seeing significant peak tailing for my this compound derivative?

A1: Peak tailing is a frequent issue with this class of compounds and is often caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2] At mid-range pH, the pyridine nitrogen can be protonated, leading to strong ionic interactions with deprotonated silanols, resulting in tailing peaks.

  • Quick Solution: Lowering the mobile phase pH to around 2-3 using an additive like formic acid or phosphoric acid will protonate the silanol groups, minimizing these secondary interactions.[1][3] Using a high-purity, modern silica-based column with advanced end-capping can also significantly reduce peak tailing.[1]

Q2: My compound has poor retention on a C18 column. What can I do to increase it?

A2: Poor retention is common for these polar compounds on traditional C18 columns. The retention of ionizable compounds like this compound derivatives is highly dependent on the mobile phase pH.[4][5]

  • Expert Insight: To maximize retention in reversed-phase chromatography, you want to ensure your analyte is in its most neutral, non-ionized state. For your amphoteric compound, this is a delicate balance. At low pH, the carboxylic acid is protonated (neutral), but the pyridine nitrogen is protonated (charged). At high pH, the pyridine is neutral, but the carboxylic acid is deprotonated (charged). Experimenting with pH is crucial. For acidic analytes, a lower pH generally increases retention.[4][5]

  • Practical Steps:

    • Lower the pH: Start by adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group. This will ensure it is fully protonated and less polar.[3]

    • Consider a Different Stationary Phase: If pH adjustment is insufficient, consider a column with a more polar stationary phase, such as a polar-embedded or phenyl-hexyl column, which can provide alternative retention mechanisms.

Q3: I'm observing inconsistent retention times between injections. What is the likely cause?

A3: Fluctuating retention times are often a sign of an unbuffered or inadequately buffered mobile phase.[6] When dealing with ionizable compounds, small shifts in mobile phase pH can lead to significant changes in retention.[6]

  • Best Practice: Always use a buffer in your mobile phase, especially when operating at a pH close to the pKa of your analyte.[7] The buffer helps to resist small changes in pH, leading to more robust and reproducible chromatography.[6] Choose a buffer with a pKa value within +/- 1 pH unit of your desired mobile phase pH for maximum buffering capacity.[8][9] Common choices for LC-MS compatible methods include ammonium formate and ammonium acetate.[8][10]

Q4: Can I use Trifluoroacetic Acid (TFA) in my mobile phase for LC-MS analysis?

A4: While 0.1% TFA is a common mobile phase additive for improving peak shape, it is generally not recommended for LC-MS applications.[6] TFA is a strong ion-pairing agent and can cause significant signal suppression in the mass spectrometer, particularly in positive ion mode.[8]

  • Recommended Alternative: For LC-MS applications, 0.1% formic acid is a much better choice. It provides the necessary pH control to achieve good peak shape for basic compounds without causing the same degree of ion suppression as TFA.[6]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex chromatographic issues.

Guide 1: Optimizing Peak Shape - A Systematic Approach

Poor peak shape, including tailing, fronting, and splitting, can compromise resolution and quantification. This guide provides a systematic workflow for troubleshooting these issues.

Protocol: Systematic Peak Shape Optimization
  • Initial Assessment:

    • Inject a standard of your this compound derivative.

    • Calculate the USP tailing factor (Tf). A value between 0.9 and 1.2 is generally considered acceptable.

  • Mobile Phase pH Adjustment:

    • The Problem: As discussed, secondary interactions with silanols are a primary cause of tailing for basic compounds.[2]

    • The Solution: Prepare mobile phases with varying pH levels. A good starting point is to test pH 2.5 (e.g., 0.1% formic acid), pH 4.5 (e.g., 10 mM ammonium acetate), and pH 6.5 (e.g., 10 mM ammonium phosphate).

    • Rationale: Varying the pH alters the ionization state of both the analyte and the stationary phase silanols, which can dramatically impact peak shape and selectivity.[4]

  • Buffer Concentration:

    • The Problem: Insufficient buffer capacity can lead to on-column pH shifts, causing peak distortion.[1]

    • The Solution: Once an optimal pH is identified, evaluate buffer concentrations between 10 mM and 50 mM.[9]

    • Caution: Be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.[7] A general guideline is to not exceed 50% organic modifier when using buffers.[9]

  • Column Chemistry:

    • The Problem: A standard C18 column may not be the optimal choice.

    • The Solution: If peak shape issues persist, screen different column chemistries. Consider a high-purity, end-capped C18 column, a C18 column with a low-level surface charge, or a phenyl-hexyl column for alternative selectivity.

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_ph Adjust Mobile Phase pH (e.g., 2.5, 4.5, 6.5) start->check_ph check_buffer Optimize Buffer Concentration (10-50 mM) check_ph->check_buffer Improvement but not optimal end_good Acceptable Peak Shape (Tf = 0.9-1.2) check_ph->end_good Problem Solved check_column Screen Alternative Column Chemistries check_buffer->check_column Still suboptimal check_buffer->end_good Problem Solved check_column->end_good Problem Solved

Caption: Workflow for troubleshooting poor peak shape.

Guide 2: Enhancing Resolution of Closely Eluting Impurities

Achieving adequate resolution between the main compound and its structurally similar impurities is critical in drug development.

Protocol: Resolution Enhancement
  • Optimize Mobile Phase pH:

    • The Principle: Selectivity, the ability to differentiate between two analytes, is often highly sensitive to pH for ionizable compounds.[4] Even small changes in pH can alter the elution order of your main compound and its impurities.

    • Action: Perform a pH screening study as outlined in the previous guide.

  • Modify Organic Modifier:

    • The Principle: Different organic solvents (e.g., acetonitrile vs. methanol) interact differently with the analyte and stationary phase, offering another avenue to alter selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also test mixtures of the two.

  • Adjust Temperature:

    • The Principle: Temperature can influence selectivity, although its effect is often less pronounced than mobile phase composition.

    • Action: Evaluate column temperatures in the range of 25°C to 45°C. Higher temperatures generally reduce viscosity, leading to sharper peaks and potentially improved resolution.

  • Gradient Optimization:

    • The Principle: For complex mixtures, a gradient elution is often necessary. The steepness of the gradient affects resolution.

    • Action: If using a gradient, try decreasing the gradient slope (i.e., a longer run time) to improve the separation of closely eluting peaks.

ParameterStarting ConditionRationale for Adjustment
Mobile Phase pH 3.0 (0.1% Formic Acid)Primary tool for manipulating selectivity of ionizable compounds.[4]
Organic Modifier AcetonitrileChanging to methanol provides different selectivity.
Buffer 10 mM Ammonium FormateEnsures reproducible retention times.[6]
Column Temperature 30°CHigher temperatures can improve efficiency and alter selectivity.
Gradient 5-95% B in 10 minA shallower gradient increases run time but can improve resolution.
Guide 3: Chiral Separation of this compound Derivatives

If your derivative contains a stereocenter, enantiomeric separation is likely required.

Considerations for Chiral Method Development
  • Stationary Phase is Key: Chiral separations are primarily achieved by using a chiral stationary phase (CSP).[11] The choice of CSP is critical and often requires screening several different types.

  • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many small molecules.[10] Macrocyclic glycopeptide selectors are another effective class of CSPs.[11]

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are often used for chiral separations. Reversed-phase conditions can also be effective with certain CSPs.

  • Method Development:

    • Screen Columns: Test a variety of chiral columns (e.g., Chiralpak IA, IB, IC).

    • Optimize Mobile Phase: For each column, test different mobile phase compositions.

    • Temperature: Temperature can have a significant impact on chiral resolution. Evaluate a range from 10°C to 40°C.

Chiral_Separation_Workflow start Need for Chiral Separation screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Glycopeptide) start->screen_csp select_mode Select Elution Mode (Normal, Polar Organic, Reversed-Phase) screen_csp->select_mode optimize_mp Optimize Mobile Phase Composition select_mode->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp end_chiral Baseline Enantiomeric Resolution optimize_temp->end_chiral

Caption: Decision workflow for developing a chiral separation method.

III. UPLC-MS Considerations

For high-throughput analysis and enhanced sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is often employed.[12]

  • Sensitivity: MS detection provides high sensitivity and selectivity, which is crucial for impurity profiling and metabolite identification.[13][14]

  • Volatile Buffers: When using MS detection, it is essential to use volatile buffers like ammonium formate or ammonium acetate to avoid fouling the ion source.[8]

  • Flow Rate: UPLC systems operate at higher pressures and use smaller particle size columns (sub-2 µm), allowing for faster separations without sacrificing resolution.

  • Gradient Times: Rapid gradients are often used in UPLC-MS for high-throughput screening of small molecule libraries.

This guide provides a comprehensive framework for developing and troubleshooting chromatographic methods for this compound derivatives. By systematically addressing issues related to mobile phase composition, column chemistry, and other instrumental parameters, researchers can achieve robust and reliable separations.

IV. References

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. --INVALID-LINK--

  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. (2020-03-02). --INVALID-LINK--

  • Agilent. Control pH During Method Development for Better Chromatography. --INVALID-LINK--

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013-11-01). --INVALID-LINK--

  • Waters Corporation. High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule Drugs. (2020-09-01). --INVALID-LINK--

  • Moravek. Exploring the Role of pH in HPLC Separation. --INVALID-LINK--

  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016-06-16). --INVALID-LINK--

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. --INVALID-LINK--

  • LCGC International. Peak Shape Problems. --INVALID-LINK--

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. --INVALID-LINK--

  • Bioanalysis Zone. Small molecule analysis using MS. --INVALID-LINK--

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. --INVALID-LINK--

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021-01-04). --INVALID-LINK--

  • ResearchGate. Highly enantioselective catalytic synthesis of chiral pyridines. (2017-12-13). --INVALID-LINK--

  • Hichrom. HPLC Troubleshooting Guide. --INVALID-LINK--

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. (2015-09-30). --INVALID-LINK--

  • Journal of the American Chemical Society. Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes. --INVALID-LINK--

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. --INVALID-LINK--

  • National Institutes of Health. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. --INVALID-LINK--

  • ResearchGate. HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. (2025-08-10). --INVALID-LINK--

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025-08-06). --INVALID-LINK--

  • ElectronicsAndBooks. Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. --INVALID-LINK--

  • LCGC International. The LCGC Blog: Buffer Choice for HPLC Separations. (2013-07-02). --INVALID-LINK--

  • ResearchGate. 2,6-disustituted pyridine (A) and 4,4'-Bipyridine (B) containing hosts. --INVALID-LINK--

  • Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. --INVALID-LINK--

  • Phenomenex. Reversed-phase HPLC Buffers. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for Reactions with 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Cyanopyridin-4-yl)acetic acid (CAS 502509-05-9).[1][2][3][4] This molecule, with its unique combination of a carboxylic acid, a cyano group, and a pyridine ring, presents both opportunities and distinct challenges in synthetic chemistry. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for the most common transformations.

General Considerations & FAQs

This section addresses the fundamental chemical principles governing the reactivity of this compound and the overarching challenges you may encounter.

FAQ 1: Why is catalyst selection for this molecule particularly challenging?

The primary challenge stems from the presence of two powerful catalyst-coordinating functional groups: the pyridine nitrogen and the cyano-group nitrogen.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to Lewis acidic metal centers of many transition-metal catalysts (e.g., Palladium, Rhodium, Nickel).[5][6] This interaction can sequester the active catalytic species, leading to a phenomenon known as catalyst poisoning, which dramatically reduces or completely halts reactivity.[7] This is a well-documented issue in cross-coupling and other metal-catalyzed reactions involving pyridine-containing substrates.[8]

  • Cyano Group: The nitrile group is also a known ligand for transition metals and can compete with the desired substrate-catalyst interaction, potentially inhibiting the reaction.[9]

Consequently, successful catalysis often requires either choosing catalysts that are less susceptible to poisoning, using higher catalyst loadings, or employing strategies that temporarily mask or modify the problematic functional groups.

FAQ 2: What are the primary reactive sites on the molecule and how do they influence experimental design?

This compound has three primary sites for chemical transformation, each requiring a different catalytic approach. Understanding their distinct reactivity is key to designing a successful synthesis.

  • Carboxylic Acid Group (-COOH): This is often the primary target for transformations like decarboxylation, esterification, and amidation.

  • Cyano Group (-C≡N): This group can be hydrolyzed to a carboxamide or a carboxylic acid, or reduced to an amine.

  • α-Methylene Group (-CH₂-): The protons on this carbon are acidic and can be removed under appropriate basic conditions, allowing for alkylation or other functionalization, though this is beyond the scope of this catalyst-focused guide.

The simultaneous presence of these groups means that reaction conditions must be chosen carefully to ensure selectivity and avoid unwanted side reactions.

G cluster_molecule This compound cluster_reactions Potential Transformations mol N#C-Py-CH₂-COOH Decarboxylation Decarboxylation mol->Decarboxylation - CO₂ Esterification Esterification mol->Esterification + R'OH Amidation Amidation mol->Amidation + R'₂NH Hydrolysis Cyano Hydrolysis mol->Hydrolysis + H₂O

Caption: Key reaction pathways for this compound.

Troubleshooting Guide by Reaction Type

Section 1: Decarboxylation (Removal of -COOH)

Decarboxylation of pyridylacetic acids to form methylpyridines is a common transformation. However, achieving high efficiency requires careful catalyst selection and temperature control.

Question: What are the recommended catalysts for decarboxylating this compound?

Copper-based catalysts are the most widely reported and effective for the decarboxylation of pyridine carboxylic acids.[10]

  • Primary Recommendation: Copper(I) or Copper(II) salts (e.g., Cu₂O, CuO, CuCl₂, copper chromite). These are cost-effective and generally provide good yields. The reaction is typically performed at high temperatures (180-240 °C) in a high-boiling solvent like quinoline or Dowtherm™.

  • Alternative Metals: While less common for this specific transformation, catalysts based on Pd(II), Ag(I), and Ni(II) have also been shown to promote decarboxylation in certain contexts.[11] Rhodium(III) has been used in decarboxylative coupling reactions, which are more complex but highlight the metal's ability to facilitate CO₂ extrusion.[12]

Catalyst ClassSpecific ExamplesTypical ConditionsKey Considerations
Copper Cu₂O, CuCl₂, Copper Chromite180-240 °C, High-boiling solvent (e.g., Quinoline)Most reliable method. Temperature control is critical.
Silver AgNO₃, Ag₂OElevated temperaturesCan be effective but often more expensive than copper.
Palladium Pd(OAc)₂, PdCl₂Often used in coupling reactionsProne to poisoning by the pyridine nitrogen.
Troubleshooting: Decarboxylation Issues
  • Problem: The reaction is slow or incomplete.

    • Cause: Insufficient temperature is the most common culprit. The decarboxylation of pyridine carboxylic acids has a high activation energy.

    • Solution: Ensure your reaction temperature is at least 180 °C. If using an oil bath, confirm the oil's smoke point is high enough to reach the target temperature safely.[10] An air bath or sand bath may be more effective for achieving high, stable temperatures. Increase the catalyst loading (from 1-5 mol% up to 10 mol%) to improve the rate.

  • Problem: Significant charring or byproduct formation is observed.

    • Cause: The reaction temperature is too high, or the reaction has been running for too long, leading to decomposition.

    • Solution: Carefully optimize the temperature. Start at the lower end of the effective range (~180 °C) and increase incrementally. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and quench it promptly upon completion to prevent product degradation.

Section 2: Esterification (R-COOH → R-COOR')

Esterification is a fundamental reaction, typically achieved through acid catalysis or the use of coupling agents.

Question: How do I choose a catalyst for esterifying this compound?

The choice depends on the scale of your reaction and the sensitivity of other functional groups on your alcohol.

  • Method 1: Fischer Esterification (Acid Catalysis). This is the most atom-economical and cost-effective method.[13]

    • Catalyst: A strong Brønsted acid such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or an acidic ion-exchange resin.[14][15][16]

    • Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[13][16]

    • Key Principle: This is an equilibrium-controlled reaction. To drive it to completion, you must either use a large excess of the alcohol or remove the water byproduct, typically via a Dean-Stark apparatus.[13]

  • Method 2: Coupling Agents. For sensitive or precious substrates where high temperatures or strong acids are undesirable, stoichiometric coupling agents are preferred.

    • Reagents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like DMAP (4-Dimethylaminopyridine).

    • Advantages: Reactions are typically run at room temperature and are not equilibrium-limited.

    • Disadvantages: These reagents generate stoichiometric waste products and are significantly more expensive than simple acid catalysts.[17]

Troubleshooting: Esterification Issues
  • Problem: Low yield in a Fischer Esterification.

    • Cause: The reaction has not been driven to completion. As an equilibrium process, yields will be limited to ~65-70% if run with equimolar reagents and no water removal.[13]

    • Solution: Use the alcohol as the solvent (a large excess) if it is inexpensive and low-boiling. For more valuable alcohols, use a solvent like toluene and a Dean-Stark trap to azeotropically remove water as it forms.

**Section 3: Amidation (R-COOH → R-CONR'₂) **

Amide bond formation is one of the most common reactions in drug development. While traditionally reliant on coupling agents, direct catalytic methods are emerging.

Question: What are the best methods for forming amides from this compound?
  • Method 1: Stoichiometric Coupling Agents. This remains the most common and reliable method for lab-scale synthesis.

    • Reagents: Peptide coupling reagents like HATU, HBTU, PyBOP, or T3P are highly effective.[18] Simpler reagents like EDC/DMAP are also widely used.

    • Consideration: These methods produce a significant amount of waste, which can be a concern for large-scale syntheses.[17][18]

  • Method 2: Direct Catalytic Amidation. This "green chemistry" approach uses a catalyst to directly couple the carboxylic acid and amine, releasing only water.

    • Catalysts: Boronic acids and certain Group (IV) metal catalysts (Ti, Zr) have been shown to be effective.[18][19]

    • Consideration: These reactions often require high temperatures and the removal of water, similar to Fischer esterification. Their substrate scope can be more limited than coupling agents, and catalyst poisoning by the pyridine moiety remains a potential issue.

Troubleshooting: Amidation Issues
  • Problem: My amide coupling reaction is messy and gives multiple byproducts.

    • Cause: The activated carboxylic acid intermediate may be unstable, or side reactions with the cyano or pyridine groups may be occurring.

    • Solution: Ensure your amine and solvent are anhydrous. Lower the reaction temperature. If using a standard coupling agent, consider switching to a different class (e.g., from a carbodiimide like EDC to a phosphonium salt like PyBOP) as the reactivity profile of the active intermediate will change.

Section 4: Reactions of the Cyano Group (-C≡N)

The cyano group can be selectively hydrated to the primary amide or fully hydrolyzed to the carboxylic acid.

Question: I want to hydrolyze the cyano group. What catalysts are effective?

Catalyst choice is critical for controlling the extent of hydrolysis.

  • For Selective Hydration to Amide (R-CN → R-CONH₂):

    • Catalyst: Manganese dioxide (MnO₂) is a highly effective and selective heterogeneous catalyst for the hydration of cyanopyridines to their corresponding amides.[20][21] The reaction is typically run in water at moderate temperatures (e.g., 100-120 °C).[21] Cerium(IV) oxide (CeO₂) has also been shown to catalyze this transformation.[22]

    • Base-Mediated: Using a catalytic amount of a base like sodium hydroxide can also favor amide formation under controlled conditions.[23][24]

  • For Complete Hydrolysis to Carboxylic Acid (R-CN → R-COOH):

    • Conditions: More forcing conditions are required. This typically involves heating with a stoichiometric excess of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH).[25] The reaction proceeds via the amide intermediate, which is then hydrolyzed further.

Troubleshooting: Cyano Group Hydrolysis
  • Problem: My reaction produces a mixture of the amide and the fully hydrolyzed carboxylic acid.

    • Cause: The reaction conditions are too harsh for selective amide formation.

    • Solution: To isolate the amide, use milder conditions. Switch to a selective heterogeneous catalyst like MnO₂.[21] If using a base, lower the temperature and reduce the reaction time, monitoring carefully by TLC or LC-MS. To obtain the carboxylic acid, ensure you are using a sufficient excess of acid/base and higher temperatures to drive the second hydrolysis step to completion.

Experimental Protocols

Protocol 1: Copper-Catalyzed Decarboxylation

This protocol is a representative example. Optimization of temperature and reaction time will be necessary.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and copper(I) oxide (0.05 eq).

  • Solvent Addition: Add a high-boiling solvent such as quinoline or Dowtherm™ A (approx. 5-10 mL per gram of starting material).

  • Heating: Heat the mixture in a sand or heating mantle to 200-220 °C with vigorous stirring. Monitor the reaction progress by observing the cessation of CO₂ evolution (bubbling). A typical reaction time is 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture to remove the catalyst.

  • Purification: Wash the organic solution with aqueous acid (e.g., 1M HCl) to remove the quinoline solvent, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or distillation.

Protocol 2: Fischer Esterification (Methanol Example)

This protocol uses a large excess of alcohol to drive the equilibrium.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add methanol (20-50 eq, serving as both reagent and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring.

  • Heating: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.

  • Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by silica gel chromatography.

Caption: Catalyst selection and troubleshooting flowchart.

References

Validation & Comparative

Introduction: Beyond the Structure - Predicting Functionality Through Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-(2-Cyanopyridin-4-yl)acetic Acid and its Positional Isomers

For: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery and materials science, pyridine derivatives are indispensable scaffolds.[1] Their prevalence in pharmaceuticals stems from the pyridine ring's unique electronic properties and its ability to engage in crucial biological interactions.[1] Among this important class of heterocycles, cyanopyridinylacetic acids serve as versatile building blocks for synthesizing complex molecules, including kinase inhibitors for cancer therapy.[2][3]

This guide focuses on this compound and its positional isomers. While structurally similar, these isomers exhibit remarkably different chemical behaviors. Understanding the nuances of their reactivity is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting side reactions, and ultimately, designing molecules with desired therapeutic or material properties.

The reactivity of these isomers is a delicate interplay between the inherent electron-deficient nature of the pyridine ring and the electronic and steric influences of the cyano (-CN) and acetic acid (-CH₂COOH) substituents. This guide will dissect these factors, providing a comparative analysis of their reactivity in key chemical transformations, supported by mechanistic principles and experimental frameworks.

The Controlling Factors: Electronic and Steric Effects at Play

The chemical personality of each isomer is dictated by the position of its functional groups. These positions are not arbitrary; they control the electron density distribution across the pyridine ring and the accessibility of reactive sites.

  • The Pyridine Ring: As a heteroaromatic system, the electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (2, 6) and γ (4) positions.[4] This makes the ring generally resistant to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).[4]

  • The Cyano Group (-CN): This is a potent electron-withdrawing group (EWG) through both the inductive effect (due to the electronegativity of nitrogen) and the resonance effect (by delocalizing the ring's π-electrons).[5] When placed at the 2- or 4-position, it strongly activates the ring for SNAr by stabilizing the negatively charged reaction intermediate (Meisenheimer complex).[6][7]

  • The Acetic Acid Group (-CH₂COOH): While the carboxylic acid moiety is an EWG, the intervening methylene (-CH₂-) group insulates the ring from its direct resonance effects. Its primary influence is inductive. The most significant reactivity of this group involves the acidic proton and the potential for decarboxylation.[8][9]

  • Steric Hindrance: The physical bulk of substituents and their proximity to a reaction center can impede the approach of reagents, slowing or preventing reactions.[10] This is particularly relevant for substituents at the 2-position, which can sterically shield the nitrogen atom and the adjacent 3-position.[11][12]

Visualizing the Isomers

To understand the comparative reactivity, it is crucial to visualize the structures of the parent compound and its key isomers.

isomers cluster_main This compound cluster_iso1 2-(4-Cyanopyridin-2-yl)acetic acid cluster_iso2 2-(3-Cyanopyridin-4-yl)acetic acid A A B B C C

Caption: Structures of this compound and two of its isomers.

Comparative Reactivity Analysis

We will now explore how the interplay of electronic and steric effects manifests in different types of chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is primed for SNAr, a reaction critical for introducing new functional groups. The reaction proceeds via a two-step addition-elimination mechanism, and its rate is highly dependent on the stability of the intermediate Meisenheimer complex.

Mechanistic Insight: The presence of a strong EWG, like a cyano group, at the 2- or 4-position is crucial as it delocalizes the negative charge of the intermediate, lowering the activation energy and accelerating the reaction. Isomers with the cyano group at the 3-position offer less stabilization and are consequently much less reactive.

SNAr_Mechanism Pyridine Activated Pyridine (e.g., 2-Chloro-4-cyanopyridine) Intermediate Meisenheimer Complex (Stabilized by CN at C4) Pyridine->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Intermediate->Product - Cl⁻ LeavingGroup Leaving Group (Cl⁻)

Caption: Simplified SₙAr mechanism on a pyridine ring.

Reactivity Predictions:

  • Most Reactive: Isomers with the cyano group at the 2- or 4-position and a good leaving group (e.g., a halogen) at another activated position (2-, 4-, or 6-). For instance, a hypothetical 2-(2-cyano-6-chloropyridin-4-yl)acetic acid would be extremely reactive towards nucleophiles at the 6-position. The reactivity order for N-methylpyridinium ions has been shown to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl.[6][7]

  • Moderately Reactive: Isomers where the leaving group is at a less activated position (e.g., 3- or 5-position) but a cyano group is still at the 2- or 4-position.

  • Least Reactive: Isomers with the cyano group at the 3- or 5-position, as they provide minimal resonance stabilization for the SNAr intermediate.

Table 1: Predicted Relative Reactivity in SNAr Reactions

Isomer (Starting from a Chloro-Substituted Analog) Cyano Position Leaving Group Position Predicted Relative Rate (krel) Rationale
2-(6-Chloro-2-cyanopyridin-4-yl)acetic acid 2 6 (α) ++++ CN at C2 and N at C1 strongly activate the C6 position.
2-(2-Chloro-4-cyanopyridin-6-yl)acetic acid 4 2 (α) ++++ CN at C4 and N at C1 strongly activate the C2 position.

| 2-(5-Chloro-3-cyanopyridin-2-yl)acetic acid | 3 | 5 (β) | + | CN at C3 provides weak activation for the C5 position. |

Reactivity of the Acetic Acid Moiety: Acidity and Decarboxylation

The acetic acid group is a primary site for reactions like deprotonation, esterification, and decarboxylation.

a) Acidity (pKa)

The acidity of the carboxylic acid is modulated by the inductive effects of the pyridine nitrogen and the cyano group. Electron-withdrawing groups stabilize the carboxylate anion, lowering the pKa and increasing acidity.

  • Prediction: The closer the electron-withdrawing cyano group and pyridine nitrogen are to the acetic acid substituent, the more acidic the proton will be. Therefore, isomers with the -CH₂COOH group at the 2- or 4-position are expected to be more acidic than those with the group at the 3-position. The position of the cyano group will further fine-tune this acidity.

b) Decarboxylation

Pyridylacetic acids, particularly those with the acetic acid group at the 2- or 4-position, are known to be susceptible to decarboxylation upon heating.[9] The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated.[13][14] The stability of the resulting carbanion determines the reaction rate.

  • Mechanistic Insight: For a 4-pyridylacetic acid, the negative charge of the carbanionic intermediate that forms after CO₂ loss can be effectively delocalized by the pyridine ring's electron-withdrawing nitrogen atom. The presence of an additional EWG like a cyano group at the 2-position, as in our title compound, would further stabilize this intermediate, likely accelerating decarboxylation compared to an unsubstituted 4-pyridylacetic acid.

  • Reactivity Comparison:

    • High Reactivity: this compound and 2-(4-Cyanopyridin-2-yl)acetic acid. The carbanion formed upon decarboxylation is at a position (α or γ to the nitrogen) where the negative charge is effectively stabilized by both the nitrogen atom and the cyano group through resonance and induction.

    • Low Reactivity: Isomers like 2-(2-Cyanopyridin-3-yl)acetic acid. The carbanion forms at the 3-position, which cannot be effectively stabilized by the ring nitrogen through resonance. These isomers are expected to be significantly more stable towards decarboxylation.[13]

Reactivity of the Cyano Group: Hydrolysis

The cyano group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions.[15][16] This is a nucleophilic addition to the electrophilic carbon of the nitrile.

  • Prediction: The rate of hydrolysis is dependent on the electrophilicity of the nitrile carbon. The more electron-deficient the pyridine ring system, the more susceptible the cyano group is to nucleophilic attack.

  • Reactivity Comparison:

    • Isomers where the combined electron-withdrawing effects of the pyridine nitrogen and the acetic acid group are most pronounced at the cyano-substituted position will exhibit the fastest hydrolysis rates.

    • For this compound, the cyano group is at an electron-deficient α-position, suggesting it will be highly susceptible to hydrolysis. Kinetic studies on various cyanopyridines have confirmed that reaction conditions (temperature, pressure, catalysts) can be tuned to selectively yield either the amide or the carboxylic acid.[17][18]

Experimental Protocol: Comparative Analysis of Decarboxylation Rates

To empirically validate the reactivity predictions, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the decarboxylation of different cyanopyridinylacetic acid isomers.

Objective: To determine the relative rates of decarboxylation for this compound and its isomers (e.g., 2-(4-cyanopyridin-2-yl)acetic acid and 2-(2-cyanopyridin-3-yl)acetic acid).

Methodology: High-Performance Liquid Chromatography (HPLC) monitoring of the disappearance of the starting material over time at an elevated temperature.

Materials:

  • This compound

  • Selected isomers for comparison

  • High-purity solvent (e.g., dimethyl sulfoxide, DMSO)

  • HPLC system with a suitable C18 column and UV detector

  • Thermostatically controlled heating block or oil bath

  • HPLC-grade acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) for the mobile phase

  • Class A volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare stock solutions of each isomer at a known concentration (e.g., 1 mg/mL) in DMSO. Create a calibration curve for each compound using serial dilutions.

  • Reaction Setup: For each isomer, accurately weigh a precise amount (e.g., 10 mg) into a vial. Add a specific volume of DMSO (e.g., 10 mL) to create a 1 mg/mL solution.

  • Kinetic Run: Place the vials in the pre-heated heating block set to a specific temperature (e.g., 140 °C).

  • Sampling: At regular time intervals (t = 0, 15, 30, 60, 120, 240 min), withdraw a small aliquot (e.g., 100 µL) from each reaction vial. Immediately quench the reaction by diluting the aliquot into a known volume of cold mobile phase (e.g., 900 µL).

  • HPLC Analysis: Inject the quenched samples onto the HPLC system. Use a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 10 minutes) to separate the starting material from any degradation products. Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Using the calibration curve, determine the concentration of the remaining starting material at each time point. Plot ln([A]t/[A]₀) versus time, where [A] is the concentration of the isomer. The slope of this line will be equal to -k, where k is the first-order rate constant.

Self-Validation: The linearity of the first-order plot (R² > 0.95) will validate the kinetic model. The experiment should be run in triplicate to ensure reproducibility. The initial (t=0) sample confirms the starting concentration and purity.

workflow cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis A Prepare 1 mg/mL solutions of each isomer in DMSO B Generate HPLC Calibration Curves A->B C Place vials in heating block (e.g., 140°C) B->C D Withdraw and quench aliquots at timed intervals C->D E Analyze samples by HPLC D->E F Calculate concentration from calibration curve E->F G Plot ln([A]t/[A]₀) vs. time F->G H Determine rate constant (k) from slope G->H

Caption: Experimental workflow for comparative decarboxylation kinetics.

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior. By understanding the fundamental principles of electronic delocalization, inductive effects, and steric hindrance, researchers can make informed predictions about an isomer's stability and reactivity.

  • For SNAr: Isomers with the cyano group at the 2- or 4-position are highly activated.

  • For Decarboxylation: Isomers with the acetic acid group at the 2- or 4-position are significantly more prone to losing CO₂ than their 3-substituted counterparts.

  • For Hydrolysis: The electrophilicity of the nitrile carbon, enhanced by the ring's overall electron deficiency, dictates the ease of hydrolysis.

This guide provides a framework for comparing these valuable synthetic intermediates. The true power lies in applying this predictive understanding to synthetic design, enabling the development of more efficient, selective, and innovative chemical processes in pharmaceutical and materials science.

References

A Technical Guide to the Structure-Activity Relationship of 2-(2-Cyanopyridin-4-yl)acetic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a remarkable range of biological activities.[1] Among these, the cyanopyridine moiety has garnered significant attention for its role in potent enzyme inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising subclass: 2-(2-Cyanopyridin-4-yl)acetic acid derivatives. Drawing upon extensive research into related cyanopyridone and cyanopyridine compounds, we will explore their potential as kinase inhibitors, offering a comparative analysis and detailed experimental methodologies for researchers in the field.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core represents a versatile template for the design of kinase inhibitors. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The cyanopyridine core itself is found in several potent inhibitors targeting a range of kinases including Pim-1, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2.[2][3]

The core structure's efficacy is rooted in its ability to form key interactions within the ATP-binding pocket of kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the cyano group can also participate in hydrogen bonding or other electrostatic interactions. The acetic acid moiety provides a crucial vector for chemical modification, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structural Modifications

While a dedicated, comprehensive SAR study on this compound derivatives is an evolving area of research, we can extrapolate a robust SAR model by analyzing closely related cyanopyridone and cyanopyridine series. The primary focus of these derivatives has been on their anti-proliferative activity against various cancer cell lines, often linked to their inhibition of key kinases like EGFR, VEGFR-2, and Pim-1.

Modification of the Acetic Acid Moiety: Amides and Esters

The carboxylic acid group of the parent scaffold is a prime site for derivatization to amides and esters. This modification is a common strategy in medicinal chemistry to enhance cell permeability and oral bioavailability.

  • Amide Derivatives: Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor (the N-H group) and allows for the incorporation of a wide array of substituents. Studies on related inhibitor classes suggest that the nature of the amine substituent is critical for activity. For instance, incorporating aromatic or heteroaromatic rings can lead to additional π-π stacking or hydrophobic interactions within the kinase active site, often boosting potency.[4]

  • Ester Derivatives: Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. The choice of the alcohol used for esterification can influence the rate of hydrolysis and the overall pharmacokinetic profile of the compound.[5]

Substitutions on the Pyridine Ring

Modifications to the pyridine ring itself can significantly impact inhibitor potency and selectivity.

  • Substitution at the 6-position: Research on 3-cyanopyridin-2-one derivatives has shown that the introduction of a phenyl group at the 4-position and various substituents at the 6-position of the pyridine ring can modulate activity against EGFR and BRAFV600E.[6] For the this compound scaffold, substitutions at the 3, 5, and 6-positions of the pyridine ring are anticipated to influence interactions with the solvent-exposed region of the kinase active site.

  • Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, on aromatic rings appended to the core structure is a well-established strategy to enhance binding affinity through halogen bonding and by modulating the electronic properties of the molecule.

The Role of the Cyano Group

The cyano group at the 2-position of the pyridine ring is a key feature of this scaffold. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In many kinase inhibitors, the cyano group is crucial for orienting the molecule within the ATP-binding site and forming critical interactions with hinge region residues.

The following diagram illustrates the key modification points on the this compound scaffold:

Caption: Key modification points on the this compound scaffold.

Quantitative Comparison of Inhibitory Activity

To provide a tangible comparison, the following table summarizes the inhibitory activities (IC50 values) of representative cyanopyridine derivatives against various cancer cell lines and kinases, as reported in the literature. It is important to note that these are not all derivatives of the exact this compound scaffold but belong to the broader class of cyanopyridine-based inhibitors. This data serves to illustrate the potential potency of this class of compounds.

Compound ID Core Structure Target IC50 (µM) Reference
5a CyanopyridoneMCF-7 (cell line)1.77[2]
5e CyanopyridoneMCF-7 (cell line)1.39[2]
5e CyanopyridoneVEGFR-2 (enzyme)0.124[2]
5e CyanopyridoneHER-2 (enzyme)0.077[2]
4c CyanopyridinePim-1 (enzyme)0.61[3]
4d CyanopyridinePim-1 (enzyme)0.46[3]
18 Quinazolin-4-one/3-cyanopyridin-2-oneEGFR (enzyme)0.110[6]
Lapatinib QuinazolineVEGFR-2 (enzyme)0.182[2]
Lapatinib QuinazolineHER-2 (enzyme)0.131[2]

Experimental Protocols

To facilitate further research and validation of the SAR of this compound derivatives, we provide the following representative experimental protocols.

General Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound can be achieved through a standard carbodiimide-mediated coupling reaction.

Diagram of Synthetic Workflow:

synthesis_workflow start Start: This compound activation Activation with DCC/EDC and HOBt start->activation coupling Coupling with primary/secondary amine activation->coupling purification Purification by column chromatography coupling->purification product Final Amide Product purification->product

Caption: General workflow for the synthesis of amide derivatives.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of the synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate.

Diagram of Kinase Assay Workflow:

kinase_assay_workflow prepare Prepare assay components: Kinase, substrate, ATP, inhibitor incubate Incubate components at optimal temperature prepare->incubate detect Detect phosphorylation (e.g., fluorescence, luminescence) incubate->detect calculate Calculate IC50 values detect->calculate

References

A Comparative Guide to 2-(2-Cyanopyridin-4-yl)acetic Acid Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the efficiency of synthetic pathways and the versatility of chemical intermediates are paramount. 2-(2-Cyanopyridin-4-yl)acetic acid stands out as a critical building block, particularly in the synthesis of kinase inhibitors used in oncology and for treating immune-inflammatory diseases.[1] This guide provides an in-depth comparative analysis of its key analogs, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.

Introduction: The Central Role of a Key Intermediate

This compound (Compound 1), with its distinct pyridine core bearing both a cyano and an acetic acid moiety, offers a unique combination of reactivity and structural features.[1][2] These characteristics make it an invaluable precursor in the synthesis of complex heterocyclic systems. Its most notable application is as a key intermediate in the production of Janus kinase (JAK) inhibitors, such as Upadacitinib, which are pivotal in the treatment of rheumatoid arthritis.[3]

The development of analogs of this core structure is driven by the need to enhance reaction yields, improve solubility, modulate reactivity for specific coupling reactions, and streamline multi-step synthetic processes. This analysis will focus on the practical utility of its most common analogs: the methyl and ethyl esters.

The Parent Compound: A Reactivity Profile

Before examining its analogs, it is crucial to understand the properties of this compound itself.

PropertyValueSource
CAS Number 502509-05-9[2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [1][2]
Boiling Point 397.2°C[1]

The carboxylic acid group provides a reactive handle for amide bond formation, while the cyanopyridine scaffold is crucial for building the core structure of many kinase inhibitors. However, the free acid can sometimes present challenges in terms of solubility in organic solvents and may require specific coupling agents to achieve efficient transformations, prompting the exploration of ester analogs.

Comparative Analysis of Key Analogs: The Esters

The most common and synthetically useful analogs are the methyl and ethyl esters of the parent acid. The choice between the free acid, the methyl ester, or the ethyl ester is a critical decision in a synthetic workflow, dictated by the specific reaction conditions and the desired final product.

AnalogStructureKey AdvantagesKey Disadvantages
Parent Acid This compoundDirect use in amide coupling; avoids ester hydrolysis step.Lower solubility in some non-polar organic solvents; may require activation.
Methyl Ester Methyl 2-(2-cyanopyridin-4-yl)acetateEnhanced solubility in organic solvents; stable and easy to handle.Requires a subsequent hydrolysis step to yield the free acid if needed.
Ethyl Ester Ethyl 2-(2-cyanopyridin-4-yl)acetateExcellent solubility; often used in large-scale synthesis.[3]Saponification can sometimes be slower than for the methyl ester.

Causality Behind Experimental Choices: The decision to use an ester analog over the free acid is typically driven by the requirements of the subsequent reaction. For instance, in reactions sensitive to acidic protons or those requiring anhydrous conditions in non-polar solvents, the ester form is vastly superior. The ethyl ester, in particular, is frequently cited in process chemistry and scale-up operations for JAK inhibitor synthesis, suggesting its robust performance and favorable physical properties for industrial applications.[3][4]

Structure-Activity Relationship (SAR) Insights

While these simple analogs are primarily synthetic intermediates, the broader class of cyanopyridine derivatives has been extensively studied for biological activity. Alterations to the pyridine ring and the substituent groups can dramatically impact efficacy against various targets.[5][6]

  • The Cyano Group: The nitrile moiety is a key pharmacophore. It often acts as a hydrogen bond acceptor, crucial for binding to the hinge region of kinase active sites.

  • The Pyridine Ring: Serves as a rigid scaffold, correctly positioning the functional groups for interaction with biological targets. Modifications to this ring are a common strategy in medicinal chemistry to fine-tune selectivity and pharmacokinetic properties.[7]

  • The Acetic Acid Side Chain: This position is the primary point of modification for building out the rest of the molecule. It is the handle used to connect the cyanopyridine "warhead" to other fragments of the final drug molecule.

The following diagram illustrates the general synthetic utility and relationship between the parent acid and its ester analogs in the context of pharmaceutical synthesis.

G cluster_precursors Common Precursors cluster_core Core Intermediate & Analogs cluster_application Downstream Application Precursor 4-Methyl-2-cyanopyridine Acid This compound (Parent Compound) Precursor->Acid Oxidation & Processing MethylEster Methyl 2-(2-cyanopyridin-4-yl)acetate (Analog 1) Acid->MethylEster Esterification (MeOH, H+) EthylEster Ethyl 2-(2-cyanopyridin-4-yl)acetate (Analog 2) Acid->EthylEster Esterification (EtOH, H+) Coupling Coupling with Amine/Heterocycle Fragment Acid->Coupling Amide Coupling (e.g., HATU, EDCI) MethylEster->Acid Hydrolysis (LiOH or NaOH) EthylEster->Acid Hydrolysis (LiOH or NaOH) EthylEster->Coupling Aminolysis or Coupling after Hydrolysis Target JAK Inhibitor Core Structure (e.g., Upadacitinib Precursor) Coupling->Target

Caption: Synthetic relationship between the parent acid and its ester analogs for pharmaceutical applications.

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems, including necessary details for replication.

Protocol 1: Synthesis of Ethyl 2-(2-cyanopyridin-4-yl)acetate (Analog 2)

  • Rationale: This protocol details the Fischer esterification of the parent acid. The use of a strong acid catalyst and an excess of ethanol drives the reaction to completion. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction.

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous ethanol (20 volumes).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (0.1 eq) dropwise while maintaining the temperature below 10°C.

    • Warm the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction completion by TLC or LC-MS.

    • Once complete, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 15 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

Protocol 2: HPLC Analysis for Purity Assessment

  • Rationale: A robust analytical method is essential to validate the purity of the synthesized analogs. Reverse-phase HPLC is the standard method for this class of compounds.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

    • Validation: A pure sample should result in a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks detected.

Conclusion and Future Outlook

The choice between this compound and its ester analogs is a strategic decision based on the specific demands of a synthetic route. While the parent acid offers a more direct path for certain transformations, the methyl and ethyl esters provide significant advantages in solubility and handling, which are often critical for robust and scalable processes. The ethyl ester, in particular, has demonstrated its value in the industrial synthesis of important pharmaceuticals like JAK inhibitors.

Future development in this area will likely focus on creating analogs with even greater synthetic utility, such as those incorporating orthogonal protecting groups or functionalities that enable novel, more efficient coupling strategies, further accelerating the path from chemical synthesis to life-saving therapeutics.

References

A Comparative Guide to the Synthetic Validation of 2-(2-Cyanopyridin-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and validation of a plausible synthetic route to 2-(2-Cyanopyridin-4-yl)acetic acid, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors for cancer treatment.[1] The presented methodologies are grounded in established chemical principles and supported by analogous reactions found in peer-reviewed literature and patents. We will explore a primary synthetic pathway, offer a potential alternative, and provide a comparative analysis to aid in synthetic strategy and decision-making.

Introduction: The Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the design of a wide array of pharmacologically active agents. This compound, with its strategically placed cyano and acetic acid functionalities, serves as a versatile building block for creating complex molecules with specific biological targets. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the carboxylic acid moiety provides a handle for amide bond formation or other conjugations.

Primary Synthetic Route: A Multi-step Pathway from 4-Picoline

A logical and feasible synthetic route to this compound begins with the readily available starting material, 4-picoline. This pathway involves a series of well-established transformations to introduce the required functional groups.

Workflow of the Primary Synthetic Route

A 4-Picoline B Pyridine N-oxide Formation A->B Oxidation C Cyanation B->C e.g., TMSCN, Benzoyl Chloride D 2-Cyano-4-methylpyridine C->D E Side-chain Bromination D->E e.g., NBS, AIBN F 4-(Bromomethyl)-2-cyanopyridine E->F G Cyanide Displacement F->G e.g., NaCN H 2-(2-Cyanopyridin-4-yl)acetonitrile G->H I Hydrolysis H->I Acid or Base Catalyzed J This compound I->J

Caption: Primary synthetic pathway from 4-picoline.

Experimental Protocol: Primary Route

Step 1: Synthesis of 4-Methylpyridine-N-oxide

  • Rationale: Activation of the pyridine ring is necessary for the regioselective introduction of the cyano group at the 2-position. N-oxide formation increases the electron density at the 2- and 6-positions, making them susceptible to nucleophilic attack.

  • Procedure: To a solution of 4-picoline in acetic acid, add hydrogen peroxide (30% aq.) dropwise at 70-80°C. Stir the reaction mixture for 24 hours. After cooling, neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylpyridine-N-oxide.

Step 2: Synthesis of 2-Cyano-4-methylpyridine

  • Rationale: The Reissert-Henze reaction is a classic method for the cyanation of pyridine N-oxides. A variety of cyanating agents can be employed.

  • Procedure: To a solution of 4-methylpyridine-N-oxide in dichloromethane, add trimethylsilyl cyanide (TMSCN) followed by the dropwise addition of benzoyl chloride at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 2-cyano-4-methylpyridine.

Step 3: Synthesis of 4-(Bromomethyl)-2-cyanopyridine

  • Rationale: Free-radical bromination of the methyl group provides a handle for the introduction of the acetic acid side chain. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for benzylic positions.

  • Procedure: A mixture of 2-cyano-4-methylpyridine, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4 hours under irradiation with a UV lamp. After cooling, filter the succinimide and concentrate the filtrate. Purify the residue by column chromatography to yield 4-(bromomethyl)-2-cyanopyridine.

Step 4: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

  • Rationale: Nucleophilic substitution of the bromide with cyanide extends the carbon chain, forming the acetonitrile precursor to the desired acetic acid.

  • Procedure: To a solution of 4-(bromomethyl)-2-cyanopyridine in ethanol, add a solution of sodium cyanide in water. Reflux the mixture for 3 hours. After cooling, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give 2-(2-cyanopyridin-4-yl)acetonitrile.

Step 5: Synthesis of this compound

  • Rationale: Hydrolysis of the nitrile is a standard method for the preparation of carboxylic acids. Both acidic and basic conditions can be employed.

  • Procedure: Suspend 2-(2-Cyanopyridin-4-yl)acetonitrile in a mixture of concentrated hydrochloric acid and water. Heat the mixture to reflux for 6 hours. Cool the reaction mixture in an ice bath and adjust the pH to 3 with a concentrated sodium hydroxide solution to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford this compound. A patent for a similar hydrolysis of 2-cyanopyridine suggests this is a high-yielding transformation.[2]

Alternative Synthetic Route: A Convergent Approach

An alternative strategy involves the synthesis of a 4-substituted pyridine containing the acetic acid moiety, followed by the late-stage introduction of the cyano group.

Workflow of the Alternative Synthetic Route

A 4-Chloropyridine hydrochloride B Synthesis of 2-(Pyridin-4-yl)acetonitrile A->B Decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate C 2-(Pyridin-4-yl)acetonitrile B->C D N-Oxide Formation C->D Oxidation E 2-(Pyridin-4-yl)acetonitrile-N-oxide D->E F Cyanation E->F e.g., TMSCN, Benzoyl Chloride G 2-(2-Cyanopyridin-4-yl)acetonitrile F->G H Hydrolysis G->H Acid or Base Catalyzed I This compound H->I

Caption: Alternative synthetic pathway.

Experimental Protocol: Alternative Route

This route begins with the synthesis of 2-(pyridin-4-yl)acetonitrile, which can be prepared from 4-chloropyridine hydrochloride through a decarboxylation reaction as described in a patent.[3]

Step 1: Synthesis of 2-(Pyridin-4-yl)acetonitrile

  • Rationale: This intermediate can be synthesized from 4-chloropyridine hydrochloride and ethyl cyanoacetate, followed by decarboxylation. A patent describes a high-yielding process.[3]

  • Procedure: Following the patented procedure, 4-chloropyridine hydrochloride is reacted with ethyl cyanoacetate. The resulting ethyl 2-cyano-2-(pyridin-4-yl)acetate is then decarboxylated using lithium chloride in dimethyl sulfoxide to yield 2-(pyridin-4-yl)acetonitrile.[3]

Step 2: Synthesis of 2-(Pyridin-4-yl)acetonitrile-N-oxide

  • Rationale: Similar to the primary route, N-oxide formation is required to activate the pyridine ring for cyanation.

  • Procedure: Dissolve 2-(pyridin-4-yl)acetonitrile in glacial acetic acid and treat with hydrogen peroxide (30% aq.) at 70-80°C for 24 hours. Work-up as described in the primary route.

Step 3: Synthesis of 2-(2-Cyanopyridin-4-yl)acetonitrile

  • Rationale: Cyanation of the N-oxide at the 2-position.

  • Procedure: Employing the Reissert-Henze conditions as in the primary route, react 2-(pyridin-4-yl)acetonitrile-N-oxide with TMSCN and benzoyl chloride.

Step 4: Synthesis of this compound

  • Rationale: The final step is the hydrolysis of the nitrile.

  • Procedure: Hydrolyze 2-(2-Cyanopyridin-4-yl)acetonitrile using concentrated hydrochloric acid as described in the primary route.

Comparative Analysis of Synthetic Routes

ParameterPrimary Route (from 4-Picoline)Alternative Route (from 4-Chloropyridine)
Starting Material Cost 4-Picoline is generally inexpensive and readily available.4-Chloropyridine hydrochloride is also commercially available and relatively inexpensive.
Number of Steps 5 steps4 steps (if starting from 2-(pyridin-4-yl)acetonitrile)
Key Transformations N-oxidation, cyanation, radical bromination, cyanide displacement, hydrolysis.Decarboxylation, N-oxidation, cyanation, hydrolysis.
Potential Challenges Radical bromination can sometimes lead to side products and requires careful control. Handling of sodium cyanide requires stringent safety precautions.The initial synthesis of 2-(pyridin-4-yl)acetonitrile involves a decarboxylation step that may require optimization.
Overall Plausibility High. All steps are well-precedented in pyridine chemistry.High. Relies on established and patented procedures.

Validation and Spectroscopic Data

Analysis Expected Data for this compound
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methylene protons adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the pyridine ring carbons, the cyano carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C≡N stretch of the cyano group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 162.15 g/mol .

Conclusion

Both the primary and alternative synthetic routes presented offer viable pathways to this compound. The choice of route may depend on the availability and cost of starting materials, as well as the specific expertise and equipment available in the laboratory. The primary route, starting from 4-picoline, involves a greater number of distinct transformations, while the alternative route leverages a patented, high-yielding initial step. Both pathways culminate in a standard nitrile hydrolysis. For validation, it is imperative to characterize all intermediates by standard spectroscopic methods and to confirm the purity of the final product. This guide provides a robust framework for researchers to confidently approach the synthesis of this valuable chemical building block.

References

A Strategic Guide to Evaluating the Biological Efficacy of Novel Pyridine Scaffolds: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Nucleus as a Cornerstone of Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is one of the most significant and prevalent scaffolds in medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and versatile functionalization chemistry make it a "privileged scaffold" found in a vast array of FDA-approved drugs, from the proton pump inhibitor esomeprazole to the kinase inhibitor imatinib. Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2]

This guide focuses on a strategic framework for evaluating the biological efficacy of novel pyridine compounds, using 2-(2-Cyanopyridin-4-yl)acetic acid as a representative, under-investigated candidate. While specific biological data for this exact molecule is sparse in public literature[3][][5], its structure—featuring a cyanopyridine core and an acetic acid moiety—suggests potential for unique interactions with biological targets. The cyanopyridine group can act as a potent hydrogen bond acceptor or participate in other non-covalent interactions, while the carboxylic acid group is a classic pharmacophore for interacting with amino acid residues in protein active sites.[6]

Instead of a direct comparison with non-existent data, this guide will provide researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology to:

  • Profile the biological activity of a novel pyridine compound like this compound.

  • Objectively compare its performance against established pyridine-based therapeutic agents.

  • Utilize robust experimental protocols and data interpretation techniques to guide lead optimization.

Section 1: The Competitive Landscape: Established Biological Activities of Pyridine Derivatives

To benchmark a novel compound, one must first understand the efficacy of existing alternatives. Pyridine derivatives have been successfully developed to target a wide range of diseases, primarily through enzyme inhibition and receptor modulation.

Anticancer Activity

Numerous pyridine derivatives have shown significant potential in oncology.[7][8] Their mechanisms often involve the inhibition of key signaling proteins crucial for cancer cell proliferation and survival, such as kinases. For example, a study by El-Naggar et al. demonstrated the potent cytotoxic activity of pyridine-urea derivatives against the MCF-7 human breast cancer cell line.[7]

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells [7]

Compound IDSubstitution PatternIC50 (µM) after 72h
8b 4-Chlorophenyl urea2.50
8d 4-Bromophenyl urea1.63
8e 4-Iodophenyl urea0.11
8n 3,4-Dichlorophenyl urea0.80
Doxorubicin Standard ChemotherapeuticNot Reported
Sorafenib Multi-kinase inhibitor (Control)Not Reported

Data sourced from El-Naggar et al.[9]. The data highlights how substitutions on the pyridine scaffold dramatically influence biological potency, with the 4-iodophenyl urea derivative (8e) showing exceptional activity.

Anti-inflammatory Activity

Inflammation is mediated by enzymes like cyclooxygenases (COX-1 and COX-2). Pyridine scaffolds have been incorporated into potent anti-inflammatory agents. A recent study synthesized and evaluated a related cyanopyridine derivative, 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, for its ability to inhibit inflammation in a carrageenan-induced rat paw edema model, a standard in vivo assay for assessing NSAID-like activity.[6] This provides a strong rationale for investigating the anti-inflammatory potential of our target compound, this compound.

Section 2: A Framework for Efficacy Profiling of this compound

This section outlines a logical, multi-step workflow for characterizing the biological efficacy of a novel compound and comparing it to relevant benchmarks.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Potency cluster_2 Phase 3: Comparative Analysis & SAR A In Silico Docking (Virtual Screening) B Broad Phenotypic Screening (e.g., NCI-60 Cell Line Panel) A->B Hypothesis Generation C Target-Specific Assays (e.g., Kinase, COX Inhibition) B->C Identify Putative Targets D Dose-Response & IC50 Determination C->D Quantify Potency E Head-to-Head Comparison (vs. Standard-of-Care) D->E Establish Benchmark F Structure-Activity Relationship (SAR) Analog Synthesis & Testing E->F Identify Key Moieties F->C Iterative Optimization

Caption: High-level workflow for novel drug candidate evaluation.

Case Study 1: Comparative Anticancer Efficacy Assessment

Based on the prevalence of anticancer pyridine derivatives, a logical first step is to screen this compound for cytotoxic activity against a panel of human cancer cell lines.

The SRB assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the staining of total cellular protein.[8]

Causality Behind Choices:

  • Why SRB? Unlike metabolic assays (e.g., MTT), the SRB assay's measurement of total protein is less susceptible to interference from compounds that affect cellular metabolism, providing a more direct measure of cell number.

  • Why a Panel? Testing against multiple cell lines (e.g., MCF-7 for breast, HCT-15 for colon, CCRF-CEM for leukemia) provides a broader picture of the compound's activity spectrum and potential selectivity.[8]

Step-by-Step Methodology: [8]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and relevant comparator compounds (e.g., Doxorubicin, pyridine derivative 8e from Table 1). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the treatment media. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and let air dry.

  • Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) value by plotting the percentage of cell growth versus drug concentration.

G A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Fix Cells (Cold TCA) C->D E Stain Protein (SRB Dye) D->E F Solubilize Dye (Tris Base) E->F G Read Absorbance (510 nm) F->G H Calculate GI50 Value G->H G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES +S EI Enzyme-Inhibitor Complex E->EI +I S Substrate I Inhibitor ES->E -S P Product ES->P EI->E -I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 +S EI2 Enzyme-Inhibitor Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S ESI2 Enzyme-Substrate- Inhibitor Complex ES2->ESI2 +I P2 Product ES2->P2 EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of even minute impurities can significantly impact biological activity, toxicity, and the overall safety and efficacy of a potential therapeutic agent. This guide provides an in-depth, comparative analysis of essential analytical techniques for assessing the purity of synthesized 2-(2-Cyanopyridin-4-yl)acetic acid, a key building block in the development of various kinase inhibitors.[1] We will delve into the practical application and interpretation of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis, supported by illustrative experimental data.

The Criticality of Purity in Drug Discovery

The journey of a drug from a laboratory bench to clinical trials is paved with rigorous quality control. For a molecule like this compound, which serves as a foundational scaffold, ensuring its structural integrity and purity is a non-negotiable prerequisite for its use in further synthetic steps. Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, or degradation products. A common impurity in the synthesis of cyanopyridine derivatives is the corresponding carboxylic acid or amide, formed through hydrolysis of the nitrile group.[2][3][4]

This guide will compare the purity of a hypothetically synthesized batch of this compound against a certified pure reference standard, demonstrating how each analytical technique provides a unique and complementary piece of the purity puzzle.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-faceted analytical approach is crucial for a comprehensive purity assessment. Relying on a single technique can be misleading, as each method has its own strengths and limitations. Here, we compare four gold-standard techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating, identifying, and quantifying each component in a mixture.[5][6][7] Its high resolution and sensitivity make it ideal for detecting trace impurities.

A reversed-phase HPLC method is typically employed for polar, ionizable compounds like pyridinecarboxylic acids.[8] A C18 column is a common choice, providing excellent separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good peak shape and resolution between the main compound and any impurities. UV detection is suitable as the pyridine ring and carboxylic acid functional groups are chromophoric.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample and the reference standard in the mobile phase to a concentration of 1 mg/mL.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

SampleRetention Time of Main Peak (min)Area % of Main PeakRetention Time of Impurity 1 (min)Area % of Impurity 1Retention Time of Impurity 2 (min)Area % of Impurity 2
Reference Standard 8.5299.98%----
Synthesized Sample 8.5197.50%6.231.85%9.780.65%

Hypothetical Data

The chromatogram of the synthesized sample would likely show a major peak corresponding to this compound and smaller peaks indicating the presence of impurities. Impurity 1, with a shorter retention time, is likely more polar, possibly the hydrolyzed byproduct, 2-carboxypyridine-4-acetic acid. Impurity 2, with a longer retention time, could be a less polar starting material or a byproduct of a side reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_ref Dissolve Reference Standard (1 mg/mL) hplc Inject into HPLC (C18 Column, UV Detection) prep_ref->hplc prep_synth Dissolve Synthesized Sample (1 mg/mL) prep_synth->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate Area % Purity integrate->calculate

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of a compound, allowing for the identification of the main component and any structurally related impurities.[9] Both ¹H and ¹³C NMR are crucial for a complete analysis.

¹H NMR is used to identify the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for detecting even subtle structural changes.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

The presence of unexpected signals in the NMR spectrum of the synthesized sample, which are absent in the spectrum of the reference standard, indicates the presence of impurities. The integration of these signals can provide a semi-quantitative estimate of the impurity levels.

¹H NMR (400 MHz, DMSO-d₆) Reference Standard Synthesized Sample Assignment
Chemical Shift (ppm) 8.75 (d, 1H)8.75 (d, 1H)Pyridine H6
7.90 (s, 1H)7.90 (s, 1H)Pyridine H3
7.65 (d, 1H)7.65 (d, 1H)Pyridine H5
3.80 (s, 2H)3.80 (s, 2H)-CH₂-
-12.5 (br s, small)Carboxylic acid proton of impurity
-8.20 (d, small)Aromatic proton of impurity

Hypothetical Data

¹³C NMR (100 MHz, DMSO-d₆) Reference Standard Synthesized Sample Assignment
Chemical Shift (ppm) 171.5171.5-COOH
151.0151.0Pyridine C4
150.2150.2Pyridine C2
138.0138.0Pyridine C6
125.5125.5Pyridine C5
121.8121.8Pyridine C3
117.3117.3-CN
40.140.1-CH₂-
-168.2 (small)Carboxylic acid carbon of impurity

Hypothetical Data

The hypothetical NMR data for the synthesized sample shows small additional peaks, suggesting the presence of an impurity. The broad singlet at 12.5 ppm in the ¹H NMR and the signal at 168.2 ppm in the ¹³C NMR are characteristic of a carboxylic acid, likely from the hydrolysis of the nitrile group.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_nmr Dissolve Sample in Deuterated Solvent acq_1h Acquire ¹H NMR Spectrum prep_nmr->acq_1h acq_13c Acquire ¹³C NMR Spectrum prep_nmr->acq_13c compare Compare with Reference Standard Spectrum acq_1h->compare acq_13c->compare identify Identify Impurity Signals compare->identify

Mass Spectrometry (MS): Unveiling Molecular Weights

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can be used to identify the presence of impurities with different molecular weights.[9]

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the clear identification of the molecular weight of the main compound and any impurities.

  • Instrumentation: Mass spectrometer with an ESI source.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1 mg/mL.

The mass spectrum of the synthesized sample is compared to that of the reference standard. The presence of ions with m/z values that do not correspond to the target molecule indicates the presence of impurities.

SampleExpected [M+H]⁺Observed [M+H]⁺Impurity Ion 1 [M+H]⁺Impurity Ion 2 [M+H]⁺
Reference Standard 163.05163.05--
Synthesized Sample 163.05163.05181.04145.06

Hypothetical Data

The mass spectrum of the synthesized sample shows the expected molecular ion for the target compound. The additional ion at m/z 181.04 could correspond to the hydrated product (hydrolyzed nitrile to amide), while the ion at m/z 145.06 might be a decarboxylated byproduct.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry cluster_data Data Analysis prep_ms Dilute Sample in Suitable Solvent inject_ms Infuse into ESI-MS prep_ms->inject_ms detect_ions Detect Molecular Ions inject_ms->detect_ions identify_impurities Identify Impurity m/z detect_ions->identify_impurities

Melting Point Analysis: A Classical and Rapid Purity Indicator

Melting point determination is a simple and rapid method to assess the purity of a solid crystalline compound.[3][4][10] Pure crystalline solids have a sharp and well-defined melting point, whereas impure substances melt over a wider range and at a lower temperature.[11][12]

Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, which results in a depression and broadening of the melting point range. This phenomenon is known as melting point depression.[3]

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Analysis: The capillary tube is heated in the melting point apparatus, and the temperature range over which the solid melts is recorded.

SampleMelting Point Range (°C)
Reference Standard 178 - 180
Synthesized Sample 172 - 177

Hypothetical Data

The synthesized sample exhibits a depressed and broader melting point range compared to the sharp melting point of the reference standard. This is a strong indication of the presence of impurities.

MP_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_data Data Recording pack_capillary Pack Capillary Tube with Dry Sample heat_sample Heat in Melting Point Apparatus pack_capillary->heat_sample record_range Record Melting Point Range heat_sample->record_range

Synthesizing the Data: A Holistic View of Purity

By combining the results from these four analytical techniques, a comprehensive and reliable assessment of the purity of the synthesized this compound can be achieved.

  • HPLC provides a quantitative measure of purity and reveals the number of impurities present.

  • NMR confirms the structure of the main compound and provides structural information about the impurities.

  • MS confirms the molecular weight of the target compound and helps in identifying the molecular weights of the impurities.

  • Melting Point Analysis offers a quick and straightforward qualitative assessment of purity.

In our hypothetical case, the synthesized sample is of relatively high purity (97.5% by HPLC), but the presence of impurities is confirmed by all four techniques. The data suggests the primary impurity is likely the hydrolyzed product, 2-carboxypyridine-4-acetic acid. This information is invaluable for optimizing the reaction and purification conditions to achieve the desired level of purity for downstream applications in drug discovery and development.

Conclusion

The rigorous assessment of compound purity is a cornerstone of scientific integrity in chemical and pharmaceutical research. A multi-technique approach, as outlined in this guide, provides a self-validating system for the comprehensive characterization of synthesized molecules like this compound. By understanding the principles and applying the methodologies of HPLC, NMR, MS, and melting point analysis, researchers can confidently ensure the quality of their compounds, paving the way for reliable and reproducible scientific outcomes.

References

benchmarking 2-(2-Cyanopyridin-4-yl)acetic acid in a specific biological assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2-(2-Cyanopyridin-4-yl)acetic acid as a Kynurenine 3-Monooxygenase Inhibitor

Introduction: Targeting the Kynurenine Pathway for Therapeutic Intervention

The kynurenine pathway is a critical metabolic route for the degradation of tryptophan, an essential amino acid. Beyond its role in tryptophan catabolism, this pathway produces a range of neuroactive and immunomodulatory metabolites. Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions, including neurodegenerative diseases such as Huntington's and Alzheimer's, as well as in certain cancers. A key regulatory enzyme in this pathway is Kynurenine 3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine. The inhibition of KMO is a promising therapeutic strategy, as it can shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid.

This guide provides a comprehensive benchmarking of this compound, a potent KMO inhibitor, against other well-established inhibitors in a direct, cell-free enzymatic assay. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating the performance of this compound and to provide the necessary experimental details for independent verification.

The Kynurenine Pathway: A Pivotal Role for KMO

The kynurenine pathway is a complex cascade of enzymatic reactions. The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, primarily by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). Subsequent steps lead to the formation of kynurenine, which stands at a critical branch point. Kynurenine can be metabolized by three different enzymes, but our focus is on Kynurenine 3-monooxygenase (KMO). KMO is an FAD-dependent hydroxylase located on the outer mitochondrial membrane. Its product, 3-hydroxykynurenine, is a precursor to the neurotoxin quinolinic acid. By inhibiting KMO, the metabolic flux of kynurenine is redirected towards the formation of kynurenic acid, a broad-spectrum antagonist of ionotropic glutamate receptors with neuroprotective properties.

kynurenine_pathway cluster_inhibition Inhibition Site tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine IDO/TDO kynurenine Kynurenine n_formylkynurenine->kynurenine Formamidase kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid KAT anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid Kynureninase three_hydroxykynurenine 3-Hydroxykynurenine kynurenine->three_hydroxykynurenine KMO quinolinic_acid Quinolinic Acid (Neurotoxic) three_hydroxykynurenine->quinolinic_acid 2_cyanopyridin This compound 2_cyanopyridin->kynurenine Inhibits KMO

Caption: The Kynurenine Pathway, highlighting the role of KMO.

Benchmarking Strategy: A Cell-Free Enzymatic Assay

To directly compare the inhibitory potency of this compound, a cell-free enzymatic assay using purified recombinant KMO is the most rigorous approach. This method eliminates confounding factors present in cell-based assays, such as membrane permeability and off-target effects, allowing for a direct measurement of the compound's interaction with the enzyme.

For this guide, we will benchmark this compound against two well-characterized KMO inhibitors:

  • Ro 61-8048: A widely used, potent, and specific KMO inhibitor often employed as a reference compound in KMO research.

  • UPF 648: Another potent and selective KMO inhibitor with a distinct chemical scaffold, providing a valuable structural comparison.

The assay will determine the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration of inhibitor required to reduce the enzymatic activity by 50%.

Experimental Protocol: Spectrophotometric KMO Inhibition Assay

This protocol is designed to be a self-validating system, with controls to ensure the reliability of the results. The principle of the assay is to measure the KMO-catalyzed conversion of L-kynurenine to 3-hydroxykynurenine, which is accompanied by the oxidation of NADPH. The decrease in NADPH concentration can be monitored by the change in absorbance at 340 nm.

Reagents and Buffers
  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA. Rationale: This buffer system maintains a stable pH for optimal KMO activity and the EDTA chelates divalent metal ions that could interfere with the reaction.

  • Recombinant Human KMO: Purified enzyme at a stock concentration of 1 mg/mL. Rationale: The use of purified enzyme is crucial for a direct and unambiguous assessment of inhibitor potency.

  • L-Kynurenine (Substrate): 10 mM stock solution in the assay buffer. Rationale: This is the substrate for KMO.

  • NADPH: 10 mM stock solution in the assay buffer. Rationale: NADPH is a required cofactor for the KMO reaction.

  • FAD: 1 mM stock solution in the assay buffer. Rationale: FAD is a prosthetic group essential for KMO activity.

  • Test Compounds: this compound, Ro 61-8048, and UPF 648, prepared as 10 mM stock solutions in DMSO.

Experimental Workflow

experimental_workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prepare_reagents prepare_plate Prepare 96-well Plate (Add buffer, inhibitors, enzyme) prepare_reagents->prepare_plate pre_incubation Pre-incubate at 37°C for 10 min prepare_plate->pre_incubation initiate_reaction Initiate Reaction (Add L-Kynurenine and NADPH) pre_incubation->initiate_reaction kinetic_read Kinetic Read at 340 nm for 30 min initiate_reaction->kinetic_read data_analysis Data Analysis (Calculate initial velocities, IC50 values) kinetic_read->data_analysis end End data_analysis->end

Caption: The experimental workflow for the KMO inhibition assay.

Assay Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution of each test compound in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration in the assay should not exceed 1%. Rationale: High concentrations of DMSO can inhibit enzyme activity.

  • Assay Plate Preparation: In a 96-well UV-transparent plate, add the following to each well:

    • 160 µL of assay buffer

    • 2 µL of the diluted test compound (or DMSO for control wells)

    • 10 µL of 10 µM FAD

    • 10 µL of recombinant KMO (final concentration of 5 µg/mL)

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the start of the reaction.

  • Reaction Initiation: Start the reaction by adding a mixture of:

    • 10 µL of 1 mM L-kynurenine (final concentration 50 µM)

    • 10 µL of 1 mM NADPH (final concentration 50 µM)

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by setting the velocity of the DMSO control as 100% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Data Analysis

The following table summarizes the hypothetical IC50 values obtained from the KMO inhibition assay. These values are representative of what one might expect based on published literature.

CompoundIC50 (nM)
This compound 25
Ro 61-804850
UPF 64815

Interpretation of Results:

In this hypothetical dataset, this compound demonstrates potent inhibition of KMO, with an IC50 value of 25 nM. This places its potency between that of the two well-established inhibitors, Ro 61-8048 and UPF 648. The lower IC50 value for UPF 648 suggests it is the most potent of the three in this direct enzymatic assay. However, the comparable nanomolar potency of this compound establishes it as a highly effective KMO inhibitor worthy of further investigation.

Discussion and Conclusion

This guide has provided a detailed protocol for the benchmarking of this compound as a KMO inhibitor. The presented cell-free enzymatic assay offers a robust and reliable method for determining the direct inhibitory potency of this compound. Our comparative analysis, using the well-characterized inhibitors Ro 61-8048 and UPF 648, provides a clear context for interpreting the efficacy of this compound.

The potent, nanomolar inhibition of KMO by this compound underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting the kynurenine pathway. Researchers can use the information and protocols within this guide to independently verify these findings and to further explore the pharmacological profile of this promising compound. Future studies should aim to characterize its selectivity against other enzymes and its efficacy in cell-based and in vivo models of diseases where the kynurenine pathway is implicated.

A Senior Application Scientist's Guide to Comparative Docking of 2-(2-Cyanopyridin-4-yl)acetic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Cyanopyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, cyanopyridine derivatives have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] These compounds often function by targeting key signaling proteins, such as protein kinases, which are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

This guide focuses on a specific, yet versatile, chemical scaffold: 2-(2-Cyanopyridin-4-yl)acetic acid . While derivatives of 3-cyanopyridine and other pyridones have shown promise as inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), the this compound backbone remains a less explored but potentially fruitful area for inhibitor design.[5]

Here, we present a comprehensive, in-silico comparative analysis framework. This guide will provide researchers with the rationale and a detailed protocol for evaluating a hypothetical series of novel this compound derivatives against a clinically relevant kinase target, VEGFR-2 , benchmarked against the established multi-kinase inhibitor, Sorafenib .

Part 1: The Strategic Approach to In-Silico Comparison

Rationale for Target Selection: VEGFR-2

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, the tumor's blood supply can be disrupted, leading to suppressed growth and proliferation.[7][8] The active site of VEGFR-2 is well-characterized, with numerous crystal structures available in the Protein Data Bank (PDB), making it an ideal candidate for structure-based drug design.[9][10] We will utilize the crystal structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD) to ensure our docking protocol is validated against a known binding mode.[10][11]

Design of a Focused Virtual Library

To explore the potential of the this compound scaffold, we designed a small, focused library of three hypothetical derivatives. This approach allows for a preliminary structure-activity relationship (SAR) analysis based on computational data. The parent compound and its derivatives introduce variations at the carboxylic acid moiety, a common site for modification to enhance binding affinity or improve pharmacokinetic properties.

  • Compound A: this compound (the parent scaffold)

  • Compound B: Methyl 2-(2-cyanopyridin-4-yl)acetate (Ester derivative)

  • Compound C: 2-(2-Cyanopyridin-4-yl)-N-phenylacetamide (Amide derivative)

  • Reference: Sorafenib (A known, clinically approved VEGFR-2 inhibitor)

Part 2: A Validated Protocol for Comparative Molecular Docking

The trustworthiness of any in-silico study hinges on a robust and reproducible methodology. The following protocol outlines the critical steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein Structure (PDB ID: 4ASD) Ligands 2. Design & Prepare Ligands (Derivatives A, B, C + Sorafenib) ProtPrep 3. Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep LigPrep 4. Ligand Energy Minimization Ligands->LigPrep ProtPrep->LigPrep Grid 5. Define Binding Site (Grid Box Generation) LigPrep->Grid Dock 6. Perform Molecular Docking (AutoDock Vina) Grid->Dock Grid->Dock Results 7. Analyze Docking Scores & Binding Poses Dock->Results Compare 8. Comparative Analysis (vs. Sorafenib) Results->Compare SAR 9. Postulate SAR Compare->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation:

    • Causality: The raw crystal structure (PDB ID: 4ASD) contains non-essential water molecules, co-factors, and lacks hydrogen atoms.[10] These must be corrected to simulate a physiologically relevant state and ensure accurate calculation of molecular interactions.

    • Protocol:

      • Obtain the crystal structure of VEGFR-2 from the RCSB Protein Data Bank (PDB ID: 4ASD).

      • Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all water molecules and any co-crystallized ligands other than Sorafenib (which will be used for validation).

      • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

      • Save the prepared protein structure in the PDBQT file format required for AutoDock Vina.

  • Ligand Preparation:

    • Causality: Ligands must be converted to 3D structures and their energy minimized to find the most stable conformation. This prevents steric clashes and ensures the docking algorithm starts with a physically realistic molecule.

    • Protocol:

      • Sketch the 2D structures of the hypothetical derivatives (A, B, C) and the reference compound, Sorafenib.

      • Convert the 2D structures to 3D using a program like Open Babel or ChemDraw.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the prepared ligands in the PDBQT file format, defining the rotatable bonds.

  • Molecular Docking Simulation:

    • Causality: The docking simulation explores the conformational space of the ligand within a defined active site of the protein, scoring the poses based on a calculated binding affinity. Defining the search space (grid box) around the known active site ensures computational efficiency and focuses the search on the region of interest.

    • Protocol (using AutoDock Vina):

      • Grid Box Definition: Define the center of the grid box based on the position of the co-crystallized Sorafenib in the 4ASD structure. The dimensions (e.g., 25x25x25 Å) should be large enough to encompass the entire binding pocket.

      • Docking Execution: Run the AutoDock Vina simulation for each prepared ligand against the prepared VEGFR-2 structure. An exhaustiveness setting of 8 is typically sufficient for a good balance of speed and accuracy.

      • Validation: As a self-validating step, re-dock the co-crystallized Sorafenib into the active site. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å between the docked pose and the original crystal structure pose is considered a successful validation of the docking protocol.[12]

Part 3: Results and Comparative Analysis

The primary outputs of a docking study are the binding affinity (or docking score) and the predicted binding pose. These allow for a quantitative and qualitative comparison between different compounds.

Quantitative Data Summary

The docking scores, representing the predicted binding energy in kcal/mol, are summarized below. A more negative score indicates a stronger predicted binding affinity.

CompoundTypeDocking Score (kcal/mol)H-Bonds FormedKey Interacting Residues
Sorafenib Reference-10.83Cys919, Asp1046, Glu885
Compound A Parent Acid-7.22Cys919, Glu885
Compound B Ester-7.51Cys919
Compound C Amide-8.93Cys919, Asp1046, Phe1047

Note: The data presented in this table is hypothetical and for illustrative purposes.

Qualitative Binding Mode Analysis

A detailed examination of the binding poses reveals the specific molecular interactions responsible for ligand affinity.

  • Sorafenib (Reference): The docked pose of Sorafenib successfully replicated the interactions seen in the crystal structure. Key interactions include a hydrogen bond between the pyridine nitrogen and the backbone NH of Cys919 in the hinge region.[13] The urea moiety forms crucial hydrogen bonds with Glu885 and the backbone CO of Asp1046 in the DFG motif, a hallmark of Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation.[9][13]

  • Compound C (Most Promising Derivative): The N-phenylacetamide derivative demonstrated the best score among our hypothetical series. The cyanopyridine nitrogen acts as a hydrogen bond acceptor with the backbone of Cys919 , mimicking a key interaction of Sorafenib. The amide group is predicted to form two additional hydrogen bonds: one with the side chain of Asp1046 and another with the backbone of Phe1047 . The terminal phenyl group occupies a hydrophobic pocket, contributing favorably to the overall binding energy.

Logical Interaction Diagram for Compound C

G ligand Compound C (N-phenylacetamide) cys919 Cys919 (Hinge) ligand->cys919 H-Bond (Pyridine N) asp1046 Asp1046 (DFG) ligand->asp1046 H-Bond (Amide) phe1047 Phe1047 (DFG) ligand->phe1047 H-Bond (Amide) hydro_pocket Hydrophobic Pocket ligand->hydro_pocket Hydrophobic Interaction (Phenyl Ring)

Caption: Key molecular interactions of Compound C within the VEGFR-2 active site.

Conclusion and Future Directions

This guide demonstrates a robust framework for the comparative in-silico evaluation of novel this compound derivatives. Our hypothetical study suggests that modification of the acetic acid moiety can significantly influence binding affinity for the VEGFR-2 kinase. Specifically, the addition of a phenylacetamide group (Compound C) appears promising, as it engages key residues in the DFG motif, similar to the established inhibitor Sorafenib.

The esterification (Compound B) and the parent acid (Compound A) showed weaker binding, suggesting that the ability to form multiple hydrogen bonds and occupy adjacent hydrophobic pockets is critical for high-affinity binding.

These computational results provide a strong rationale for the chemical synthesis and in-vitro biological evaluation of Compound C and similar amide derivatives.[14] Future work should focus on synthesizing these prioritized compounds and validating their inhibitory activity against VEGFR-2 through enzymatic assays and their anti-proliferative effects in relevant cancer cell lines.[5]

References

A Spectroscopic Journey: Distinguishing 2-(2-Cyanopyridin-4-yl)acetic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the synthesis of complex pharmaceutical intermediates, the ability to unequivocally confirm the identity and purity of a target molecule is paramount. This guide provides an in-depth spectroscopic comparison of the kinase inhibitor intermediate, 2-(2-Cyanopyridin-4-yl)acetic acid, and its common precursor, 4-methyl-2-cyanopyridine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral fingerprints that arise from the targeted chemical transformation—the oxidation of a methyl group to a carboxylic acid.

The Synthetic Transformation: From Precursor to Product

The synthesis of this compound typically involves the oxidation of the methyl group of 4-methyl-2-cyanopyridine. This transformation is the key event that we will monitor spectroscopically. It introduces a new carboxylic acid functional group, which fundamentally alters the electronic and vibrational properties of the molecule.

G Precursor 4-methyl-2-cyanopyridine Oxidation Oxidation [e.g., KMnO4, SeO2] Precursor->Oxidation Product This compound Oxidation->Product

Caption: Synthetic pathway from precursor to final product.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups. The conversion of the methyl group to a carboxylic acid introduces two highly characteristic vibrational modes, making IR an excellent first-pass method for monitoring the reaction's progress.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy A small sample of the solid material (precursor or product) is placed directly on the ATR crystal (typically diamond or germanium). A spectrum is acquired by scanning the mid-IR range (4000-400 cm⁻¹). This method requires minimal sample preparation and provides a rapid, high-quality spectrum of the material's surface.

Comparison of IR Spectra

Functional GroupPrecursor: 4-methyl-2-cyanopyridineProduct: this compoundRationale for Change
Nitrile (C≡N) Strong, sharp peak ~2230 cm⁻¹Strong, sharp peak ~2230 cm⁻¹The nitrile group remains intact. Its position is characteristic for conjugated nitriles[1][2].
Carboxylic Acid (O-H) AbsentVery broad peak, 2500-3300 cm⁻¹This is the most telling signal, indicating the presence of the hydrogen-bonded O-H group in the carboxylic acid dimer[1][3][4].
Carbonyl (C=O) AbsentStrong, sharp peak, 1710-1760 cm⁻¹This peak confirms the presence of the carbonyl group from the newly formed carboxylic acid[1][3]. Its exact position depends on hydrogen bonding[2].
Aliphatic C-H Peaks ~2850-3000 cm⁻¹Peaks ~2850-3000 cm⁻¹ (weaker)The precursor's methyl C-H stretches are replaced by the methylene (CH₂) C-H stretches in the product.

Key Takeaway: The appearance of the extremely broad O-H stretch and the strong C=O stretch are definitive indicators of the successful conversion to the carboxylic acid product.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum, yielding a single peak for each unique carbon atom.

¹H NMR Comparison

The ¹H NMR spectrum changes significantly, providing clear evidence of the transformation at the 4-position of the pyridine ring.

Proton EnvironmentPrecursor: 4-methyl-2-cyanopyridine (Predicted δ, ppm)Product: this compound (Predicted δ, ppm)Rationale for Change
-CH₃ ~2.5 (singlet, 3H)AbsentThe methyl group is consumed during the oxidation.
-CH₂- Absent~3.8 (singlet, 2H)A new singlet appears, corresponding to the methylene protons adjacent to the carbonyl group.
Pyridine H-3, H-5 ~7.3-7.5 (doublets)~7.5-7.7 (doublets)The electronic environment of the ring protons is slightly altered by the change in the substituent at the 4-position.
Pyridine H-6 ~8.6 (doublet)~8.7 (doublet)Similar to H-3 and H-5, a slight shift is expected.
-COOH Absent~12.0-13.0 (broad singlet, 1H)A highly deshielded, often broad signal appears far downfield, characteristic of a carboxylic acid proton. This signal disappears upon adding D₂O[1][4].
¹³C NMR Comparison

The ¹³C NMR spectrum confirms the structural changes observed in the ¹H NMR.

Carbon EnvironmentPrecursor: 4-methyl-2-cyanopyridine (Predicted δ, ppm)Product: this compound (Predicted δ, ppm)Rationale for Change
-CH₃ ~20-25AbsentThe methyl carbon signal disappears.
-CH₂- Absent~40-45A new signal for the methylene carbon appears.
Nitrile (-C≡N) ~117~117The nitrile carbon's chemical shift is relatively insensitive to the change at the 4-position[1][2][5].
Pyridine Carbons ~125-150~125-155Minor shifts are expected for the ring carbons due to the change in the electronic nature of the substituent.
Carbonyl (-COOH) Absent~170-180The appearance of a signal in this downfield region is a definitive marker for the carboxylic acid carbon[1][2][4].

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the elemental formula.

Experimental Protocol: Electrospray Ionization (ESI-MS) The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is ideal for polar molecules like carboxylic acids and typically yields the protonated molecular ion [M+H]⁺.

Comparison of Mass Spectra

IonPrecursor: 4-methyl-2-cyanopyridineProduct: this compoundRationale for Change
Molecular Formula C₇H₆N₂C₈H₆N₂O₂The product incorporates one carbon and two oxygen atoms and loses two hydrogen atoms.
Molecular Weight 118.14 g/mol [6]162.15 g/mol [7][8]The mass increases by 44.01 g/mol , corresponding to the net addition of CO₂ and loss of H₂.
Expected [M+H]⁺ Ion m/z 119.06m/z 163.05The observed protonated molecular ion in the mass spectrum will directly reflect this change in molecular weight.

Fragmentation Analysis: In MS/MS experiments, the fragmentation patterns will also differ significantly. The product, this compound, will readily lose the -COOH group (a loss of 45 Da) via decarboxylation, a fragmentation pathway unavailable to the precursor.

Conclusion

The transformation of 4-methyl-2-cyanopyridine to this compound is accompanied by a series of distinct and easily identifiable spectroscopic changes. By employing a multi-technique approach, researchers can confidently monitor the reaction and confirm the structure of the final product.

  • IR Spectroscopy provides a quick check for the appearance of the carboxylic acid O-H and C=O stretches.

  • NMR Spectroscopy offers unambiguous proof of the conversion, showing the disappearance of the methyl signal and the appearance of new methylene and carboxylic acid proton/carbon signals.

  • Mass Spectrometry confirms the successful incorporation of the additional carbon and oxygen atoms by providing an accurate molecular weight.

Together, these techniques form a self-validating system, ensuring the scientific integrity of the synthetic process.

References

Performance Evaluation of Catalytic Systems for the Synthesis of 2-(2-Cyanopyridin-4-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Cyanopyridin-4-yl)acetic acid is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[1] Its structural motif allows for specific interactions within biological systems, making it a compound of significant interest for drug development professionals. The efficient and scalable synthesis of this molecule is therefore a critical objective. This guide provides a comprehensive comparison of different catalytic systems for the key steps in the synthesis of this compound, offering experimental data and insights to aid researchers in selecting the optimal catalytic approach.

The synthesis of substituted pyridylacetic acids often commences from readily available halopyridines, employing transition metal-catalyzed cross-coupling reactions to introduce the desired functionalities.[2] A plausible and efficient synthetic route to the target molecule involves a two-step sequence: (1) a transition metal-catalyzed cyanation of a 2-halo-4-methylpyridine, followed by (2) the introduction of the acetic acid moiety at the 4-position via functionalization of the methyl group, or a cross-coupling reaction at the 4-position of a suitably substituted pyridine. This guide will focus on a likely industrial route starting from a 2,4-dihalopyridine, first installing the cyano group and then the acetic acid precursor.

This guide will evaluate and compare the performance of different catalysts for two pivotal transformations:

  • Catalytic Cyanation of 2-Halopyridines: A comparative analysis of palladium-, copper-, and nickel-based catalysts for the introduction of the nitrile functional group.

  • Palladium-Catalyzed α-Arylation of Malonates: A comparison of different palladium catalyst systems for the introduction of the acetic acid precursor at the 4-position of the pyridine ring.

Proposed Synthetic Pathway

A logical and convergent synthetic route to this compound is proposed to proceed via a 2-cyano-4-halopyridine intermediate. This intermediate can be synthesized from a corresponding 2,4-dihalopyridine, followed by a cross-coupling reaction to introduce the acetic acid side chain. The final step would be the hydrolysis of the resulting ester and decarboxylation to yield the target acid.

Synthetic_Pathway 2,4-Dichloropyridine 2,4-Dichloropyridine 2-Cyano-4-chloropyridine 2-Cyano-4-chloropyridine 2,4-Dichloropyridine->2-Cyano-4-chloropyridine Step 1: Catalytic Cyanation Diethyl 2-(2-cyanopyridin-4-yl)malonate Diethyl 2-(2-cyanopyridin-4-yl)malonate 2-Cyano-4-chloropyridine->Diethyl 2-(2-cyanopyridin-4-yl)malonate Step 2: Pd-catalyzed α-Arylation This compound This compound Diethyl 2-(2-cyanopyridin-4-yl)malonate->this compound Step 3: Hydrolysis & Decarboxylation

Caption: Proposed synthetic route to this compound.

Part 1: Comparative Evaluation of Catalysts for the Cyanation of 2-Halopyridines

The introduction of a cyano group onto a pyridine ring is a crucial transformation. Historically, harsh methods like the Rosenmund-von Braun reaction were employed, requiring stoichiometric copper cyanide at high temperatures.[3] Modern transition metal-catalyzed methods offer milder conditions and broader functional group tolerance. We will compare palladium, copper, and nickel catalysts for this key step.

Palladium-Catalyzed Cyanation

Palladium catalysts are highly efficient for the cyanation of aryl halides, including challenging substrates like chlorides.[3][4] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination of the aryl nitrile. A key challenge is the potential for catalyst deactivation by excess cyanide ions.[5]

Copper-Catalyzed Cyanation

Copper-catalyzed cyanation is a more economical alternative to palladium-based systems.[3] Modern protocols utilize catalytic amounts of copper salts, often with the aid of ligands, under milder conditions than the classical Rosenmund-von Braun reaction.

Nickel-Catalyzed Cyanation

Nickel catalysis has emerged as a powerful and cost-effective method for cyanation reactions.[4] Nickel catalysts can be particularly effective for the cyanation of less reactive aryl chlorides.

Performance Comparison Data

The following table summarizes the performance of different catalytic systems for the cyanation of 2-halopyridines based on data from analogous reactions in the literature.

Catalyst SystemSubstrateCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / P-O bidentate ligand2-BromopyridineK₄[Fe(CN)₆]·3H₂ODMF12012-1778[4]
Pd₂(dba)₃ / XPhosEthyl 4-chlorobenzoateK₄[Fe(CN)₆]Dioxane/H₂O100197[3][6]
Pd/C / dppf4-BromobenzonitrileZn(CN)₂DMAC1101298[3]
Copper
CuI / DMEDA5-Bromo-m-xyleneNaCNToluene1102495[3]
CuIp-IodonitrobenzeneNa₂[Fe(CN)₅NO]·2H₂OPEG-400100296[3]
Nickel
NiCl₂·6H₂O / dppf / ZnHetero(aryl) chloridesZn(CN)₂DMA50-8012up to 95[3]
NiCl₂·6H₂O / Ligand-free2-BromopyridineZn dust/LiClDMF55-602-383 (homocoupling)[7]

Analysis:

  • Palladium catalysts offer high efficiency and functional group tolerance, particularly with advanced ligands like XPhos that can activate less reactive aryl chlorides. The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage.[6]

  • Copper catalysts are a cost-effective alternative, providing excellent yields with aryl bromides and iodides. The development of ligand-assisted protocols has made copper-catalyzed cyanation a more viable option.[3]

  • Nickel catalysts are promising for their ability to activate challenging aryl chlorides under relatively mild conditions and are more economical than palladium.[3]

Catalytic Cycle for Palladium-Catalyzed Cyanation

Palladium_Cyanation_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(X)L_n Pd0->PdII_complex Ar-X ArX Ar-X (2-Halo-4-substituted pyridine) OxAdd Oxidative Addition PdII_CN_complex Ar-Pd(II)(CN)L_n PdII_complex->PdII_CN_complex M-CN CN_source M-CN Transmetalation Transmetalation PdII_CN_complex->Pd0 Ar-CN ArCN Ar-CN (2-Cyano-4-substituted pyridine) RedElim Reductive Elimination Palladium_Arylation_Cycle Pd0 Pd(0)L PdII_complex Ar-Pd(II)(Cl)L Pd0->PdII_complex Ar-Cl ArCl Ar-Cl (2-Cyano-4-chloropyridine) OxAdd Oxidative Addition PdII_enolate Ar-Pd(II)(CH(CO₂Et)₂)L PdII_complex->PdII_enolate ⁻CH(CO₂Et)₂ Malonate CH₂(CO₂Et)₂ Enolate ⁻CH(CO₂Et)₂ Malonate->Enolate Base Base Base Deprotonation Deprotonation PdII_enolate->Pd0 Ar-CH(CO₂Et)₂ Product Ar-CH(CO₂Et)₂ RedElim Reductive Elimination

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a regulatory checkbox; it is the foundation of robust formulation development, reliable analytical methodology, and ultimately, patient safety. This guide provides an in-depth comparison of the chemical stability of 2-(2-Cyanopyridin-4-yl)acetic acid, a versatile heterocyclic building block, and its structurally related molecules. We will delve into the theoretical underpinnings of its stability, present practical experimental protocols for assessment, and analyze comparative data to inform handling, storage, and formulation strategies.

Introduction: The Significance of Stability

This compound and its derivatives are prominent scaffolds in medicinal chemistry, notably as intermediates in the synthesis of kinase inhibitors for oncology.[1] The stability of such molecules—their ability to resist chemical change over time under various environmental factors—directly impacts their purity, potency, and safety profile.[2][3] Degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

This guide will compare the stability of our lead molecule with two hypothetical, yet chemically representative, analogs to illustrate key structure-stability relationships:

  • Molecule A (Lead): this compound

  • Molecule B (Analog 1): 2-(Pyridin-4-yl)acetic acid (lacks the 2-cyano group)

  • Molecule C (Analog 2): 2-(2-Carboxamidopyridin-4-yl)acetic acid (cyano group hydrated to an amide)

The comparison will be framed by data derived from forced degradation studies, a critical component of stability testing mandated by guidelines from the International Council for Harmonisation (ICH).[4][5][6]

Theoretical Stability Assessment: A Mechanistic Perspective

The structure of this compound presents several potential loci for chemical degradation:

  • The Cyano Group: Nitriles are susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds via an intermediate amide to a carboxylic acid.[7][8] The electron-deficient nature of the pyridine ring, particularly with the nitrogen atom at position 1, can influence the reactivity of the cyano group at position 2.

  • The Acetic Acid Moiety: Carboxylic acids can undergo decarboxylation, especially under thermal stress. The stability of the resulting carbanion intermediate is a key factor.

  • The Pyridine Ring: While generally stable, aromatic rings can be susceptible to oxidative or photolytic degradation.[9] The substituents significantly modulate this reactivity.

Compared to our lead molecule, we can hypothesize:

  • Molecule B (lacking the electron-withdrawing cyano group) might exhibit different electronic properties, potentially affecting the acidity of the acetic acid proton and the overall susceptibility of the pyridine ring to nucleophilic or electrophilic attack.

  • Molecule C represents a primary degradation product of Molecule A. Its stability profile is crucial for understanding the complete degradation pathway. Amides are generally more stable to hydrolysis than nitriles, but can still be cleaved under harsh conditions.

Experimental Workflows for Stability Profiling

To empirically determine stability, a systematic approach using forced degradation (or stress testing) is employed.[5][10] This involves subjecting the molecule to harsh conditions to accelerate degradation, thereby revealing its likely degradation pathways and helping to develop a "stability-indicating" analytical method.[5]

Workflow: Forced Degradation Study

The diagram below outlines a typical workflow for a forced degradation study. The core principle is to expose the API to five key stress conditions: acid, base, oxidation, heat, and light.[6][11]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal Stress (Solid State, 80°C) API->Thermal Solid API Photo Photolytic Stress (ICH Q1B Compliant Chamber) API->Photo Solid & Solution Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC-UV/PDA Analysis (Stability-Indicating Method) Dilute->HPLC

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

Objective: To induce approximately 5-20% degradation of the parent molecule to identify and quantify major degradation products.[5][10]

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the test molecule in a 50:50 mixture of acetonitrile and water.

2. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a final concentration of ~0.1 mg/mL for analysis.

3. Basic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase to ~0.1 mg/mL for analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to ~0.1 mg/mL for analysis.

5. Thermal Degradation:

  • Place approximately 10 mg of the solid API in a glass vial.

  • Heat in a calibrated oven at 80°C for 48 hours.

  • After exposure, dissolve the solid in the diluent to a known concentration (~0.1 mg/mL) for analysis.

6. Photolytic Degradation:

  • Expose both the solid API and the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[4]

  • A parallel sample, wrapped in aluminum foil, serves as a dark control.

  • Prepare solutions of the exposed solid and dilute the exposed solution to ~0.1 mg/mL for analysis.

7. Analytical Method:

  • All samples are analyzed using a validated stability-indicating HPLC-UV method. A typical system would be:

    • Column: C18, 4.6 x 150 mm, 5 µm
    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 270 nm
    • Rationale: This reversed-phase method is excellent for separating polar and non-polar compounds, making it ideal for resolving the parent API from potential degradation products.[12] The use of a photodiode array (PDA) detector is crucial for assessing peak purity.

Comparative Stability Data Analysis

The following tables summarize hypothetical, yet plausible, data from the forced degradation studies. The trends are based on established principles of chemical reactivity.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress ConditionMolecule A (Lead)Molecule B (Analog 1)Molecule C (Analog 2)Primary Degradant Observed from Molecule A
0.1 M HCl, 60°C, 24h 15.2%4.1%8.5%Molecule C
0.1 M NaOH, RT, 4h 18.5%5.5%10.2%Molecule C
3% H₂O₂, RT, 24h 6.8%7.1%6.5%Pyridine N-oxide derivative
Thermal (Solid), 80°C, 48h 2.5%2.2%2.8%Minor decarboxylation product
Photolytic (Solution) 9.8%9.5%9.9%Complex mixture

Analysis of Results:

  • Hydrolytic Instability of Molecule A: Molecule A shows significant degradation under both acidic and basic conditions. The primary degradation product is confirmed by retention time matching with a standard of Molecule C, indicating the hydrolysis of the cyano group to a carboxamide is the main degradation pathway.[7][8] This is a critical instability to consider for aqueous formulations.

  • Enhanced Stability of Molecule B: The removal of the cyano group in Molecule B dramatically increases its hydrolytic stability. This suggests the cyano group is the most labile functional group under these conditions.

  • Intermediate Stability of Molecule C: As expected, the amide (Molecule C) is more resistant to hydrolysis than the nitrile (Molecule A), but still degrades more than the unsubstituted analog (Molecule B).

  • Oxidative and Photolytic Stability: All three molecules show moderate and comparable degradation under oxidative and photolytic stress. This suggests that the pyridine ring itself is the primary site of attack under these conditions, and its stability is less influenced by the C2-substituent in this context.[9]

  • Thermal Stability: All molecules exhibit good thermal stability in the solid state, with minimal degradation. This points towards good long-term stability when stored as a dry powder under ambient conditions.[13]

Proposed Degradation Pathway

Based on the experimental data, the primary degradation pathway for this compound under hydrolytic stress can be visualized as follows.

Degradation_Pathway MolA Molecule A This compound MolC Molecule C 2-(2-Carboxamidopyridin-4-yl)acetic acid MolA->MolC H+ or OH- (Major Pathway) MolE Decarboxylation Product MolA->MolE Heat (Δ) (Minor Pathway) MolD 2-(2-Carboxypyridin-4-yl)acetic acid MolC->MolD H+ or OH- (Slower)

Caption: Proposed primary degradation pathways for Molecule A.

This pathway highlights that the initial, and most significant, degradation step is the hydrolysis of the nitrile to the amide. Further hydrolysis to the dicarboxylic acid can occur under more strenuous conditions. Thermal stress can induce a minor pathway of decarboxylation.

Practical Implications and Handling Recommendations

  • Storage: this compound should be stored as a solid in a well-sealed container, protected from moisture and light, at controlled room temperature. Its good solid-state thermal stability suggests refrigeration is not strictly necessary for long-term storage.

  • Formulation: Development of aqueous formulations will be challenging due to the compound's significant hydrolytic lability. Strategies to mitigate this could include:

    • Formulating in a pH range where stability is maximal (requires further pH-rate profile studies).

    • Using non-aqueous solvents or co-solvent systems.

    • Developing a lyophilized (freeze-dried) powder for reconstitution immediately before use.

  • Analytical Method Development: The analytical method must be capable of separating the parent peak from its primary hydrolytic degradant (Molecule C) and any oxidative byproducts. The peak purity of the parent compound should be monitored using a PDA detector during analysis.

Conclusion

This guide demonstrates that this compound is a molecule with a distinct stability profile dominated by its susceptibility to hydrolysis at the cyano group. While it possesses good solid-state thermal stability, its handling in solution, particularly in aqueous media, requires careful control of pH and exclusion of moisture to prevent the formation of 2-(2-Carboxamidopyridin-4-yl)acetic acid. In contrast, an analog lacking the cyano group is significantly more robust against hydrolysis. This structure-stability relationship underscores the importance of early-stage stability and forced degradation studies to guide the successful development of drug candidates and chemical intermediates.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for 2-(2-Cyanopyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for handling 2-(2-Cyanopyridin-4-yl)acetic acid. As a novel or infrequently used compound, specific toxicological data is not widely published. Therefore, this document is built upon the foundational principle of prudent laboratory practice: all compounds with unknown hazards must be treated as potentially hazardous. We will synthesize data from structurally similar molecules and established chemical safety principles to create a robust framework for your protection.

Part 1: Hazard Assessment & The Principle of Prudent Assumption

A comprehensive risk assessment is the cornerstone of laboratory safety, especially when detailed substance-specific data is unavailable.[1][2][3] The approach for this compound is guided by two key pillars: analysis of a surrogate molecule and adherence to best practices for handling uncharacterized substances.[4]

1.1. Surrogate Compound Analysis

In the absence of a specific Safety Data Sheet (SDS) for this compound, we will use the hazard profile of a structurally related compound, 2-[(5-Cyanopyridin-2-yl)amino]acetic acid , as a conservative baseline. This surrogate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This profile indicates that the chemical class presents a clear risk to the skin, eyes, and respiratory system upon direct contact or inhalation.

1.2. Intrinsic Hazards of a Novel Compound

Beyond the surrogate data, it is critical to assume that any novel or uncharacterized chemical is hazardous until proven otherwise.[4][5] The structure contains a cyanopyridine ring and an acetic acid moiety. While this specific combination is not well-studied, cyanides as a class can be highly toxic, and organic acids can be corrosive or irritant. Therefore, a high degree of caution is warranted. All handling procedures should be designed to minimize any potential for exposure.[5][6]

Part 2: The Core PPE Ensemble: Your First Line of Defense

Based on the risk assessment, a standard set of personal protective equipment (PPE) is mandatory for all operations involving this compound. The goal is to prevent contact with all primary routes of exposure: skin, eyes, and inhalation.[7][8]

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[4] Standard safety glasses do not provide adequate protection from splashes, dust, or aerosols.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., preparing stock solutions, transferring large volumes) or an exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[9]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and contamination of personal clothing. Ensure the coat is fully buttoned.[9]

    • Gloves: Disposable nitrile gloves are the standard choice for providing protection against incidental splashes of a broad range of chemicals.[9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove them promptly and properly if contamination occurs. For prolonged work or immersion, consult a glove manufacturer's chemical resistance guide.[9] Always wash hands thoroughly after removing gloves.[10]

    • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9][10]

  • Respiratory Protection:

    • Primary Control: The most effective way to prevent inhalation of hazardous powders or vapors is through engineering controls.[9][11] All procedures that may generate dust or aerosols of this compound must be performed inside a certified chemical fume hood. [4][5]

    • Secondary Control: If engineering controls are not feasible, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection. This would likely involve a NIOSH-approved respirator with particulate filters, requiring formal training, medical evaluation, and fit-testing.[9][12]

Part 3: Operational Plans & Disposal

Applying the core PPE ensemble to specific laboratory tasks is critical for ensuring safety.

Operational Protocol 1: Weighing the Solid Compound This procedure presents the highest risk of aerosolization and inhalation.

  • Preparation: Don the full core PPE ensemble (lab coat, chemical splash goggles, nitrile gloves).

  • Engineering Control: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.[5]

  • Handling: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.

  • Cleanup: After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Post-Procedure: Remove gloves and wash hands thoroughly.

Operational Protocol 2: Preparing a Solution This procedure introduces a splash hazard.

  • Preparation: Don the full core PPE ensemble. If handling larger volumes (>50 mL) or if there is any risk of an exothermic reaction upon dissolution, add a face shield over the goggles.

  • Engineering Control: Conduct the procedure in a chemical fume hood.

  • Procedure: Slowly add the weighed solid this compound to the solvent. If adding to an acid or base, be mindful of potential reactions. Always add acid to water, never the reverse.[10]

  • Cleanup: Tightly cap the solution container and label it clearly. Clean any contaminated glassware promptly.

  • Post-Procedure: Remove gloves and wash hands thoroughly.

Emergency & Disposal Plans

  • Spills: For a minor spill, alert colleagues and use a chemical spill kit with appropriate absorbent material. Ensure you are wearing your full core PPE. For larger spills, evacuate the area and contact your institution's emergency response team.[10]

  • Disposal: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous chemical waste. Collect waste in a clearly labeled, sealed container and follow all institutional and local regulations for hazardous waste disposal.

Part 4: Data Presentation & Visualization

Table 1: PPE Summary for Handling this compound

Task Eye/Face Protection Skin/Body Protection Respiratory Protection (Engineering Control)
Storage & Transport Chemical Splash GogglesLab Coat, Nitrile GlovesNot Required (in sealed containers)
Weighing Solid Chemical Splash GogglesLab Coat, Nitrile GlovesRequired: Chemical Fume Hood or Ventilated Enclosure
Preparing Solutions Chemical Splash Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood
Small Spill Cleanup Chemical Splash Goggles & Face ShieldLab Coat, Nitrile GlovesRequired: Chemical Fume Hood

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_start Initial Assessment cluster_ppe Core PPE Ensemble cluster_task Task-Specific Controls cluster_controls Final Controls Start Plan to Handle This compound RiskAssess Perform Risk Assessment: - Review Surrogate SDS - Assume Unknown Hazards Start->RiskAssess CorePPE Don Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat RiskAssess->CorePPE Task What is the task? CorePPE->Task Weighing Weighing Solid or Generating Dust? Task->Weighing Yes Solution Preparing Solution or Splash Hazard? Task->Solution No FumeHood Action: Work in Chemical Fume Hood Weighing->FumeHood Storage Storage or Transport (Sealed Container) Solution->Storage No FaceShield Action: Add Face Shield to Core PPE Solution->FaceShield Yes Proceed Action: Proceed with Core PPE Storage->Proceed

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Cyanopyridin-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Cyanopyridin-4-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.